N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Beschreibung
Eigenschaften
IUPAC Name |
N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2O3Si/c1-11-14(12-2,13-3)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQOGHDTIVQXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNCCN)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29226-47-9, 64339-13-5 (mono-hydrochloride) | |
| Record name | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29226-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl-aminopropyl-trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5027433 | |
| Record name | N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(3-(Trimethoxysilyl)propyl)ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | N-(3-(Trimethoxysilyl)propyl)ethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21200 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1760-24-3 | |
| Record name | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1760-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl-aminopropyl-trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[3-(Trimethoxysilyl)propyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-(trimethoxysilyl)propyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZCS5GA8G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine, a versatile organosilane compound. This document outlines the core reaction mechanism, provides detailed experimental protocols, and presents key quantitative data to support research and development in various scientific fields.
Introduction
This compound, also known as N-(2-aminoethyl)-3-aminopropyltrimethoxysilane, is a bifunctional organosilane containing both a primary and a secondary amine group, along with a hydrolyzable trimethoxysilyl group.[1] This unique structure allows it to act as a coupling agent and adhesion promoter at organic-inorganic interfaces, making it valuable in materials science, including composites, adhesives, and coatings.[1][2] Its applications extend to surface modification, nanoparticle functionalization, and as a precursor in the synthesis of hybrid materials.[3]
Core Synthesis Reaction Mechanism
The most common and industrially significant method for synthesizing this compound is through the nucleophilic substitution reaction between 3-chloropropyltrimethoxysilane and an excess of ethylenediamine.[4][5]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The primary amine group of ethylenediamine, acting as a nucleophile, attacks the electrophilic carbon atom of the propyl chain attached to the silicon atom in 3-chloropropyltrimethoxysilane. This attack leads to the displacement of the chloride ion.
A large excess of ethylenediamine is crucial for two primary reasons:
-
It drives the reaction equilibrium towards the formation of the desired monosubstituted product.
-
It acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming ethylenediamine hydrochloride.[4][5]
A potential side reaction is the formation of a disubstituted product, N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine, where the secondary amine of the desired product reacts with another molecule of 3-chloropropyltrimethoxysilane. The use of excess ethylenediamine minimizes this side reaction.
Quantitative Data Summary
The efficiency of the synthesis is influenced by reaction conditions such as the molar ratio of reactants and the reaction temperature. The following table summarizes quantitative data from cited experimental protocols.
| Parameter | Experimental Protocol 1 | Experimental Protocol 2 |
| Molar Ratio (Ethylenediamine : 3-Chloropropyltrimethoxysilane) | 4.0 : 1 | 8.11 : 1 |
| Reaction Temperature | 112-117 °C | 80-90 °C |
| Reaction Time | 2 hours (addition) + 1 hour (ripening) | 1.25 hours (addition) + 1 hour (ripening) |
| Product Yield | 70.1% | 81.7% |
| Reference | [4] | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for the synthesis of this compound based on established laboratory procedures.
Experimental Protocol 1: Synthesis with a 4:1 Molar Ratio
Materials:
-
Ethylenediamine (72.0 g, 1.2 mol)
-
3-chloropropyltrimethoxysilane (59.6 g, 0.3 mol)
Apparatus:
-
A 200-ml, four-necked glass flask
-
Stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Charge the four-necked flask with 72.0 g (1.2 mol) of ethylenediamine.
-
Heat the ethylenediamine to a temperature of 112-117 °C with stirring.
-
Add 59.6 g (0.3 mol) of 3-chloropropyltrimethoxysilane dropwise from the dropping funnel over a period of 2 hours.
-
After the addition is complete, allow the reaction mixture to ripen for one hour at the same temperature.
-
Transfer the reaction solution to a separatory funnel and allow it to cool, which will cause the solution to separate into two layers.
-
Separate and remove the lower layer, which consists of ethylenediamine hydrochloride.
-
The upper layer, containing the crude this compound, is then purified by simple distillation to yield 46.8 g of the final product (70.1% yield).[4] A notable amount of bis-silyl products was detected in this procedure.[4]
Experimental Protocol 2: Synthesis with an 8.11:1 Molar Ratio
Materials:
-
Ethylenediamine (180.0 g, 3.0 mol)
-
3-chloropropyltrimethoxysilane (74.4 g, 0.37 mol)
Apparatus:
-
A 300-ml, four-necked glass flask
-
Stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charge the four-necked flask with 180.0 g (3.0 mol) of ethylenediamine.
-
Heat the ethylenediamine to a temperature of 80-90 °C with stirring.
-
Add 74.4 g (0.37 mol) of 3-chloropropyltrimethoxysilane dropwise from the dropping funnel over 1.25 hours.
-
After the addition, allow the reaction to ripen for one hour.
-
Heat the reaction solution to its boiling point to distill off 82.3 g (1.37 mol) of excess ethylenediamine through a reflux outlet port.
-
Transfer the concentrated reaction solution to a separatory funnel and allow it to cool, resulting in the separation of two layers.
-
Separate and discard the lower layer of ethylenediamine hydrochloride.
-
The upper layer, containing the crude product, is purified by simple distillation to obtain 67.2 g of this compound (81.7% yield).[5]
Visualized Reaction Pathway and Experimental Workflow
The following diagrams illustrate the synthesis reaction mechanism and a generalized experimental workflow.
References
An In-depth Technical Guide to N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-[3-(Trimethoxysilyl)propyl]ethylenediamine. It is intended to be a valuable resource for professionals in research, development, and various scientific fields who are interested in utilizing this versatile organosilane compound.
Chemical Structure and Identification
This compound is a bifunctional organosilane possessing both a primary and a secondary amine group, along with a hydrolyzable trimethoxysilyl group. This unique structure allows it to act as a molecular bridge between inorganic and organic materials.
The chemical structure is as follows:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine[1] |
| CAS Number | 1760-24-3[2][3][4][5] |
| Molecular Formula | C8H22N2O3Si[2][3][4][5][6] |
| Molecular Weight | 222.36 g/mol [2][3][4][5][6] |
| Synonyms | (3-(2-Aminoethylamino)propyl)trimethoxysilane, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, DAMO, A-1120, KBM-603[1][5][7] |
| InChI Key | PHQOGHDTIVQXHL-UHFFFAOYSA-N |
| SMILES | CO--INVALID-LINK--(OC)OC |
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. It is sensitive to moisture and will hydrolyze in the presence of water.[4]
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[4][5] |
| Odor | Amine-like[4] |
| Density | 1.028 g/mL at 25 °C |
| Boiling Point | 261 °C[1][7] |
| Flash Point | 136 °C[1] |
| Refractive Index | 1.4425 - 1.4445 at 20 °C[1] |
| Solubility | Soluble in many organic solvents; reacts with water.[8] |
Spectroscopic and Thermal Properties
Spectroscopic and thermal analysis are crucial for the characterization of this compound.
Table 3: Spectroscopic Data
| Technique | Key Peaks / Signals |
| ¹H NMR | Data available, specific shifts depend on solvent and conditions. |
| ¹³C NMR | Spectral data is available for this compound.[6] |
| FT-IR | Characteristic peaks for N-H, C-H, Si-O-C, and C-N bonds are expected. |
Table 4: Thermal Analysis Data
| Technique | Observation |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature, indicating thermal stability and decomposition points.[9][10][11][12] |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions, such as glass transitions or decomposition.[9][10][11][12] |
Applications
The dual functionality of this compound makes it a versatile chemical with a wide range of applications, primarily as a coupling agent and adhesion promoter.
-
Coupling Agent: It is widely used to improve the adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices (e.g., epoxy, phenolic, polyamide resins) in composite materials. This results in enhanced mechanical properties such as tensile strength and flexural strength.[7]
-
Adhesion Promoter: It is utilized in coatings, adhesives, and sealants to enhance the bond between the formulation and inorganic substrates like glass and metals.[5][8][13]
-
Surface Modification: The silane can be used to functionalize the surface of silica nanoparticles and other substrates to introduce amine groups. These modified surfaces can then be used for applications such as heavy metal ion adsorption or the immobilization of biomolecules.
-
Crosslinking Agent: It can act as a crosslinker in certain polymer systems, particularly in moisture-curing formulations.[13]
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of 3-chloropropyltrimethoxysilane with an excess of ethylenediamine.
Materials:
-
3-Chloropropyltrimethoxysilane
-
Ethylenediamine
-
200-ml four-necked glass flask
-
Stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charge a 200-ml four-necked glass flask equipped with a stirrer, reflux condenser, and thermometer with 72.0 g (1.2 mol) of ethylenediamine.[3]
-
Heat the ethylenediamine to a temperature between 112°C and 117°C.[3]
-
From a dropping funnel, add 59.6 g (0.3 mol) of 3-chloropropyltrimethoxysilane dropwise to the heated ethylenediamine over a period of 2 hours. The molar ratio of ethylenediamine to 3-chloropropyltrimethoxysilane should be approximately 4.0.[3]
-
After the addition is complete, allow the reaction mixture to ripen for one hour.[3]
-
Transfer the reaction solution to a separatory funnel and allow it to cool, which will cause the solution to separate into two layers.[3]
-
Separate and discard the lower layer, which consists of ethylenediamine hydrochloride.[3]
-
Collect the upper layer, which contains the crude this compound.[3]
-
Purify the product by simple distillation to obtain the final product. A reported yield for this method is approximately 70.1%.[3]
Surface Functionalization of Silica Nanoparticles
This protocol describes a general method for the surface modification of silica nanoparticles with this compound.
Materials:
-
Silica nanoparticles
-
This compound
-
Anhydrous toluene
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Sonication bath
-
Centrifuge
Procedure:
-
Disperse the desired amount of silica nanoparticles in anhydrous toluene in a round-bottom flask. Use a sonication bath to ensure a homogeneous suspension.
-
Add this compound to the silica suspension. The amount added can be varied to control the density of amine groups on the surface.
-
Reflux the mixture under a nitrogen atmosphere with constant stirring for 24 hours.
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the functionalized silica nanoparticles by centrifugation.
-
Wash the collected particles thoroughly with toluene and then with ethanol to remove any unreacted silane.
-
Dry the functionalized silica nanoparticles under vacuum.
Visualizations
Synthesis Reaction
Caption: Synthesis of this compound.
Surface Modification Mechanism
Caption: Mechanism of surface modification using the silane.
Experimental Workflow for Composite Fabrication
Caption: Workflow for fabricating composites with the silane.
References
- 1. This compound, 97% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Coupling agent this compound/KH-792 -Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 6. This compound(1760-24-3) 13C NMR spectrum [chemicalbook.com]
- 7. This compound,C8H22N2O3Si [couplingagents.net]
- 8. This compound | Bifunctional Silane for Epoxy Systems [silane-chemical.com]
- 9. fpe.umd.edu [fpe.umd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 12. iitk.ac.in [iitk.ac.in]
- 13. Buy this compound | 1760-24-3 [smolecule.com]
The Dual Functionality of N-[3-(Trimethoxysilyl)propyl]ethylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[3-(Trimethoxysilyl)propyl]ethylenediamine (CAS 1760-24-3) is a versatile organosilane coupling agent that possesses a unique dual functionality, enabling it to bridge the interface between inorganic and organic materials. This technical guide delves into the core functionalities of this compound, providing a comprehensive overview of its chemical properties, synthesis, and its pivotal role in surface modification and advanced drug delivery systems. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers and professionals in the field.
Introduction
This compound, hereafter referred to as EDAPTS, is a bifunctional molecule characterized by the presence of a hydrolyzable trimethoxysilyl group at one end and a reactive ethylenediamine group at the other.[1][2] This unique structure allows it to covalently bond to inorganic substrates, such as silica and metal oxides, through the silane moiety, while the amine groups provide a reactive site for interaction with organic polymers and biomolecules.[1][3] This dual reactivity makes EDAPTS an invaluable tool in materials science, particularly in the development of composites, adhesives, coatings, and sophisticated biomedical applications.[1][4]
Physicochemical Properties
EDAPTS is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is sensitive to moisture and hydrolyzes in the presence of water.[3] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1760-24-3 | [1] |
| Molecular Formula | C8H22N2O3Si | [1] |
| Molecular Weight | 222.36 g/mol | [1] |
| Boiling Point | 264 °C @ 1013 hPa | [5] |
| Density | 1.010-1.030 g/cm³ | [2] |
| Refractive Index | 1.4425-1.4460 at 25°C | [2] |
| Flash Point | 128 °C | [2] |
| Solubility | Miscible with toluene, reacts with water | [1] |
| pH | 10 (10g/l, H2O, 20℃) | [1] |
The Core of Dual Functionality: Reaction Mechanisms
The remarkable utility of EDAPTS stems from its two distinct reactive ends, enabling it to act as a molecular bridge.
The Inorganic Interface: Silane Hydrolysis and Condensation
The trimethoxysilyl group is the anchor to inorganic surfaces. In the presence of water, it undergoes a two-step reaction:
-
Hydrolysis: The methoxy groups (-OCH3) are hydrolyzed to form reactive silanol groups (-Si-OH). This reaction releases methanol as a byproduct.[3]
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates (like silica, glass, or metal oxides) to form stable covalent siloxane bonds (-Si-O-Substrate).[3] Alternatively, they can self-condense to form a polysiloxane network on the surface.
This process effectively grafts the EDAPTS molecule onto the inorganic material.
References
physical and chemical characteristics of N-[3-(Trimethoxysilyl)propyl]ethylenediamine
An In-depth Technical Guide to N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Introduction
This compound, identified by CAS number 1760-24-3, is a versatile organofunctional silane coupling agent.[1] With the molecular formula C8H22N2O3Si, it possesses a unique bifunctional structure containing both a hydrolyzable trimethoxysilyl group and nucleophilic primary and secondary amine groups.[1][2] This dual reactivity allows it to act as a molecular bridge between inorganic materials (like glass, metals, and silica) and organic polymers, making it an indispensable component in advanced materials science.[1][2] It is widely used as an adhesion promoter, surface modifier, and crosslinking agent in composites, adhesives, sealants, and coatings to enhance mechanical strength, durability, and resistance to environmental factors like heat and moisture.[1][2][3]
Physical and Chemical Properties
This compound is a colorless to light yellow liquid that is sensitive to air and moisture.[2][3][4] Its key physical and chemical characteristics are summarized below.
| Property | Value | References |
| Molecular Formula | C8H22N2O3Si | [1][5] |
| Molecular Weight | 222.36 g/mol | [1][4][5] |
| CAS Number | 1760-24-3 | [1][5] |
| Appearance | Clear, colorless to light yellow liquid | [2][4][6] |
| Density | 1.010 - 1.030 g/cm³ at 25 °C | [1][4][5] |
| Boiling Point | 261 °C at 760 mmHg; 146 °C at 15-20 mmHg | [1][4][5][6] |
| Melting Point | 0 °C | [1][5] |
| Flash Point | 128 °C - 136 °C (276.8 °F) | [1][5][6][7] |
| Refractive Index (n20/D) | 1.4425 - 1.4460 | [1][4][7] |
| Vapor Pressure | 1.5 hPa at 20 °C | [3][5] |
| pH | 10 (10g/L aqueous solution at 20°C) | [4][5] |
| Solubility | Reacts with water; Miscible with toluene | [3][4][5] |
| Purity | ≥ 97% (by GC) | [1][8] |
Chemical Reactivity and Mechanism of Action
The utility of this compound stems from its two distinct reactive centers: the trimethoxysilyl group and the ethylenediamine group.
-
The Trimethoxysilyl Group : This part of the molecule is responsible for bonding to inorganic substrates. In the presence of water, the methoxy groups (-OCH3) undergo hydrolysis to form reactive silanol groups (-Si-OH) and methanol as a byproduct.[9][10] These silanol groups can then condense with hydroxyl groups on the surface of inorganic materials (like silica, glass, or metal oxides) to form stable covalent Si-O-Substrate bonds. They can also self-condense to form a crosslinked siloxane network (Si-O-Si).[11][12]
-
The Ethylenediamine Group : This organic functional group, with its primary and secondary amines, provides reactivity towards organic polymers. It can react with various polymer resins such as epoxies, urethanes, phenolics, and nylons, forming covalent bonds that integrate the silane into the polymer matrix.[1][2]
This dual functionality creates a strong, durable bridge at the interface between the inorganic and organic phases, which is the fundamental principle of silane coupling agents.[1]
Signaling Pathway: Hydrolysis and Condensation
The core mechanism involves a two-step process: hydrolysis of the methoxy groups followed by condensation of the resulting silanol groups. This process is catalyzed by either acid or base.[13]
Caption: Hydrolysis of the trimethoxysilyl group followed by condensation.
Experimental Protocols
General Synthesis Protocol
A common method for synthesizing this compound involves the reaction of 3-chloropropyltrimethoxysilane with an excess of ethylenediamine.[14]
-
Reaction Setup : A flask equipped with a stirrer, reflux condenser, and thermometer is charged with an excess of ethylenediamine (e.g., a 4:1 molar ratio to the chlorosilane).[14]
-
Heating : The ethylenediamine is heated to its boiling point (112-117 °C).[14]
-
Addition of Silane : 3-chloropropyltrimethoxysilane is added dropwise to the heated ethylenediamine over a period of several hours.[14]
-
Ripening : After the addition is complete, the reaction mixture is maintained at the reaction temperature for an additional hour to ensure the reaction goes to completion.[14]
-
Separation : The mixture is cooled, causing it to separate into two layers. The lower layer, consisting of ethylenediamine hydrochloride, is removed.[14]
-
Purification : The upper layer, containing the desired product, is purified by distillation to yield this compound.[14]
Protocol for Surface Modification of a Silica Substrate
This protocol outlines a typical procedure for functionalizing a glass or silica surface to improve adhesion.
-
Substrate Cleaning : Thoroughly clean the substrate surface to remove organic contaminants. This can be achieved by sonication in solvents like acetone and isopropanol, followed by drying. For a high degree of cleaning, an oxygen plasma or piranha solution treatment can be used to generate surface hydroxyl groups.
-
Silane Solution Preparation : Prepare a dilute solution (e.g., 1-5% by weight) of this compound in a suitable solvent. An ethanol/water mixture (e.g., 95:5 v/v) is commonly used to facilitate controlled hydrolysis.[15] The pH can be adjusted to be slightly acidic to catalyze hydrolysis while slowing condensation.[15]
-
Application : Immerse the cleaned substrate in the silane solution for a specific duration (e.g., 5-60 minutes) or apply the solution via spin-coating or spraying.
-
Rinsing : After application, rinse the substrate with the pure solvent (e.g., ethanol) to remove any excess, physically adsorbed silane.
-
Curing : Cure the treated substrate to promote the condensation reaction and form stable covalent bonds. Curing is typically done by heating in an oven (e.g., at 110-120 °C for 15-30 minutes).
Caption: Experimental workflow for surface modification using the silane.
Key Applications
The unique properties of this silane make it valuable in numerous industrial applications:
-
Composites : It is used as a coupling agent in mineral-reinforced elastomers and thermoplastics (like nylon and PBT) to improve tensile and flexural strength.[1] In fiberglass composites, it enhances the performance of phenolic, melamine, and epoxy thermosets.[1]
-
Adhesives and Sealants : It acts as an effective adhesion promoter in a wide range of formulations, including polysulfide, silicone, and epoxy-based systems, improving the bond between the sealant/adhesive and the substrate.[1][2]
-
Coatings and Primers : It is used as a primer or an additive for glass and metal surfaces to enhance the adhesion of subsequent paint or coating layers.[1][2]
-
Sol-Gel Processes : The compound is employed in sol-gel processes to create organically modified silica materials (ormosils), functionalize nanoparticles, and prepare hybrid organic-inorganic materials.[2][16][17]
-
Wastewater Treatment : Modified materials, such as functionalized halloysite or saponite clay, have been developed using this silane for the adsorption of heavy metal ions like chromium and nickel from aqueous solutions.[18]
Logical Relationship: Role in Sol-Gel Process
The sol-gel process involves creating a colloidal suspension (sol) that evolves into a gel-like network.[17] this compound is incorporated as a precursor to introduce organic functionality into the final inorganic network.
Caption: Logical workflow of a sol-gel process incorporating the silane.
Safety and Handling
This chemical is considered hazardous and requires careful handling.[6] Key safety information is summarized below.
| Hazard Category | Description | Precautionary Measures | References |
| Eye Damage | Causes serious eye damage. | Wear chemical safety goggles or a face shield. Ensure eyewash stations are available. | [6][19][20] |
| Skin Sensitization | May cause an allergic skin reaction. | Wear appropriate protective gloves and clothing. Avoid prolonged or repeated contact. | [6][19][20] |
| Respiratory Irritation | May cause respiratory irritation. | Use only in a well-ventilated area or with local exhaust ventilation. Avoid breathing vapors or mist. | [6][19] |
| Reactivity | Reacts with water and is sensitive to moisture and air. Hydrolysis produces flammable methanol. | Store in a cool, dry, well-ventilated area in tightly closed containers away from moisture. Keep away from heat and ignition sources. | [3][4][6][8] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. | Get immediate medical attention. | [5][8][19] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water. If irritation or rash occurs, seek medical advice. | Remove contaminated clothing. | [5][8][19] |
Conclusion
This compound is a high-performance organofunctional silane that plays a critical role in materials science. Its ability to form durable covalent bonds between dissimilar materials—organic polymers and inorganic substrates—makes it an essential adhesion promoter and coupling agent. From enhancing the mechanical properties of composites to enabling the creation of advanced hybrid materials through sol-gel chemistry, its versatility continues to drive innovation in the automotive, construction, and electronics industries. Proper understanding of its chemical reactivity, coupled with strict adherence to safety protocols, is essential for leveraging its full potential in research and industrial applications.
References
- 1. innospk.com [innospk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 1760-24-3 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. N- 3-(Trimethoxysilyl)propyl ethylenediamine 97 1760-24-3 [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Buy this compound | 1760-24-3 [smolecule.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. Application research of N-[3-(Trimethoxysilyl)propyl]ethylenediamine_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Sol–gel process - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. msds.evonik.com [msds.evonik.com]
- 20. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to the Hydrolysis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the hydrolysis kinetics of N-[3-(Trimethoxysilyl)propyl]ethylenediamine in aqueous environments. The information contained herein is intended to support research, development, and application of this versatile organosilane.
Introduction
This compound, also known by synonyms such as (3-(2-Aminoethylamino)propyl)trimethoxysilane (AEAPTMS) and DAMO, is a bifunctional organosilane with the chemical formula C8H22N2O3Si.[1] It possesses a trimethoxysilyl group susceptible to hydrolysis and an ethylenediamine functional group, making it a valuable coupling agent and surface modifier in a wide range of applications.[1][2] Understanding its hydrolysis rate is critical for controlling its performance in aqueous systems.
Upon contact with water, the methoxy groups of this compound rapidly hydrolyze, releasing methanol and forming reactive silanol (Si-OH) groups.[1] These silanol groups can then condense with each other to form siloxane (Si-O-Si) bonds or react with hydroxyl groups on substrate surfaces. This process is fundamental to its function as an adhesion promoter and crosslinking agent.[1]
Hydrolysis Pathway and Kinetics
The hydrolysis of this compound proceeds in a stepwise manner, where the three methoxy groups are sequentially replaced by hydroxyl groups. This is followed by a condensation step, which can occur concurrently.
Signaling Pathway of Hydrolysis and Condensation
Caption: Stepwise hydrolysis of this compound followed by condensation.
Quantitative Hydrolysis Rate Data
The rate of hydrolysis is significantly influenced by pH and temperature. The following tables summarize the available quantitative data.
Hydrolysis Half-Life (t½) at Various pH and Temperatures
The half-life of this compound is a critical parameter for understanding its reactivity and persistence in aqueous solutions.
| Temperature (°C) | pH 4.0 | pH 5.0 | pH 7.0 |
| 10.0 | 0.23 hours | 1.5 hours | 0.10 hours |
| 24.7 | 0.10 hours | 0.32 hours | 0.025 hours (1.5 minutes)[3] |
| 37.0 | 0.066 hours | 0.26 hours | 0.0090 hours |
| Data sourced from the OECD SIDS report for AEAPTMS.[3] |
Hydrolysis Kinetic Constants at 24.7°C
The stepwise hydrolysis of the methoxy groups has been quantified, with the following rate constants determined at 24.7°C.
| Hydrolysis Step | Constant | Value |
| 1st Methoxy Group | kH3O+ (M⁻¹s⁻¹) | 16.8 |
| kNH3 (s⁻¹) | 1.36 x 10⁻² | |
| k₀, est. (s⁻¹) | 2.7 x 10⁻⁴ | |
| 2nd Methoxy Group | kH3O+ (M⁻¹s⁻¹) | 36.0 |
| kNH3 (s⁻¹) | 5.24 x 10⁻³ | |
| k₀, est. (s⁻¹) | 5.2 x 10⁻⁴ | |
| 3rd Methoxy Group | kH3O+ (M⁻¹s⁻¹) | 75.0 |
| k₀, est. (s⁻¹) | 5.1 x 10⁻³ | |
| Data sourced from the OECD SIDS report for AEAPTMS.[3] |
Experimental Protocols
The study of this compound hydrolysis kinetics is primarily conducted using spectroscopic techniques such as in-situ ²⁹Si Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
In-situ ²⁹Si NMR Spectroscopy
This technique allows for the direct observation and quantification of the different silicon species present in the solution as hydrolysis and condensation proceed.
Methodology:
-
Sample Preparation:
-
Prepare an aqueous solution of known pH using appropriate buffers. For studies in organic-aqueous mixtures, a common solvent system is an 80:20 (w/w) ethanol/water mixture.[4]
-
Introduce a known concentration of this compound into the temperature-controlled NMR tube containing the solvent.
-
-
NMR Acquisition:
-
Acquire ²⁹Si NMR spectra at regular time intervals immediately after mixing.
-
To overcome the challenges of low natural abundance and long relaxation times of ²⁹Si, polarization transfer techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed for sensitivity enhancement.[5]
-
-
Data Analysis:
-
Identify the resonance peaks corresponding to the unhydrolyzed silane, the intermediate monosilanol, disilanol, and the fully hydrolyzed trisilanol species, as well as the condensed siloxane structures.
-
Integrate the peak areas of each species at each time point to determine their relative concentrations.
-
Plot the concentration of the parent silane and the formation of hydrolysis products as a function of time to determine the hydrolysis rate constants.
-
Caption: Workflow for studying silane hydrolysis kinetics using in-situ 29Si NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for monitoring the chemical changes occurring during hydrolysis by observing the vibrational modes of the bonds involved.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired aqueous or aqueous/alcoholic solvent.
-
-
FT-IR Measurement:
-
Acquire FT-IR spectra of the solution over time using an Attenuated Total Reflectance (ATR) accessory, which is well-suited for liquid samples.
-
-
Spectral Analysis:
-
Monitor the decrease in the intensity of the Si-O-C bond absorption bands, which indicates the consumption of the methoxy groups.
-
Concurrently, observe the increase in the intensity of the broad Si-OH band, signifying the formation of silanol groups.
-
The appearance and growth of the Si-O-Si absorption bands indicate the progression of the condensation reaction.
-
By deconvoluting the spectra and plotting the area of these characteristic bands against time, the rates of hydrolysis and condensation can be determined.[6]
-
Caption: Workflow for monitoring silane hydrolysis and condensation using FT-IR spectroscopy.
Factors Influencing Hydrolysis Rate
Several factors have a pronounced effect on the rate of hydrolysis of this compound.
-
pH: The hydrolysis rate is catalyzed by both acid and base. The rate is generally slowest in the neutral pH range and increases under both acidic and alkaline conditions. An interesting observation for this specific aminosilane is the potential for intramolecular base catalysis by the primary amine group in the pH range of 6.1-7.1, leading to very rapid hydrolysis.[3]
-
Temperature: As with most chemical reactions, an increase in temperature leads to an increase in the hydrolysis rate.
-
Solvent: The presence of co-solvents, such as ethanol, can influence the hydrolysis rate. Studies have shown that the presence of ethanol can delay the hydrolysis reaction.[6]
-
Concentration: The concentration of the silane and water can affect the reaction kinetics.
Conclusion
The hydrolysis of this compound is a rapid and complex process that is highly dependent on the reaction conditions. A thorough understanding of its hydrolysis kinetics, as outlined in this guide, is essential for the effective application of this organosilane in various scientific and industrial fields. The quantitative data and experimental methodologies provided herein serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. Buy this compound | 1760-24-3 [smolecule.com]
- 2. Application research of N-[3-(Trimethoxysilyl)propyl]ethylenediamine_Chemicalbook [chemicalbook.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Storage of N-[3-(Trimethoxysilyl)propyl]ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-[3-(Trimethoxysilyl)propyl]ethylenediamine (CAS No. 1760-24-3). Understanding the chemical behavior of this diamino-functional silane is critical for its effective application in surface modification, as a coupling agent, and in the development of advanced materials.
Chemical and Physical Properties
This compound is a versatile organosilane with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C8H22N2O3Si | [1][2] |
| Molecular Weight | 222.36 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [2] |
| Boiling Point | 261°C | [2] |
| Density | 1.030 g/mL at 25°C | [2] |
| Refractive Index | 1.4425 to 1.4445 at 20°C | [2] |
| Flash Point | 136°C | [2] |
| Solubility | Soluble in water (undergoes hydrolysis) | [2] |
Stability Profile
The stability of this compound is primarily influenced by its sensitivity to moisture and elevated temperatures.
Hydrolytic Stability
This compound is highly susceptible to hydrolysis in the presence of water. The methoxy groups react with water to form silanol (Si-OH) groups and release methanol.[3] This hydrolysis is often the initial and rate-determining step for the formation of siloxane bonds (Si-O-Si), which are crucial for its function as a coupling agent.
| Condition | Hydrolysis Half-Life | Reference |
| pH 7.0 at 25°C | 1.5 minutes (0.025 hours) | [6] |
The hydrolysis and subsequent condensation mechanism can be visualized as a two-step process. Initially, the trimethoxysilyl groups hydrolyze to form silanetriols. These intermediates are highly reactive and readily undergo condensation to form oligomeric and polymeric siloxane structures.[6] The amino groups within the molecule can catalyze the hydrolysis of the siloxane bonds, a factor to consider in the stability of surface modifications derived from this silane.[7]
Thermal Stability
Thermogravimetric analysis (TGA) of self-assembled monolayers of a similar triamine-functional silane, N-[3-(trimethoxysilyl)propyl]diethylenetriamine, on silica particles indicates that the organic layers are stable up to 225°C.[8] Complete degradation was observed at 650°C.[8] The initial weight loss up to 150°C is generally attributed to the loss of physically adsorbed water and residual solvent.[8]
| Temperature Range | Observation | Reference |
| Up to 150°C | Loss of adsorbed water and residual solvent | [8] |
| Up to 225°C | Stable | [8] |
| 250°C - 650°C | Degradation of the organic moiety | [8] |
| > 650°C | Complete degradation | [8] |
The thermal decomposition pathway involves the breakdown of the organic ethylenediaminepropyl chain.
Shelf Life and Degradation
The shelf life of aminosilanes is generally considered to be between 6 months to 2 years, though this is highly dependent on the specific compound and storage conditions. Due to its high reactivity with atmospheric moisture, the shelf life of this compound can be compromised if not stored properly.[9] Over time, exposure to moisture will lead to hydrolysis and condensation within the storage container, increasing viscosity and eventually leading to solidification.
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to ensure the stability and efficacy of this compound.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To prevent hydrolysis from atmospheric moisture. |
| Container | Keep in a tightly sealed, original container. | To minimize exposure to air and moisture. |
| Temperature | Store in a cool, dry place, below 30°C. | To slow down potential degradation reactions. |
| Ventilation | Store in a well-ventilated area. | To dissipate any vapors that may be released. |
| Incompatible Materials | Keep away from acids, oxidizing agents, and moisture. | To prevent vigorous reactions and degradation. |
| Handling | Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (gloves, safety glasses). | To avoid inhalation of vapors and contact with skin and eyes. |
Experimental Protocols
For researchers and scientists, quantitative analysis of the stability of this compound is often necessary. The following are generalized protocols for key analytical techniques.
Protocol for Studying Hydrolysis Kinetics by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the hydrolysis of silanes in real-time. Both ¹H and ²⁹Si NMR can provide valuable kinetic data.[5][10]
Objective: To determine the rate of hydrolysis of this compound under specific conditions (e.g., varying pH, temperature).
Materials and Equipment:
-
This compound
-
Deuterated solvents (e.g., D₂O, deuterated ethanol)
-
pH buffers
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated organic solvent (e.g., ethanol-d₆) to a known concentration.
-
In an NMR tube, place a known volume of the appropriate deuterated buffer solution (D₂O with acid or base to achieve the desired pH).
-
Initiate the reaction by adding a precise volume of the silane stock solution to the NMR tube.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
-
Data Analysis:
-
Integrate the relevant peaks in the spectra at each time point.
-
Plot the concentration of the starting silane versus time.
-
Determine the reaction order and calculate the rate constant (k) from the kinetic data.
-
Protocol for In-Situ Monitoring of Hydrolysis by FTIR-ATR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, allows for in-situ monitoring of the chemical changes during hydrolysis.[13][14]
Objective: To qualitatively and semi-quantitatively observe the hydrolysis and condensation of this compound.
Materials and Equipment:
-
This compound
-
Solvent (e.g., ethanol)
-
Water
-
FTIR spectrometer with an ATR accessory
-
Liquid flow cell
Procedure:
-
Setup:
-
Assemble the ATR flow cell according to the manufacturer's instructions.
-
Obtain a background spectrum of the ATR crystal.
-
-
Reaction Monitoring:
-
Prepare a solution of this compound in the chosen solvent.
-
Inject the silane solution into the flow cell and record the initial spectrum.
-
Introduce water or an aqueous solution into the flow cell to initiate hydrolysis.
-
Continuously collect FTIR spectra over time.
-
-
Spectral Analysis:
-
Monitor the decrease in the absorbance of the Si-O-CH₃ stretching bands (around 1100-1000 cm⁻¹).
-
Observe the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹) and the formation of Si-O-Si bonds (around 1050-1000 cm⁻¹).[15]
-
The changes in peak intensities over time provide a profile of the hydrolysis and condensation reactions.
-
Protocol for Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of a material.
Objective: To evaluate the thermal stability of this compound.
Materials and Equipment:
-
This compound
-
Thermogravimetric analyzer (TGA)
-
TGA sample pans (e.g., alumina, platinum)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Place a small, accurately weighed amount of the liquid sample into a TGA pan.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 800°C).
-
-
Data Analysis:
-
The TGA instrument will record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperatures of maximum weight loss, and the final residual mass.
-
References
- 1. This compound | 1760-24-3 [chemicalbook.com]
- 2. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N- 3-(Trimethoxysilyl)propyl ethylenediamine 97 1760-24-3 [sigmaaldrich.com]
- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Synthesis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine, a versatile organosilane compound with significant applications in surface modification, adhesion promotion, and as a coupling agent. This document provides a thorough examination of the primary synthesis route from ethylenediamine and 3-chloropropyltrimethoxysilane, including a detailed experimental protocol, reaction mechanisms, and key quantitative data.
Core Synthesis Route: Alkylation of Ethylenediamine
The most common and well-documented method for the synthesis of this compound is the nucleophilic substitution reaction between an excess of ethylenediamine and 3-chloropropyltrimethoxysilane.[1] In this reaction, the amino group of ethylenediamine acts as a nucleophile, displacing the chlorine atom on the propyl chain of the silane. The use of a large excess of ethylenediamine is crucial to minimize the formation of undesired bis-silyl byproducts.[1]
Reaction Mechanism
The synthesis proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The primary amine of ethylenediamine attacks the carbon atom bonded to the chlorine atom in 3-chloropropyltrimethoxysilane. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond. The excess ethylenediamine also acts as a base to neutralize the hydrogen chloride formed during the reaction, resulting in the formation of ethylenediamine hydrochloride.
Quantitative Synthesis Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from ethylenediamine and 3-chloropropyltrimethoxysilane, based on a literature procedure.[1]
| Parameter | Value | Reference |
| Molar Ratio (Ethylenediamine : 3-Chloropropyltrimethoxysilane) | 4.0 : 1.0 | [1] |
| Reaction Temperature | 112-117 °C | [1] |
| Reaction Time | 2 hours (addition) + 1 hour (ripening) | [1] |
| Product Yield | 70.1% | [1] |
| Primary Reactant | Ethylenediamine | [1] |
| Secondary Reactant | 3-Chloropropyltrimethoxysilane | [1] |
| Main Product | This compound | [1] |
| Main Byproduct | Ethylenediamine hydrochloride | [1] |
| Potential Side Product | Bis-silyl products | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
Ethylenediamine (1.2 mol)
-
3-Chloropropyltrimethoxysilane (0.3 mol)
-
200-mL four-necked glass flask
-
Stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 200-mL, four-necked glass flask is equipped with a stirrer, reflux condenser, and a thermometer.
-
Initial Charge: The flask is charged with 72.0 g (1.2 mol) of ethylenediamine.
-
Heating: The ethylenediamine is heated to a temperature of 112° to 117° C.
-
Addition of Silane: From a dropping funnel, 59.6 g (0.3 mol) of 3-chloropropyltrimethoxysilane is added dropwise to the heated ethylenediamine over a period of 2 hours. The molar ratio of ethylenediamine to 3-chloropropyltrimethoxysilane should be maintained at 4.0.[1]
-
Ripening: After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature to ensure the reaction goes to completion.[1]
-
Work-up: The reaction solution is then transferred to a separatory funnel and allowed to cool. Upon cooling, the solution separates into two distinct layers.
-
Separation: The lower layer, consisting of ethylenediamine hydrochloride, is separated and discarded.[1]
-
Purification: The upper layer, which contains the desired product, this compound, is purified by simple distillation to obtain the final product.[1]
Visualizing the Process
To further elucidate the synthesis, the following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The following table summarizes key spectroscopic data.
| Spectroscopic Technique | Key Peaks/Signals | Reference |
| ¹H NMR | Available | [2] |
| IR Spectroscopy | Available | [2] |
| Mass Spectrometry | Available | [2] |
Note: For detailed spectra, please refer to the cited reference.
Safety Considerations
The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Ethylenediamine is corrosive and can cause burns. 3-Chloropropyltrimethoxysilane is a combustible liquid and an irritant. The final product is also classified as a substance that can cause serious eye damage and skin irritation. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before commencing any experimental work.
References
N-[3-(Trimethoxysilyl)propyl]ethylenediamine safety data sheet and handling precautions
An In-depth Technical Guide on the Safe Handling of N-[3-(Trimethoxysilyl)propyl]ethylenediamine
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile and handling requirements of chemical reagents is paramount. This technical guide provides a comprehensive overview of the safety data sheet (SDS) and handling precautions for this compound (CAS No. 1760-24-3).
Chemical Identification and Physical Properties
This compound, also known as DAMO or (3-(2-Aminoethyl)aminopropyl)trimethoxysilane, is an organosilicon compound utilized as an adhesion promoter, surface modifier, and crosslinking agent.[1][2] Its fundamental physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 1760-24-3 |
| Molecular Formula | C8H22N2O3Si |
| Molecular Weight | 222.36 g/mol |
| Appearance | Clear, colorless to pale yellow liquid[3] |
| Odor | Amine-like |
| pH | 10 (10 g/L in H2O at 20°C)[4] |
| Melting Point | 0°C[4] |
| Boiling Point | 146°C at 20 hPa[4] |
| Flash Point | 67°C to 136°C (closed cup)[3][4] |
| Vapor Pressure | 1.5 hPa at 20°C[4] |
| Relative Density | 1.028 g/cm³ at 25°C[4] |
| Water Solubility | Miscible, but reacts with water[4] |
Hazard Identification and GHS Classification
This chemical is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are serious eye damage and skin sensitization.[1][2] It is crucial to understand these classifications to implement appropriate safety measures.
GHS Classification Pathway
Caption: GHS hazard classification for this compound.
Toxicological Data
Acute toxicity data is essential for risk assessment in a laboratory setting. The following table summarizes the available toxicological information.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 2295 - 7460 µL/kg[3][4] |
| LD50 | Rabbit | Dermal | >2000 mg/kg[5] |
| Draize Test | Rabbit | Eye | 15 mg (Severe irritant)[3] |
Handling Precautions and Personal Protective Equipment (PPE)
Safe handling is critical to prevent exposure. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
Personal Protective Equipment (PPE)
A hierarchical approach should be taken when selecting PPE for handling this chemical.
Personal Protective Equipment (PPE) Selection Workflow
Caption: Recommended PPE for handling this compound.
General Handling Procedures
-
Avoid contact with eyes, skin, and clothing.[3]
-
Do not ingest or inhale.[3]
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Keep away from heat, sparks, and open flames.[3]
-
The product is moisture-sensitive and evolves flammable methanol when exposed to water or humid air.[3]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as acids and oxidizing agents.[1][3]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
References
Methodological & Application
Application Notes and Protocols for Surface Functionalization of Silica Nanoparticles with N-[3-(Trimethoxysilyl)propyl]ethylenediamine
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of silica nanoparticles (SNPs) is a cornerstone technique for the advancement of nanomedicine, diagnostics, and targeted drug delivery. The introduction of specific functional groups onto the nanoparticle surface allows for the covalent attachment of a diverse range of molecules, including therapeutic agents, targeting ligands, and imaging probes. N-[3-(Trimethoxysilyl)propyl]ethylenediamine is a diamino-silane coupling agent that provides a versatile platform for subsequent bioconjugation strategies due to the presence of primary and secondary amine groups. These amine moieties can be used for electrostatic interactions, hydrogen bonding, and as reactive sites for covalent linkage.
This document provides detailed protocols for the surface functionalization of silica nanoparticles with this compound, along with methods for the characterization and quantification of surface amine groups.
Applications
The amine-functionalized silica nanoparticles generated through this protocol are suitable for a variety of applications in research and drug development:
-
Drug Delivery: The amine groups can be used to attach drugs, and the modified nanoparticles can serve as carriers for targeted delivery.[1][2] The positive surface charge imparted by amination can also enhance cellular uptake.
-
Gene Delivery: The positively charged surface can efficiently complex with negatively charged nucleic acids (DNA, siRNA) for gene delivery applications.
-
Bio-conjugation: The primary and secondary amines serve as reactive handles for the covalent attachment of proteins, antibodies, peptides, and fluorescent dyes.
-
Heavy Metal Chelation: The ethylenediamine moiety is an effective chelating agent for various transition metals, making these particles useful for applications in water treatment and remediation.[3]
-
Catalysis: Functionalized nanoparticles can be used as supports for catalytic metal nanoparticles or organocatalysts.
Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles via the hydrolysis and condensation of tetraethyl orthosilicate (TEOS).
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (anhydrous)
-
Ammonium hydroxide solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a solution of ethanol and deionized water.
-
Add ammonium hydroxide to the solution and stir to create a homogenous mixture.
-
Add TEOS to the solution while stirring vigorously.
-
Continue the reaction for 12-24 hours at room temperature to allow for the formation of silica nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents.
-
Resuspend the purified silica nanoparticles in ethanol for storage and subsequent functionalization.
Protocol 2: Surface Functionalization with this compound
This protocol details the process of grafting this compound onto the surface of pre-synthesized silica nanoparticles.
Materials:
-
Silica nanoparticles suspended in ethanol
-
This compound
-
Ethanol (anhydrous)
Procedure:
-
Disperse the synthesized silica nanoparticles in anhydrous ethanol and sonicate to ensure a uniform suspension.
-
In a separate container, prepare a solution of this compound in anhydrous ethanol.
-
Add the silane solution to the silica nanoparticle suspension dropwise while stirring.
-
Allow the reaction to proceed for 12-24 hours at room temperature or elevated temperatures (e.g., 70°C) under continuous stirring.[4]
-
After the reaction, collect the functionalized nanoparticles by centrifugation.
-
Wash the particles thoroughly with ethanol to remove any unreacted silane. Repeat the washing step 3-4 times.
-
Dry the resulting amine-functionalized silica nanoparticles under vacuum or at 80°C for 24 hours.[4]
Characterization and Quantification of Surface Amines
Accurate characterization of the functionalized nanoparticles is crucial for ensuring the success of subsequent applications.
Characterization Techniques
A suite of analytical techniques can be employed to confirm successful functionalization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of amine groups and siloxane bonds.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (the silane) grafted onto the silica surface.[5]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the nanoparticle surface and confirm the presence of nitrogen from the amine groups.[5]
-
Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic size, size distribution, and surface charge of the nanoparticles before and after functionalization.[3]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.
Protocol 3: Quantification of Surface Amine Groups using 4-Nitrobenzaldehyde Assay
This colorimetric assay provides a straightforward method for quantifying the accessible amine groups on the nanoparticle surface.
Materials:
-
Amine-functionalized silica nanoparticles
-
Methanol
-
4-Nitrobenzaldehyde (4-NBA)
Procedure:
-
Take a known amount of the amine-functionalized silica nanoparticle dispersion and centrifuge to pellet the particles.
-
Remove the supernatant and redisperse the nanoparticles in a solution of 4-NBA in methanol. An excess of 4-NBA is recommended.
-
React the mixture overnight at 45°C with shaking.[6]
-
After the reaction, centrifuge the particles to remove the unreacted 4-NBA.
-
Wash the particles with methanol to remove any remaining unbound 4-NBA.
-
The amount of bound 4-NBA, which corresponds to the number of amine groups, can be quantified by measuring the absorbance of the reacted nanoparticles or the unreacted 4-NBA in the supernatant using a UV-Vis spectrophotometer.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of bare and this compound functionalized silica nanoparticles. The exact values will vary depending on the specific synthesis and functionalization conditions.
Table 1: Physicochemical Properties
| Parameter | Bare Silica Nanoparticles | Amine-Functionalized Silica Nanoparticles |
| Hydrodynamic Diameter (DLS) | 100 - 150 nm | 110 - 160 nm |
| Zeta Potential (pH 7.4) | -15 to -30 mV | +20 to +40 mV |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
Table 2: Quantification of Surface Amine Groups
| Quantification Method | Typical Values | Reference |
| Thermogravimetric Analysis (TGA) | 0.5 - 2.0 mmol amine/g SiO₂ | [5] |
| X-ray Photoelectron Spectroscopy (XPS) | N/Si ratio: 0.05 - 0.2 | [7] |
| Quantitative ¹H NMR (qNMR) | 0.4 - 1.5 mmol amine/g SiO₂ | [7][8] |
| 4-Nitrobenzaldehyde Assay | 0.3 - 1.2 mmol amine/g SiO₂ | [7] |
| Ninhydrin Assay | 0.3 - 1.0 mmol amine/g SiO₂ | [8][9] |
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of silica nanoparticles.
References
- 1. docta.ucm.es [docta.ucm.es]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ethylenediamine-functionalized silica nanoparticles for use in metal-binding applications | Poster Board #652 - American Chemical Society [acs.digitellinc.com]
- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 8. andreas-brinkmann.net [andreas-brinkmann.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Modification of Glass Slides using N-[3-(Trimethoxysilyl)propyl]ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of glass slides is a critical step in a wide array of biomedical and biotechnological applications, including cell culture, microarray fabrication, and biosensor development. The functionalization of glass surfaces with organosilanes provides a versatile platform for the covalent attachment of biomolecules, polymers, and other moieties of interest. N-[3-(Trimethoxysilyl)propyl]ethylenediamine is a diamino-functional silane that, upon reaction with a glass surface, imparts a high density of primary and secondary amine groups. These amine groups can serve as reactive sites for subsequent conjugation chemistries, making this silane an excellent choice for creating biocompatible and functional surfaces.
This document provides a detailed protocol for the surface modification of glass slides with this compound, along with expected surface characteristics and methodologies for characterization.
Principle of Silanization
The surface of the glass is rich in hydroxyl (-OH) groups. The trimethoxysilyl groups of this compound hydrolyze in the presence of trace water to form reactive silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups on the glass surface, forming stable covalent siloxane bonds (Si-O-Si). This process results in a durable coating with pendant ethylenediamine groups, presenting primary and secondary amines for further functionalization.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for glass surfaces modified with aminosilanes. While specific data for this compound is limited, values for closely related aminosilanes are provided for comparison.
| Parameter | Value | Characterization Method | Notes |
| Water Contact Angle | |||
| Cleaned Glass | < 10° | Goniometry | Highly hydrophilic surface is essential for uniform silanization. |
| Aminosilane Modified | 30° - 70° | Goniometry | A significant increase in contact angle indicates successful silanization. A contact angle of 30° has been reported for a similar N-trimethoxysilylpropyl amine on piranha-cleaned glass.[1] |
| Surface Roughness (RMS) | |||
| Cleaned Glass | < 0.5 nm | Atomic Force Microscopy (AFM) | A smooth starting surface is ideal. |
| Aminosilane Modified | < 1.0 nm | Atomic Force Microscopy (AFM) | A smooth, uniform monolayer is desirable. A study on a similar diamine silane (EDA) reported an RMS roughness of <0.15 nm.[2] |
| Surface Elemental Composition | |||
| Nitrogen (N 1s) | 4-6 atom % | X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of the amine-containing silane on the surface. A similar diamine silane (EDA) showed a surface nitrogen content of 4.5-5.5 atom%.[2] |
| Silicon (Si 2p) | Increased intensity | X-ray Photoelectron Spectroscopy (XPS) | Indicates the deposition of a silicon-containing layer. |
| Carbon (C 1s) | Increased intensity | X-ray Photoelectron Spectroscopy (XPS) | Corresponds to the propyl and ethylenediamine backbone of the silane. |
| Amine Surface Density | Variable | Titration, Spectrophotometry | Can be quantified using methods like reaction with a chromogenic or fluorogenic amine-reactive probe. |
Experimental Protocols
Materials
-
Glass microscope slides
-
This compound (CAS: 1760-24-3)
-
Anhydrous Toluene or Ethanol (95-100%)
-
Acetone
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂) (for Piranha solution - EXTREME CAUTION )
-
Nitrogen gas (for drying)
-
Sonicator
-
Staining jars or beakers
-
Oven
Protocol 1: Silanization in Anhydrous Toluene
This protocol is suitable for achieving a more uniform, monolayer-like coating.
-
Glass Slide Cleaning (Choose one method):
-
Method A: Acid Wash:
-
Immerse slides in a solution of 1M HCl or 1M H₂SO₄ for 1 hour.
-
Rinse thoroughly with DI water.
-
Sonicate in DI water for 15 minutes.
-
Rinse again with DI water and then with acetone.
-
Dry the slides under a stream of nitrogen and then in an oven at 110°C for at least 1 hour.
-
-
Method B: Piranha Etch (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Prepare Piranha solution by slowly adding 1 part of H₂O₂ (30%) to 3 parts of concentrated H₂SO₄.
-
Immerse the slides in the Piranha solution for 15-30 minutes.
-
Carefully remove the slides and rinse extensively with DI water.
-
Rinse with acetone and dry as described in Method A.
-
-
-
Silanization:
-
Washing and Curing:
-
Remove the slides from the silane solution and rinse with fresh toluene to remove excess, unreacted silane.
-
Rinse the slides thoroughly with ethanol, followed by DI water.
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110-120°C for 1 hour to promote the formation of stable siloxane bonds.[4]
-
Protocol 2: Silanization in Ethanol/Water
This protocol is simpler as it does not require anhydrous conditions and the amine groups of the silane can self-catalyze the reaction.[1]
-
Glass Slide Cleaning:
-
Follow one of the cleaning methods described in Protocol 1.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of this compound in 95% ethanol / 5% DI water. The water is necessary to initiate the hydrolysis of the methoxy groups.
-
Immerse the cleaned and dried glass slides in the silane solution for 30-60 minutes at room temperature.
-
-
Washing and Curing:
-
Remove the slides from the silane solution and rinse thoroughly with ethanol to remove any physisorbed silane.
-
Rinse with DI water.
-
Dry the slides under a stream of nitrogen.
-
Cure the slides in an oven at 110°C for 30-60 minutes.
-
Characterization Methodologies
-
Contact Angle Goniometry: To assess the change in surface hydrophobicity after silanization. A significant increase in the water contact angle compared to the cleaned glass indicates a successful modification.
-
Atomic Force Microscopy (AFM): To visualize the surface topography and measure the root-mean-square (RMS) roughness. A smooth, uniform surface is indicative of a well-formed monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. The presence of nitrogen (N 1s) and an increase in the carbon (C 1s) and silicon (Si 2p) signals confirm the presence of the silane coating.
-
Amine Quantification Assays: To determine the density of reactive amine groups on the surface. This can be achieved by reacting the surface with a chromogenic molecule like ninhydrin or a fluorescent dye with an amine-reactive group (e.g., NHS-ester). The amount of bound molecule can then be quantified by spectrophotometry or fluorescence imaging.
Visualizations
Caption: Experimental workflow for glass slide surface modification.
Caption: Chemical pathway of silanization with this compound.
References
Application Notes and Protocols for Biomolecule Immobilization using N-[3-(Trimethoxysilyl)propyl]ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-(Trimethoxysilyl)propyl]ethylenediamine (AEAPTMS) is a versatile organosilane that serves as an effective coupling agent for the immobilization of biomolecules onto a variety of inorganic surfaces. Its structure, featuring a trimethoxysilyl group and a terminal ethylenediamine moiety, allows for robust covalent attachment to hydroxylated surfaces and subsequent conjugation of biomolecules. This dual functionality makes AEAPTMS a valuable tool in the development of biosensors, microarrays, and other biomedical devices where stable and functional bioactive surfaces are critical.[1]
The trimethoxysilyl group reacts with surface silanol groups (Si-OH) to form stable siloxane bonds (Si-O-Si), creating a functional amine layer. The primary and secondary amine groups of the ethylenediamine moiety provide reactive sites for the covalent attachment of biomolecules such as proteins, antibodies, and nucleic acids.[2] This covalent immobilization strategy offers significant advantages over passive adsorption by ensuring higher stability, controlled orientation, and preserved bioactivity of the immobilized molecules.[3]
These application notes provide detailed protocols for the surface functionalization of substrates with AEAPTMS and the subsequent immobilization of biomolecules.
Key Applications
-
Biosensors: Covalent immobilization of antibodies, enzymes, or nucleic acid probes for the detection of specific analytes.[4]
-
Drug Delivery: Functionalization of nanoparticles for targeted drug delivery systems.
-
Microarrays: Creation of protein or DNA microarrays for high-throughput screening.
-
Cell Culture: Modification of surfaces to promote cell adhesion and growth.
-
Biocompatible Coatings: Formation of biocompatible layers on medical implants.
Chemical Structure and Reaction Mechanism
The immobilization process using AEAPTMS typically involves a two-step procedure: surface silanization followed by biomolecule conjugation.
References
- 1. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application research of N-[3-(Trimethoxysilyl)propyl]ethylenediamine_Chemicalbook [chemicalbook.com]
- 3. zmsilane.com [zmsilane.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Sol-Gel Synthesis of Amino-Functionalized Silica Nanoparticles using N-[3-(Trimethoxysilyl)propyl]ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel synthesis method offers a versatile and cost-effective approach to producing nanoparticles with a high degree of homogeneity and purity.[1] The use of N-[3-(Trimethoxysilyl)propyl]ethylenediamine as a precursor in this process allows for the one-pot synthesis of amino-functionalized silica nanoparticles.[2][3] These nanoparticles possess a range of desirable characteristics for biomedical and environmental applications, including biocompatibility, high surface area, and the presence of reactive primary and secondary amine groups on their surface.[2][4]
The amine functional groups serve as anchor points for the covalent attachment of various molecules, making these nanoparticles ideal candidates for applications in drug delivery, gene therapy, bio-imaging, and as adsorbents for heavy metal remediation.[1][4][5][6] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of these versatile nanoparticles.
Key Applications
-
Drug Delivery: The amino groups on the nanoparticle surface can be utilized to conjugate drugs, targeting ligands, and polymers to achieve controlled and targeted drug release.[7][8][9]
-
Heavy Metal Adsorption: The amine functionalities exhibit a strong affinity for heavy metal ions, making these nanoparticles effective adsorbents for the removal of contaminants like lead, copper, and chromium from aqueous solutions.[10][11][12][13][14]
-
Biocatalysis: Enzymes can be immobilized on the nanoparticle surface, enhancing their stability and reusability.
-
Composite Materials: Incorporation of these functionalized nanoparticles into polymer matrices can improve the mechanical and thermal properties of the resulting composites.[4]
Experimental Protocols
Protocol 1: One-Pot Sol-Gel Synthesis of Amino-Functionalized Silica Nanoparticles
This protocol describes a one-pot synthesis method for preparing amino-functionalized silica nanoparticles using this compound (DA) in a reverse micelle microemulsion system.[2]
Materials:
-
Cyclohexane (Oil phase)
-
Triton X-100 (Surfactant)
-
n-Hexanol (Co-surfactant)
-
Deionized water
-
Ammonium hydroxide solution (25%)
-
Tetraethyl orthosilicate (TEOS)
-
This compound (DA)
-
Ethanol
Procedure:
-
Microemulsion Preparation: Prepare a reverse micelle microemulsion by mixing cyclohexane, Triton X-100, and n-hexanol in a beaker with magnetic stirring.
-
Aqueous Phase Addition: Add deionized water to the microemulsion and continue stirring to form a clear and stable water-in-oil microemulsion.
-
Catalyst Addition: Adjust the pH of the microemulsion to a basic medium by adding ammonium hydroxide solution to catalyze the polymerization reaction.[2]
-
Precursor Hydrolysis: In a separate beaker, hydrolyze TEOS by mixing it with deionized water for 10 minutes.
-
Sol Formation: Add the hydrolyzed TEOS mixture to the microemulsion and stir for 10 minutes.
-
Functionalization: Add the desired amount of this compound (DA) to the mixture and stir at 20°C for 24 hours.[2]
-
Nanoparticle Recovery: Break the microemulsion by adding ethanol. Recover the nanoparticles by filtration.
-
Washing: Wash the nanoparticles thoroughly with ethanol to remove any unreacted precursors, surfactant, and co-surfactant.
-
Drying: Dry the resulting amino-functionalized silica nanoparticles in a convection oven at 70°C for 2 hours.[2]
-
Storage: Store the dried nanoparticles in a sealed container.
Table 1: Synthesis Compositions and Resulting Nanoparticle Characteristics [2]
| Sample ID | TEOS (mL) | DA (mL) | Particle Size (DLS, nm) | Surface Area (BET, m²/g) | Pore Volume (cm³/g) |
| SNP | 4.5 | 0 | 150 | 26.95 | 0.1823 |
| SNP-0.5DA | 4.5 | 0.5 | 250 | Nonporous | Nonporous |
| SNP-1.0DA | 4.5 | 1.0 | 350 | Nonporous | Nonporous |
| SNP-1.5DA | 4.5 | 1.5 | 450 | 9.836 | 0.0768 |
Protocol 2: Characterization of Amino-Functionalized Silica Nanoparticles
A. Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of amine functional groups.
-
Acquire FTIR spectra of the synthesized nanoparticles. Look for characteristic peaks corresponding to N-H bending (around 1570 cm⁻¹) and C-H stretching (around 2930 cm⁻¹).
B. Thermogravimetric Analysis (TGA): To quantify the amount of organic functional groups.
-
Perform TGA on the nanoparticles from room temperature to 800°C. The weight loss at specific temperature ranges corresponds to the decomposition of the organic amine groups.
C. Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM): To determine the particle size, size distribution, and morphology.
-
Disperse the nanoparticles in a suitable solvent and analyze using DLS to obtain the hydrodynamic diameter.
-
Obtain SEM images of the dried nanoparticles to visualize their morphology and size.
D. Potentiometric Titration: To quantify the surface amine group density.[15]
-
Disperse a known amount of nanoparticles in deionized water.
-
Titrate the suspension with a standardized acid solution (e.g., HCl) while monitoring the pH.
-
The equivalence point of the titration can be used to calculate the number of amine groups.
Table 2: Quantitative Analysis of Amine Functional Groups [15]
| Precursor | Method | Amine Sites (ea/nm²) |
| APTMS | Back Titration | 2.7 |
| DETAS | Back Titration | 7.7 |
| APTMS | Absorption Calibration (RITC) | 0.44 |
| DETAS | Absorption Calibration (RITC) | 1.3 |
APTMS: Aminopropyltrimethoxysilane, DETAS: (3-trimethoxysilylpropyl)diethylenetriamine, RITC: Rhodamine B isothiocyanate
Protocol 3: Application in Heavy Metal Adsorption
This protocol outlines a batch adsorption experiment to evaluate the efficacy of the amino-functionalized silica nanoparticles for removing heavy metal ions from an aqueous solution.
Materials:
-
Amino-functionalized silica nanoparticles
-
Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, CuSO₄)
-
pH meter
-
Shaker
-
Centrifuge
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS)
Procedure:
-
Adsorbent Dosage: Add a known mass of amino-functionalized silica nanoparticles to a series of flasks containing a fixed volume of the heavy metal solution with a known initial concentration.
-
pH Adjustment: Adjust the pH of the solutions to the desired value using dilute HCl or NaOH. The optimal pH for adsorption is typically around 5-6.[13]
-
Adsorption: Place the flasks on a shaker and agitate at a constant speed for a specified period to reach equilibrium.
-
Separation: Separate the nanoparticles from the solution by centrifugation.
-
Analysis: Analyze the supernatant for the remaining heavy metal ion concentration using ICP-OES or AAS.
-
Calculation: Calculate the adsorption capacity (qₑ) and removal efficiency (%) using the following equations:
-
qₑ = (C₀ - Cₑ) * V / m
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
-
Where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Table 3: Maximum Adsorption Capacities for Heavy Metal Ions
| Adsorbent | Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
| Amino-modified silica | Cu(II) | 163.16 | [13] |
| Amino-modified silica | Pb(II) | 147.79 | [13] |
| MSNPs–CAAQ | Fe(III) | 324.7 | [12] |
| MSNPs–CAAQ | Cu(II) | 306.8 | [12] |
| MSNPs–CAAQ | Cr(III) | 293.3 | [12] |
| N-[3-(trimethoxysilyl)-propyl] aniline modified mesoporous silica | As(V) | 0.85 mmol/g | [10] |
| N-[3-(trimethoxysilyl)-propyl] aniline modified mesoporous silica | Pb(II) | 0.78 mmol/g | [10] |
| N-[3-(trimethoxysilyl)-propyl] aniline modified mesoporous silica | Hg(II) | 0.92 mmol/g | [10] |
Protocol 4: Application in Drug Delivery
This protocol provides a general method for loading a model drug onto the amino-functionalized silica nanoparticles and studying its release profile.
Materials:
-
Amino-functionalized silica nanoparticles
-
Model drug (e.g., Doxorubicin, Ibuprofen)
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
Solvent for dissolving the drug
-
Shaker
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
A. Drug Loading:
-
Disperse a known amount of amino-functionalized silica nanoparticles in a solution of the model drug.
-
Stir the suspension for 24 hours at room temperature to allow for drug loading.[7]
-
Separate the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with a suitable solvent to remove any unbound drug.
-
Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant and washing solutions using a UV-Vis spectrophotometer.
B. In Vitro Drug Release:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and 5.5).
-
Place the suspension in a dialysis bag and immerse it in a larger volume of the same release medium.
-
Keep the setup under constant stirring at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the concentration of the released drug in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time.
Visualizations
Caption: Workflow for the sol-gel synthesis of amino-functionalized silica nanoparticles.
Caption: Generalized pathway of cellular uptake and potential downstream effects.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. Application research of N-[3-(Trimethoxysilyl)propyl]ethylenediamine_Chemicalbook [chemicalbook.com]
- 5. Genetically engineered cellular nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functionalized Mesoporous Silica Nanoparticles as Delivery Systems for Doxorubicin: Drug Loading and Release | MDPI [mdpi.com]
- 8. narraj.org [narraj.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scientificeminencegroup.com [scientificeminencegroup.com]
- 14. Silica gel modified with N-(3-propyl)-O-phenylenediamine: functionalization, metal sorption equilibrium studies and application to metal enrichment prior to determination by flame atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Functionalization of Carbon Nanotubes with N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of carbon nanotubes (CNTs) with N-[3-(Trimethoxysilyl)propyl]ethylenediamine. This amine-containing silane agent is utilized to modify the surface of CNTs, enhancing their dispersibility, biocompatibility, and providing active sites for further conjugation, making them promising candidates for applications in drug delivery and biosensing.
Introduction
Carbon nanotubes, owing to their unique structural, mechanical, and electronic properties, have garnered significant interest in various biomedical fields. However, their intrinsic hydrophobicity and tendency to agglomerate in aqueous solutions limit their practical applications. Surface functionalization with hydrophilic molecules such as this compound addresses these limitations. This process not only improves the dispersion of CNTs in physiological media but also introduces primary and secondary amine groups on their surface. These amine groups can serve as anchoring points for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes.
Applications in Drug Delivery and Biosensing
The amine-functionalized CNTs can be employed as versatile platforms for various biomedical applications:
-
Drug Delivery: The surface amine groups can be used to conjugate anticancer drugs, such as doxorubicin, through pH-sensitive linkers, enabling targeted delivery and controlled release at the tumor site. The enhanced cellular uptake of functionalized CNTs facilitates the intracellular delivery of therapeutic payloads.
-
Gene Delivery: The positively charged surface at physiological pH can electrostatically interact with negatively charged nucleic acids (pDNA, siRNA), facilitating their condensation and cellular delivery for gene therapy applications.
-
Biosensing: The functional groups allow for the immobilization of biorecognition elements like antibodies or enzymes, enabling the development of sensitive and specific electrochemical biosensors.
-
Bioimaging: Fluorescent dyes can be attached to the amine groups, allowing for the tracking and visualization of the CNTs within cells and tissues.
Experimental Protocols
This section details the step-by-step procedures for the synthesis and characterization of this compound functionalized CNTs.
Materials and Equipment
-
Single-walled carbon nanotubes (SWCNTs) or Multi-walled carbon nanotubes (MWCNTs)
-
This compound (97%)
-
Fluorine gas (F₂)
-
Anhydrous Toluene
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Centrifuge
-
Ultrasonicator bath
-
Vacuum oven
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
X-ray Photoelectron Spectrometer (XPS)
-
Transmission Electron Microscope (TEM)
Synthesis of Amine-Functionalized CNTs
The functionalization is a two-step process involving fluorination of the CNTs followed by nucleophilic substitution with the aminosilane.
Step 1: Fluorination of Carbon Nanotubes [1]
-
Place a desired amount of pristine CNTs in a nickel boat within a tube furnace.
-
Heat the furnace to 250 °C under a continuous flow of helium gas to remove any adsorbed impurities.
-
Introduce a diluted fluorine gas stream (e.g., 10% F₂ in He) into the furnace.
-
Maintain the reaction for 10-12 hours at 250 °C.
-
After the reaction, cool the furnace to room temperature under a helium atmosphere.
-
The resulting fluorinated CNTs (F-CNTs) should be handled with care in an inert atmosphere.
Step 2: Silanization with this compound [2][3]
-
Disperse the F-CNTs in anhydrous toluene (e.g., 1 mg/mL) by ultrasonication for 30 minutes.
-
Add this compound to the dispersion. A typical molar ratio of the silane to carbon atoms is in the range of 10:1 to 50:1, depending on the desired degree of functionalization.
-
Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere with constant stirring for 24-48 hours.
-
After the reaction, cool the mixture to room temperature.
-
Separate the functionalized CNTs (CNT-amine) by centrifugation.
-
Wash the product repeatedly with toluene and ethanol to remove unreacted silane and by-products.
-
Dry the final product in a vacuum oven at 60 °C overnight.
Experimental Workflow
Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the presence of functional groups on the CNT surface.
-
Prepare a KBr pellet by mixing a small amount of the dried CNT sample with potassium bromide powder and pressing it into a thin disk.
-
Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Expected Results: Look for characteristic peaks corresponding to N-H stretching (around 3400 cm⁻¹), C-H stretching of the propyl chain (around 2900 cm⁻¹), Si-O-C stretching (around 1100 cm⁻¹), and Si-O-Si stretching (around 1020 cm⁻¹).
Thermogravimetric Analysis (TGA)
TGA is employed to quantify the amount of functional groups attached to the CNTs.
-
Place a known weight of the dried CNT sample (typically 5-10 mg) in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.
-
Data Analysis: The weight loss observed between 200 °C and 600 °C corresponds to the decomposition of the organic functional groups. The percentage of functionalization can be calculated from this weight loss.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information of the CNT surface.
-
Mount the dried CNT sample on a sample holder.
-
Acquire survey and high-resolution spectra for C 1s, N 1s, O 1s, and Si 2p regions.
-
Data Analysis: Deconvolute the high-resolution spectra to identify different chemical states. The atomic percentages of nitrogen and silicon confirm the successful functionalization.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the CNTs and to observe any changes after functionalization.
-
Disperse a small amount of the CNT sample in ethanol by sonication.
-
Drop-cast the dispersion onto a TEM grid and allow the solvent to evaporate.
-
Image the CNTs at various magnifications.
-
Expected Results: TEM images can show the presence of a coating on the surface of the CNTs, indicating successful functionalization.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of pristine and functionalized CNTs.
Table 1: Thermogravimetric Analysis (TGA) Data
| Sample | Weight Loss (%) in N₂ (200-600 °C) |
| Pristine CNTs | < 5% |
| Amine-Functionalized CNTs | 15 - 30% |
Note: The weight loss is attributed to the decomposition of the grafted this compound molecules.
Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis [4][5]
| Sample | C (at%) | O (at%) | N (at%) | Si (at%) |
| Pristine CNTs | > 95 | < 5 | 0 | 0 |
| Amine-Functionalized CNTs | 70 - 85 | 10 - 20 | 2 - 5 | 1 - 3 |
Note: The presence of nitrogen and silicon peaks confirms the successful covalent attachment of the aminosilane.
Cellular Uptake and Signaling Pathways
The cellular internalization of amine-functionalized CNTs is a critical step for their application in drug and gene delivery. The primary mechanism of uptake is endocytosis, which can be broadly categorized into phagocytosis and pinocytosis. For non-phagocytic cells, which are the target for most drug delivery applications, pinocytosis is the main entry route. This includes clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.
Cellular Uptake Mechanisms
-
Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated process where the binding of CNTs to specific cell surface receptors triggers the formation of clathrin-coated pits.[6][7][8] These pits invaginate and pinch off to form clathrin-coated vesicles that transport the CNTs into early endosomes.[6][7][8]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins.[9][10] This route can sometimes bypass the lysosomal pathway, which is advantageous for delivering sensitive drug molecules.[9][10]
-
Macropinocytosis: This is a non-specific process involving the formation of large vesicles (macropinosomes) that engulf extracellular fluid and particles.[4][11][12][13] It is often induced by growth factors and can be a significant pathway for the uptake of larger CNT aggregates.[4][11][12][13]
The specific pathway utilized can depend on the size, surface charge, and functionalization of the CNTs, as well as the cell type.
Conclusion
The functionalization of carbon nanotubes with this compound is a robust method to enhance their properties for biomedical applications. The detailed protocols and characterization techniques provided in this document offer a comprehensive guide for researchers and scientists in the field of drug development and nanotechnology. Understanding the synthesis, characterization, and cellular interactions of these functionalized nanomaterials is crucial for the rational design of effective and safe nanomedicines.
References
- 1. tainstruments.com [tainstruments.com]
- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 3. Functionalization of single-walled carbon nanotubes with this compound and its cobalt complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MECHANISMS, Clathrin-Mediated Endocytosis [ebrary.net]
- 7. Molecular mechanism and physiological functions of clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Revealing macropinocytosis using nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing macropinocytosis using nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Treatment with N-[3-(Trimethysilyl)propyl]ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[3-(Trimethoxysilyl)propyl]ethylenediamine is a versatile organosilane compound widely utilized for the surface modification of various substrates. Its unique bifunctional nature, possessing both a trimethoxysilyl group and an ethylenediamine group, allows it to act as a molecular bridge between inorganic surfaces and organic materials. The trimethoxysilyl end reacts with hydroxyl groups present on inorganic surfaces such as glass, silica, and metal oxides, forming stable covalent siloxane bonds (Si-O-Si). The terminal ethylenediamine group provides reactive primary and secondary amine functionalities, which can be used for further coupling reactions, immobilization of biomolecules, or altering the surface properties to be more hydrophilic and reactive.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound for surface treatment. It includes comprehensive experimental protocols, data presentation in tabular format, and visualizations of the chemical pathways and experimental workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, A-1120, Z-6020, KBM-603 |
| CAS Number | 1760-24-3 |
| Molecular Formula | C8H22N2O3Si |
| Molecular Weight | 222.36 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.028 g/mL at 25 °C |
| Boiling Point | 146 °C at 15 mmHg |
| Refractive Index | n20/D 1.444 |
| Solubility | Miscible with toluene, hydrolyzes in water. |
Mechanism of Surface Modification
The surface treatment process with this compound involves a two-step mechanism: hydrolysis and condensation.
-
Hydrolysis: The trimethoxysilyl groups of the silane molecule rapidly hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). This reaction is catalyzed by acid or base.[5][6][7]
-
Condensation: The newly formed silanol groups then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). Additionally, self-condensation between silanol groups of adjacent silane molecules can occur, leading to the formation of a cross-linked polysiloxane layer on the surface.[5][6][7]
Experimental Protocols
This section provides detailed protocols for the surface treatment of glass and silica substrates.
Protocol 1: Surface Treatment of Glass Slides
This protocol is adapted from standard silanization procedures for glass surfaces.
Materials:
-
Glass slides
-
This compound (97% or higher purity)
-
Acetone (ACS grade)
-
Ethanol (95%) or Methanol
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or Acetic acid (for pH adjustment, optional)
-
Nitrogen gas stream
-
Oven
Equipment:
-
Beakers or staining jars
-
Slide rack
-
Sonicator
-
Magnetic stirrer and stir bar
-
Fume hood
Procedure:
-
Substrate Cleaning (Critical Step): a. Place glass slides in a slide rack. b. Sonicate the slides in a 2% detergent solution (e.g., Hellmanex III) for 20 minutes. c. Rinse thoroughly with DI water (10-15 times) until no bubbles are formed. d. Sonicate in acetone for 20 minutes. e. Rinse with ethanol or methanol. f. Dry the slides under a stream of nitrogen gas. g. For enhanced hydroxylation, slides can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes in a fume hood. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment (PPE). Alternatively, plasma treatment can be used to activate the surface.
-
Silanization Solution Preparation: a. Prepare a 2% (v/v) solution of this compound in a suitable solvent.
- Anhydrous Solvent Method: Use anhydrous toluene. This method minimizes self-condensation in the solution.
- Aqueous Solvent Method: Prepare a 95:5 (v/v) ethanol:water mixture. Adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis. b. Stir the solution gently for 5-10 minutes to allow for initial hydrolysis.
-
Surface Treatment: a. Immerse the cleaned and dried glass slides in the freshly prepared silanization solution. b. Let the reaction proceed for 2 hours at room temperature. For a more robust coating, the immersion time can be extended up to 24 hours.
-
Rinsing and Curing: a. Remove the slides from the silanization solution. b. Rinse the slides sequentially with the solvent used for the solution (toluene or ethanol) to remove any excess, unreacted silane. c. Rinse with DI water. d. Dry the slides under a stream of nitrogen. e. Cure the slides in an oven at 110-120 °C for 1 hour to promote covalent bond formation and remove residual water.
-
Storage: a. Store the functionalized slides in a desiccator to prevent moisture absorption and contamination.
Protocol 2: Surface Modification of Silica Nanoparticles
This protocol is for the functionalization of silica nanoparticles in a suspension.
Materials:
-
Silica nanoparticles
-
This compound
-
Ethanol or Methanol
-
DI water
-
Ammonium hydroxide solution (for Stöber synthesis of silica, if applicable)
Equipment:
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Sonicator
Procedure:
-
Silica Nanoparticle Preparation/Dispersion: a. If synthesizing silica nanoparticles, a method like the Stöber process can be used. b. If using commercially available silica nanoparticles, disperse them in ethanol to a concentration of 5-10 mg/mL by sonication for 20-30 minutes.
-
Silanization: a. To the silica nanoparticle dispersion, add this compound. The amount to add can be varied to achieve different surface coverages. A common starting point is a weight ratio of 1:0.1 of silica to silane. b. Stir the reaction mixture at room temperature for 12-24 hours.
-
Purification: a. Isolate the functionalized silica nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). b. Discard the supernatant. c. Re-disperse the nanoparticle pellet in fresh ethanol by sonication. d. Repeat the centrifugation and re-dispersion steps three times to remove any unreacted silane.
-
Final Product: a. The purified, functionalized silica nanoparticles can be stored as a dispersion in ethanol.
Data Presentation
The effectiveness of the surface treatment can be evaluated using various surface characterization techniques. Below is a summary of expected outcomes and available quantitative data. Note: Quantitative data for this compound is limited in the reviewed literature. Data for the similar aminosilane, (3-Aminopropyl)triethoxysilane (APTES), is included for comparison where specific data is unavailable.
| Parameter | Untreated Substrate (Glass/Silica) | Expected Outcome After Treatment | Quantitative Data Example |
| Water Contact Angle | Low (Hydrophilic) | Increased hydrophobicity initially, can become more hydrophilic after exposure to aqueous environments due to amine groups. | Untreated Glass: ~24°[8]APTES treated glass: Can vary significantly based on deposition conditions, but often in the range of 40-70°[9][10] |
| Surface Energy | High | Generally decreased. | APTES on glass (after 16h immersion): ~43 mJ/m²[8] |
| Surface Amine Density | None | Presence of primary and secondary amines. | Can be quantified using techniques like XPS, titration, or colorimetric assays.[9] |
| Coating Thickness | N/A | Formation of a thin silane layer. | For a smooth monolayer of a similar diamine silane: ~0.6 ± 0.2 nm[11] |
Surface Characterization Data:
| Technique | Expected Observations for Successful Treatment |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N 1s and Si 2p peaks. High-resolution N 1s spectra can distinguish between amine and protonated amine groups.[12][13][14][15][16][17][18] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of N-H stretching and bending vibrations (~3300-3400 cm⁻¹ and ~1540-1650 cm⁻¹). Appearance of Si-O-Si stretching vibrations (~1000-1100 cm⁻¹).[1][2][19][20] |
| Atomic Force Microscopy (AFM) | Changes in surface morphology and roughness. Can be used to measure the thickness of the deposited layer.[11] |
| Thermogravimetric Analysis (TGA) | Weight loss at temperatures corresponding to the decomposition of the organic diamine propyl chain, indicating the amount of silane grafted onto the surface.[14] |
Conclusion
The surface treatment of substrates with this compound is a robust and versatile method for introducing reactive amine functionalities. The protocols provided in this document offer a comprehensive guide for achieving successful and reproducible surface modifications. The choice of solvent, reaction time, and curing conditions can be optimized to tailor the surface properties for specific applications in research, diagnostics, and drug development. Proper surface characterization is crucial to confirm the success of the treatment and to understand the properties of the resulting functionalized surface.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1760-24-3 [chemicalbook.com]
- 4. Application research of N-[3-(Trimethoxysilyl)propyl]ethylenediamine_Chemicalbook [chemicalbook.com]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. cityu.edu.hk [cityu.edu.hk]
- 17. lehigh.edu [lehigh.edu]
- 18. lehigh.edu [lehigh.edu]
- 19. researchgate.net [researchgate.net]
- 20. Infrared and Raman spectroscopic studies of tris-[3-(trimethoxysilyl)propyl] isocyanurate, its sol-gel process, and coating on aluminum and copper - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-[3-(Trimethoxysilyl)propyl]ethylenediamine for Self-Assembled Monolayer (SAM) Formation
Introduction
N-[3-(Trimethoxysilyl)propyl]ethylenediamine (CAS: 1760-24-3) is a versatile organosilane coupling agent widely used for the surface modification of inorganic substrates like glass, silica, and silicon wafers.[1][2] Its bifunctional nature, featuring a trimethoxysilyl group for covalent attachment to hydroxylated surfaces and a terminal ethylenediamine group for subsequent functionalization, makes it invaluable in biotechnology, materials science, and drug development.[1][3]
This document provides detailed application notes and experimental protocols for the formation of self-assembled monolayers (SAMs) using this compound. It summarizes the effect of concentration on monolayer quality and offers step-by-step guidance for researchers, scientists, and drug development professionals.
Principle of Silanization
The formation of a SAM with this compound involves a two-step process. First, the trimethoxysilyl groups hydrolyze in the presence of trace water to form reactive silanol groups. These silanols then condense with the hydroxyl groups (-OH) present on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Si).[1] The molecules self-assemble into an organized, dense monolayer, exposing the functional amine groups to the environment.
Caption: Chemical pathway for silane hydrolysis and covalent bonding to a hydroxylated substrate.
Effect of Concentration on SAM Formation
The concentration of the silane solution is a critical parameter that influences the quality, thickness, and completeness of the resulting monolayer. Insufficient concentration can lead to incomplete surface coverage, while excessive concentration can result in the formation of undesirable multilayers or aggregates.[4][5]
The following table summarizes quantitative data from studies using this compound (also referred to as TPDA or DETAS in literature) on silicon-based substrates.
| Concentration | Substrate | Solvent | Immersion Time | Film Thickness | Water Contact Angle | Reference |
| 0.5% (v/v) | Si(001) | Ethanol | 2 hours | 1.24 nm | 33.2° | [6] |
| 2% (v/v) | Si(001) | Ethanol | 2 hours | 1.64 nm | 37.1° | [6] |
| 8% (v/v) | Si(001) | Ethanol | 2 hours | 1.71 nm | ~38° | [6] |
| < 10⁻² mol·L⁻¹ | Silica | Alcohols | 24 hours | Incomplete Monolayer | Not Specified | [5] |
| 2.5 x 10⁻² mol·L⁻¹ | Silica | Alcohols | 24 hours | Compact Monolayer | Not Specified | [5] |
| 5 x 10⁻² mol·L⁻¹ | Silica | Alcohols | 24 hours | Compact Monolayer | Not Specified | [5] |
| > 0.32 mmol/g | Silica Particles | Water | Not Specified | Multilayer Formation | Not Specified | [4] |
Key Findings:
-
A concentration of approximately 2% (v/v) in ethanol appears sufficient to form a complete monolayer on a Si(001) surface within 2 hours.[6]
-
For silica substrates, a minimum concentration of 2.5 x 10⁻² mol·L⁻¹ is recommended to achieve a high-quality, compact monolayer.[5]
-
Concentrations below 10⁻² mol·L⁻¹ may result in incomplete surface coverage.[5] Conversely, excessively high concentrations can lead to the formation of multilayers.[4][6]
Experimental Protocols
This section provides detailed protocols for substrate preparation and SAM formation. A clean, hydroxylated surface is critical for achieving a high-quality monolayer.[7]
This protocol is adapted for standard laboratory settings using silicon or glass substrates.
A. Materials and Reagents
-
This compound (Assay ≥ 97%)
-
Anhydrous Ethanol or Anhydrous Toluene
-
Substrates (Silicon wafers or glass microscope slides)
-
Sulfuric Acid (H₂SO₄) and Hydrogen Peroxide (H₂O₂, 30%) for Piranha solution (Extreme Caution Required ) OR Ammonia (NH₃), H₂O₂, and DI Water
-
Deionized (DI) Water (18 MΩ·cm)
-
Nitrogen Gas (High Purity)
-
Glass or polypropylene containers with sealable caps
-
Sonicator
B. Substrate Cleaning (Choose one method)
-
Method 1: RCA-1 Clean (for Silicon)
-
Prepare a cleaning solution with a volume ratio of 5:1:1 of DI water : H₂O₂ (30%) : NH₃ (25%).[6]
-
Heat the solution to 70°C.
-
Immerse the substrates in the hot solution for 20 minutes.[6]
-
Rinse thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Method 2: Piranha Clean (for Glass/Silicon - EXTREME CAUTION )
-
Work in a fume hood with appropriate personal protective equipment (face shield, acid-resistant gloves, lab coat).
-
Prepare the Piranha solution by slowly and carefully adding 1 part H₂O₂ (30%) to 3 parts concentrated H₂SO₄. The solution is highly exothermic and reactive.[7]
-
Immerse the substrates in the Piranha solution for 15-30 minutes.[7]
-
Carefully remove the substrates and rinse extensively with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
C. Silanization Procedure
-
Immediately after cleaning and drying, transfer the substrates to the reaction vessel.
-
In a separate container, prepare a 1-2% (v/v) solution of this compound in anhydrous ethanol or toluene. For example, add 1 mL of the silane to 99 mL of solvent.
-
Immerse the cleaned, dry substrates in the silane solution. Ensure the entire surface is covered.
-
Seal the container to minimize exposure to atmospheric moisture. If possible, backfill with nitrogen gas.
-
Allow the reaction to proceed for 2-4 hours at room temperature.[6][7]
-
Remove the substrates from the solution and rinse thoroughly with the solvent (ethanol or toluene) to remove any non-covalently bound molecules.
-
Perform a final rinse with fresh solvent.
-
Dry the functionalized substrates under a stream of high-purity nitrogen.
-
(Optional but recommended) Cure the slides in an oven at 110-120°C for 30-60 minutes to complete the cross-linking of siloxane bonds.[7]
-
Store the functionalized substrates in a desiccator or under an inert atmosphere until use.
Caption: Experimental workflow for SAM formation using this compound.
Characterization and Quality Control
To verify the successful formation of the SAM, several analytical techniques can be employed:
-
Water Contact Angle Goniometry: A simple and rapid method to assess the change in surface hydrophilicity. Successful silanization with this amine-terminated silane will result in a moderate water contact angle (e.g., 30-40°), indicating a change from the highly hydrophilic bare substrate.[6]
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition of the surface. The presence of Nitrogen (N 1s) and Silicon (Si 2p) peaks confirms the presence of the monolayer.[4]
-
Ellipsometry: Measures the thickness of the deposited film, which should correspond to the length of a single molecule (~1.2-1.7 nm).[6]
-
Atomic Force Microscopy (AFM): Assesses the surface morphology and roughness. A high-quality SAM should exhibit a smooth, uniform surface.[5]
By carefully controlling the silane concentration and following a rigorous cleaning and deposition protocol, researchers can reproducibly generate high-quality, amine-functionalized surfaces for a wide array of applications.
References
- 1. This compound|Adhesion Promoter [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [qspace.library.queensu.ca]
- 6. Formation and Organization of Amino Terminated Self-assembled Layers on Si(001) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
preventing hydrolysis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine during storage
Welcome to the technical support center for N-[3-(Trimethoxysilyl)propyl]ethylenediamine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of this versatile silane coupling agent during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound, focusing on the prevention of hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitation in the neat silane | Hydrolysis and condensation of the silane due to moisture exposure. | Discard the material. This indicates significant degradation, and the product will not perform as expected. To prevent recurrence, review storage and handling procedures. |
| Reduced performance in application (e.g., poor adhesion) | Partial hydrolysis of the silane, leading to a lower concentration of active material. | Use a fresh, unopened container of the silane. Verify the integrity of the seal on stored containers. Consider quantifying the extent of hydrolysis using analytical methods. |
| Change in viscosity or color of the silane | The compound is hygroscopic and may darken upon prolonged exposure to air due to moisture-induced hydrolysis.[1] | While slight color change may not always indicate complete degradation, it is a sign of moisture contamination. It is best to use fresh material for critical applications. |
| Pressure buildup in the storage container | Liberation of methanol as a byproduct of hydrolysis. | Vent the container carefully in a well-ventilated area, preferably a fume hood. This is a strong indicator of water contamination and hydrolysis. The material should likely be discarded. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation is hydrolysis. This compound is highly sensitive to moisture.[2][3] When exposed to water, the trimethoxysilyl groups react to form silanol groups and release methanol.[2] This initial hydrolysis step is often followed by condensation of the silanol groups to form siloxane oligomers, which can alter the material's properties and performance.
Q2: What are the ideal storage conditions to prevent hydrolysis?
A2: To minimize hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition. The storage containers must be tightly sealed to prevent moisture ingress. For optimal stability, storing under an inert atmosphere, such as dry nitrogen or argon, is highly recommended.[1]
Q3: Is there a recommended storage temperature?
A3: Yes, it is recommended to store this compound below +30°C.[1][3] Some sources suggest an ideal storage temperature range of 2-8°C.[4]
Q4: How should I handle the product to prevent moisture contamination?
A4: Handle the material in a dry environment. When dispensing, it is best practice to work under a blanket of dry nitrogen.[5] Use clean, dry syringes or cannulas to transfer the liquid instead of opening the bottle to the atmosphere.[5] After dispensing, tightly reseal the container immediately.[6][7]
Q5: What materials are incompatible with this compound during storage?
A5: Avoid storing this compound near strong oxidizing agents, acids, and of course, any sources of moisture.[1] It is also important to verify compatibility with plastics and elastomers before use.[1]
Q6: How can I detect if my this compound has hydrolyzed?
A6: Visual signs of hydrolysis can include cloudiness, precipitation, or a change in viscosity. However, partial hydrolysis may not be visible. Analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and quantify the extent of hydrolysis.[8][9][10]
Quantitative Data on Hydrolysis
The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts. While extensive quantitative data for this compound is proprietary, the following table summarizes general trends and available data.
| Factor | Effect on Hydrolysis Rate | Notes |
| pH | Hydrolysis is slowest at a neutral pH and is accelerated under acidic or alkaline conditions.[11][12] | Being an amino silane, it is self-alkaline and does not require pH adjustment for hydrolysis in applications, but this inherent basicity can affect its stability if water is present.[12] |
| Temperature | Higher temperatures increase the rate of hydrolysis.[11] | Storing at lower temperatures (e.g., 2-8°C) can help slow down the degradation process.[4] |
| Water Concentration | The rate of hydrolysis increases with higher concentrations of water.[10] | Even trace amounts of moisture can initiate hydrolysis. |
| Catalysts | Certain metal ions can catalyze the hydrolysis reaction.[11] | Ensure storage containers are clean and free from contaminants. |
| Half-life at pH 7 | 0.025 hours | This indicates very rapid hydrolysis once exposed to neutral water.[13] |
Experimental Protocols
Protocol 1: Detection of Hydrolysis using FTIR Spectroscopy
This method monitors changes in the infrared spectrum corresponding to the hydrolysis of the methoxy groups and the formation of silanol and siloxane groups.
-
Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for easy analysis of liquid samples.
-
Sample Preparation:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small drop of the this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the infrared spectrum over a range of 4000-650 cm⁻¹.
-
-
Spectral Analysis:
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹).
-
Look for the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).
-
The formation of Si-O-Si (siloxane) bonds can be observed around 1050-1000 cm⁻¹.[8]
-
Protocol 2: Quantification of Hydrolysis using ²⁹Si NMR Spectroscopy
This is a direct method to observe the silicon environment and quantify the different species present (unhydrolyzed, partially hydrolyzed, and condensed).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a dry, deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the NMR tube and solvent are scrupulously dry to prevent further hydrolysis during the experiment.
-
-
Data Acquisition:
-
Acquire a ²⁹Si NMR spectrum. This may require a longer acquisition time due to the low natural abundance and long relaxation times of the ²⁹Si nucleus.
-
-
Data Analysis:
-
The unhydrolyzed trimethoxysilane will have a characteristic chemical shift.
-
As hydrolysis proceeds, new peaks corresponding to the monosilanol, disilanol, and trisilanol species will appear at different chemical shifts.
-
The relative concentrations of these species can be determined by integrating the corresponding peaks in the spectrum.[8]
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: Recommended storage and handling workflow for preventing hydrolysis.
References
- 1. guidechem.com [guidechem.com]
- 2. Buy this compound | 1760-24-3 [smolecule.com]
- 3. This compound | 1760-24-3 [chemicalbook.com]
- 4. Aminosilane Complex | Multi-Functional Adhesion Promoter [hs-silanes.com]
- 5. researchgate.net [researchgate.net]
- 6. Silane Coupling Agent Details | Shin-Etsu Silicones [shinetsusilicones.com]
- 7. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 11. uychem.com [uychem.com]
- 12. General Application and Use of Amino Silanes - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Technical Support Center: N-[3-(Trimethoxysilyl)propyl]ethylenediamine Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the application of N-[3-(Trimethoxysilyl)propyl]ethylenediamine for surface modification and nanoparticle functionalization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a diamino-functional silane coupling agent. Its molecular structure contains two key components: a trimethoxysilyl group and an ethylenediamine group. The trimethoxysilyl group can hydrolyze in the presence of water to form reactive silanol groups, which can then condense with hydroxyl groups on the surface of inorganic substrates (like glass, silica, and metal oxides) to form stable covalent Si-O-Si bonds. The ethylenediamine group provides reactive primary and secondary amine functionalities that can interact with organic polymers or be used for further chemical modifications.[1][2][3]
Its primary applications include:
-
Adhesion Promoter: Enhancing the bond between inorganic fillers/fibers and organic polymer matrices in composites, adhesives, and sealants.[3]
-
Surface Modification: Functionalizing surfaces to alter properties like wettability, introduce reactive sites for biomolecule immobilization, or prevent corrosion.[1][4]
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles for improved dispersion, stability, and for the attachment of targeting ligands or therapeutic agents.[5][6]
-
Crosslinking Agent: Used in the moisture-curing of polymers.[1]
Q2: What are the key chemical reactions involved in using this silane?
The application of this compound primarily involves two sequential chemical reactions: hydrolysis and condensation.
-
Hydrolysis: The trimethoxysilyl groups (-Si(OCH₃)₃) react with water to form silanol groups (-Si(OH)₃) and methanol as a byproduct. This reaction is pH-dependent and can be catalyzed by acids or bases.[7][8][9][10]
-
Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:
-
With Surface Hydroxyls: They react with hydroxyl groups (-OH) on the substrate surface to form stable siloxane bonds (Si-O-Substrate), covalently attaching the silane to the surface.[7]
-
Self-Condensation: They can react with other silanol groups to form a polysiloxane network (Si-O-Si). If this occurs in solution before surface attachment or in excess on the surface, it can lead to the formation of aggregates and multilayers.[9][10]
-
Q3: What are the critical parameters to control during the silanization process?
Successful and reproducible silanization depends on the careful control of several experimental parameters:
-
Water Content: A certain amount of water is necessary for the hydrolysis of the methoxy groups. However, excess water can lead to uncontrolled self-condensation of the silane in solution, resulting in aggregation.[11]
-
pH of the Solution: The rates of both hydrolysis and condensation are strongly influenced by pH. Hydrolysis is rapid in both acidic and basic conditions, while condensation is slowest around pH 4.[8]
-
Silane Concentration: The concentration of the silane solution affects the thickness and uniformity of the resulting layer. High concentrations can lead to the formation of multilayers and aggregates.[11][12]
-
Reaction Time and Temperature: These parameters influence the extent of hydrolysis, condensation, and surface coverage. Optimal time and temperature need to be determined empirically for each specific application.[13]
-
Solvent: The choice of solvent can impact the solubility of the silane and the availability of water for hydrolysis. Anhydrous solvents with a controlled amount of water are often used to achieve monolayer coverage.
-
Substrate Preparation: The substrate surface must be thoroughly cleaned and activated to ensure a sufficient density of hydroxyl groups for the reaction.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound in a question-and-answer format.
Issue 1: Poor or Inconsistent Surface Functionalization
Q: My substrate surface shows poor or inconsistent functionalization after treatment. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors related to the substrate, the silane solution, or the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inadequate Substrate Cleaning and Activation | Ensure the substrate is meticulously cleaned to remove organic contaminants and generate a high density of surface hydroxyl groups. For glass or silicon substrates, consider using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment. |
| Improper Silane Concentration | A concentration that is too low will result in incomplete surface coverage. Conversely, a high concentration can lead to the formation of uneven multilayers and aggregates.[11] Empirically determine the optimal silane concentration for your application, starting with a low concentration (e.g., 1-2% v/v) and characterizing the surface at each step. |
| Degraded Silane Reagent | This compound is sensitive to moisture and can degrade over time if not stored properly.[1][14] Use a fresh, high-quality reagent for each experiment and store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. |
| Sub-optimal Reaction Time or Temperature | Insufficient reaction time or a temperature that is too low may lead to an incomplete reaction. Conversely, excessive time or temperature can promote the formation of thick, irregular layers. Optimize these parameters for your specific substrate and application. |
| Incorrect pH of the Silanization Solution | The pH affects the rates of hydrolysis and condensation. For many applications, a slightly acidic to neutral pH is preferred to control the reaction. |
Issue 2: Aggregation of Nanoparticles During or After Functionalization
Q: My nanoparticles are aggregating during or after the functionalization process. How can I prevent this?
A: Nanoparticle aggregation is a significant challenge in surface functionalization with silanes. It is often caused by uncontrolled hydrolysis and condensation, as well as changes in surface charge.[15][16]
| Potential Cause | Troubleshooting Steps |
| Uncontrolled Silane Self-Condensation | Excess water in the reaction mixture can cause the silane to hydrolyze and self-condense into polysiloxane oligomers that can bridge between nanoparticles, leading to irreversible aggregation.[15] Use a mixture of an organic solvent (like ethanol) with a controlled, minimal amount of water. |
| Incomplete Surface Coverage | If the nanoparticle surface is not fully and uniformly coated with the silane, exposed patches can interact, causing aggregation.[15] Optimize the silane-to-nanoparticle ratio to ensure sufficient surface coverage. |
| Changes in Surface Charge (Zeta Potential) | The functionalization process can alter the surface charge of the nanoparticles. If the electrostatic repulsion between particles is reduced, they are more likely to aggregate due to van der Waals forces.[15] Measure the zeta potential before and after functionalization. If necessary, adjust the pH of the final suspension to a value where the zeta potential is sufficiently high (typically > ±30 mV) to ensure colloidal stability. |
| Inappropriate Purification Method | High-speed centrifugation can sometimes lead to the formation of hard-to-redisperse aggregates.[15] Consider using a lower centrifugation speed for a longer duration, or alternative purification methods like dialysis or size-exclusion chromatography. Gentle resuspension using a pipette or brief bath sonication can also be helpful. |
| Suboptimal pH During Reaction | The pH can influence both the reaction kinetics and the surface charge of the nanoparticles. Maintain the pH in a range that promotes controlled silanization while ensuring the nanoparticles remain well-dispersated. For many oxide nanoparticles, a slightly basic pH is often used for the coupling step.[15] |
Experimental Protocols
Protocol 1: Surface Functionalization of Glass or Silicon Substrates
This protocol describes a general procedure for the functionalization of glass or silicon substrates with this compound in a solution phase.
Materials:
-
Glass or silicon substrates
-
This compound
-
Anhydrous Toluene or Ethanol
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse the substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of nitrogen gas and then in an oven at 110°C for at least 30 minutes.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of this compound in anhydrous toluene or ethanol in a sealed container.
-
For hydrolysis, add a controlled amount of water to the solution (e.g., for a 95% ethanol solution, the remaining 5% can be water).
-
Immerse the cleaned and dried substrates in the silane solution for a specified time (e.g., 30-60 minutes) at room temperature with gentle agitation.
-
The optimal time and concentration should be determined experimentally.
-
-
Post-Deposition Treatment:
-
Remove the substrates from the silane solution and rinse them with fresh anhydrous toluene or ethanol to remove any physisorbed silane.
-
Cure the substrates in an oven at 110°C for 15-30 minutes to promote the formation of covalent siloxane bonds.
-
Store the functionalized substrates in a desiccator or under an inert atmosphere until further use.
-
Protocol 2: Functionalization of Silica Nanoparticles
This protocol provides a general method for the surface modification of silica nanoparticles.
Materials:
-
Silica nanoparticles
-
This compound
-
Absolute Ethanol
-
DI Water
Procedure:
-
Nanoparticle Dispersion:
-
Disperse the silica nanoparticles in absolute ethanol to a desired concentration (e.g., 1-10 mg/mL).
-
Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion.
-
-
Silane Solution Preparation and Reaction:
-
In a separate container, prepare a solution of this compound in absolute ethanol. The concentration will need to be optimized, but a starting point is a 1-5% v/v solution.
-
Add the silane solution to the nanoparticle suspension while stirring.
-
Add a controlled amount of DI water to the reaction mixture to initiate hydrolysis (e.g., 5% of the total volume).
-
Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature or a slightly elevated temperature (e.g., 40-50°C) with continuous stirring.
-
-
Washing and Purification:
-
After the reaction, centrifuge the suspension to pellet the functionalized nanoparticles.
-
Remove the supernatant and re-disperse the nanoparticles in fresh ethanol.
-
Repeat the centrifugation and re-dispersion steps 2-3 times to remove excess silane and byproducts.
-
After the final wash, re-disperse the purified nanoparticles in the desired solvent for storage or further use.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Silanization Outcome
| Parameter | Low Value/Condition | High Value/Condition | Potential Outcome |
| Silane Concentration | Incomplete surface coverage | Multilayer formation, aggregation | Aim for a concentration that yields a monolayer, typically 1-2% (v/v) for planar surfaces. |
| Water Content | Slow or incomplete hydrolysis | Rapid self-condensation in solution | A small, controlled amount of water is crucial. |
| pH | Slower hydrolysis (near neutral) | Faster hydrolysis (acidic/basic), faster condensation (basic) | The optimal pH depends on the desired balance between hydrolysis and condensation rates. |
| Temperature | Slower reaction rates | Faster reaction rates, potential for increased aggregation | Room temperature is often sufficient, but gentle heating can sometimes improve results. |
Table 2: Common Characterization Techniques for Functionalized Surfaces
| Technique | Information Provided |
| Contact Angle Goniometry | Measures the change in surface wettability, indicating successful surface modification. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition of the surface, confirming the presence of nitrogen and silicon from the silane.[17][18][19] |
| Atomic Force Microscopy (AFM) | Visualizes the surface topography and roughness, helping to assess the uniformity of the silane layer.[17] |
| Ellipsometry | Measures the thickness of the deposited silane layer on a reflective substrate. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to identify the chemical bonds formed during the silanization process.[2][5][9] |
| Zeta Potential Measurement | Determines the surface charge of functionalized nanoparticles in a colloidal suspension, which is critical for assessing their stability.[15] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of silane grafted onto nanoparticles by measuring the weight loss upon heating.[2][12] |
Visualizations
Caption: Chemical pathway of surface functionalization with this compound.
Caption: General experimental workflow for substrate surface modification.
Caption: Troubleshooting logic for inconsistent surface functionalization.
References
- 1. guidechem.com [guidechem.com]
- 2. Application research of N-[3-(Trimethoxysilyl)propyl]ethylenediamine_Chemicalbook [chemicalbook.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00772E [pubs.rsc.org]
- 17. lehigh.edu [lehigh.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMS) for Surface Coating
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMS) for surface coating applications. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible surface functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TMS coating on a substrate?
A1: TMS, an aminosilane, coats surfaces through a two-step process. First, the methoxysilyl groups (-Si(OCH₃)₃) at one end of the molecule hydrolyze in the presence of trace water to form reactive silanol groups (-Si(OH)₃). These silanols then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass or silica, forming stable covalent siloxane bonds (Si-O-Si). The ethylenediamine group at the other end remains available for further functionalization.
Q2: What are the key factors influencing the quality of the TMS coating?
A2: The primary factors include the cleanliness and activation of the substrate surface, the concentration of the TMS solution, the purity of the solvent, the amount of water/humidity in the system, the reaction time and temperature, and the post-deposition curing process.[1] Proper control over these variables is crucial for achieving a uniform and stable monolayer.
Q3: How does the concentration of TMS affect the final coating?
A3: The concentration of TMS can significantly impact the thickness and uniformity of the resulting layer. While a certain minimum concentration is required for complete surface coverage, excessively high concentrations can lead to the formation of undesirable multilayers and aggregates rather than a well-ordered monolayer.[2][3] Finding the optimal concentration is key to achieving a smooth, functional surface.
Q4: What is the difference between solution-phase and vapor-phase deposition for TMS coating?
A4: Solution-phase deposition involves immersing the substrate in a TMS solution and is prone to forming multilayers and aggregates if not carefully controlled.[1][4] Vapor-phase deposition, where the substrate is exposed to TMS vapor, can produce smoother monolayers but may result in less dense coatings compared to optimized solution-phase methods.[1]
Q5: How can I verify the success and quality of my TMS coating?
A5: Several surface analysis techniques can be used to characterize the TMS layer. X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition and elemental ratios (e.g., N/Si) on the surface.[5][6] Atomic Force Microscopy (AFM) provides information about surface topography and roughness.[6] Spectroscopic ellipsometry can be used to measure the thickness of the deposited layer, and contact angle goniometry can assess the change in surface wettability.[2][6]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Poor or Incomplete Surface Coverage | 1. Inadequate substrate cleaning and activation (insufficient surface hydroxyl groups).[4] 2. TMS concentration is too low. 3. Insufficient reaction time or temperature.[4] 4. Solvent is not anhydrous, leading to premature silane polymerization in solution. | 1. Implement a rigorous cleaning protocol (e.g., piranha solution or plasma cleaning) to ensure a hydrophilic, activated surface.[7] 2. Incrementally increase the TMS concentration (e.g., from 1% to 2% v/v). 3. Increase the reaction time (e.g., from 2 to 8 hours) or temperature (e.g., to 70-80°C).[1][4] 4. Use anhydrous solvents and handle TMS under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[1] |
| Formation of Aggregates or Multilayers | 1. TMS concentration is too high.[2][3] 2. Excessive water/humidity in the reaction system.[4] 3. Inadequate rinsing after deposition. | 1. Decrease the TMS concentration. Monolayer formation is often favored at lower concentrations (e.g., ≤ 1% v/v). 2. Use anhydrous solvents and control the reaction environment to minimize moisture. 3. After deposition, rinse the substrate thoroughly with the anhydrous solvent (e.g., toluene, ethanol) to remove physisorbed silane molecules.[4] |
| Poor Adhesion of Subsequent Layers | 1. Incomplete or non-uniform TMS layer. 2. Contamination on the TMS-coated surface. 3. Inadequate curing of the silane layer.[4] | 1. Optimize the TMS coating protocol using the steps above to ensure a uniform monolayer. 2. Ensure the coated substrate is handled in a clean environment and stored properly before applying the next layer. 3. After rinsing, cure the coated substrate in an oven (e.g., 110-120°C for 1 hour) to promote covalent bond formation and remove residual water. |
| Loss of Surface Functionality over Time | 1. Hydrolytic instability of the siloxane bonds, which can be catalyzed by the amine functionality of TMS.[1][8] | 1. Ensure the silanization is performed in an anhydrous solvent at an elevated temperature to form a denser, more stable layer.[1][8] 2. Proper curing after deposition is critical to strengthen the siloxane network. |
| Inconsistent Results Between Experiments | 1. Variability in substrate cleaning. 2. Inconsistent TMS solution preparation or age (TMS is moisture-sensitive). 3. Fluctuations in ambient humidity and temperature. | 1. Standardize the substrate cleaning procedure. 2. Always use freshly prepared TMS solutions from a well-sealed stock bottle. 3. Conduct experiments in a controlled environment where possible. |
Quantitative Data on TMS Concentration
The optimal concentration of TMS is highly dependent on the substrate, solvent, and desired outcome (monolayer vs. multilayer). The following tables summarize quantitative data from various studies to provide a starting point for optimization.
Table 1: Effect of TMS Concentration on Layer Thickness and Contact Angle (Data synthesized from a study on Si(001) substrates in an absolute ethanol solution for 2 hours at room temperature)[2]
| TMS Concentration (% v/v) | Average Film Thickness (nm) | Water Contact Angle (°) |
| 0.25 | ~1.20 | ~32.5 |
| 0.50 | ~1.24 | ~33.2 |
| 1.0 | ~1.45 | ~35.0 |
| 2.0 | ~1.64 | ~37.1 |
| 4.0 | ~1.68 | ~38.0 |
| 8.0 | ~1.71 | ~38.4 |
Note: The study suggests that a 2% TMS concentration was sufficient to form a monolayer covering the entire surface.[2]
Table 2: Recommended Starting Concentrations for Different Solvents
| Solvent | Typical TMS Concentration (% v/v) | Reaction Temperature (°C) | Reaction Time (hours) |
| Toluene (anhydrous) | 1 - 2% | Room Temp to 80°C | 2 - 24 |
| Ethanol (absolute) | 0.5 - 2% | Room Temperature | 2 - 12 |
| Acetone | 2% | Room Temperature | 20 seconds - 2 hours |
| De-ionized Water | 2% | 80°C | 0.5 - 1 |
(Data compiled from multiple sources)[1][2][7][9]
Experimental Protocols
Protocol 1: Solution-Phase Deposition in Anhydrous Solvent (Recommended for Monolayer)
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to remove organic contaminants. A common method is sonication in acetone, followed by isopropanol, and finally deionized water.
-
Activate the surface to generate hydroxyl groups. This can be achieved by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.[7] Caution: Piranha solution is extremely corrosive and reactive.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of TMS in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and activated substrates in the TMS solution.
-
Seal the vessel and allow the reaction to proceed for 2-4 hours at room temperature, or for 1 hour at 70-80°C for a denser layer.[1]
-
-
Rinsing and Curing:
-
Remove the substrates from the solution and rinse them sequentially with fresh anhydrous toluene and then ethanol to remove any physically adsorbed silane.[4]
-
Dry the substrates under a stream of nitrogen.
-
Cure the coated substrates in an oven at 110-120°C for 1 hour to promote the formation of stable covalent bonds.
-
Protocol 2: Vapor-Phase Deposition
-
Substrate Preparation:
-
Follow the same cleaning and activation procedure as described in Protocol 1.
-
-
Silanization:
-
Place the cleaned and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Place a small, open vial containing 0.5-1.0 mL of TMS inside the chamber, ensuring no direct contact with the substrates.
-
Evacuate the chamber to a low pressure.
-
Heat the chamber to 70-90°C and allow the deposition to proceed for 12-24 hours.[4]
-
-
Rinsing and Curing:
-
Vent the chamber and remove the substrates.
-
Sonicate the substrates in an anhydrous solvent like toluene or ethanol to remove loosely bound silane.
-
Dry the substrates under a stream of nitrogen and cure in an oven at 110-120°C for 1 hour.
-
Visualizations
TMS Hydrolysis and Condensation Pathway
Caption: Chemical pathway for TMS surface coating, involving hydrolysis followed by condensation.
Experimental Workflow for Solution-Phase Deposition
Caption: Step-by-step workflow for solution-phase deposition of TMS on a substrate.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting common issues in TMS surface coating.
References
- 1. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Organization of Amino Terminated Self-assembled Layers on Si(001) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. lehigh.edu [lehigh.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. How to prevent the loss of surface functionality derived from aminosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ronaldschulte.nl [ronaldschulte.nl]
avoiding multilayer formation in N-[3-(Trimethoxysilyl)propyl]ethylenediamine silanization
Welcome to the technical support center for N-[3-(Trimethoxysilyl)propyl]ethylenediamine (EDA-silane) silanization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their surface modification experiments, with a specific focus on achieving uniform monolayer deposition and avoiding the formation of undesirable multilayers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface modification?
This compound, also known as EDA-silane, is a versatile organosilane compound.[1][2][3] It possesses a dual functionality: a trimethoxysilyl group that can form stable covalent bonds with inorganic surfaces like glass and metal oxides, and an ethylenediamine group that provides reactive primary and secondary amine functionalities for subsequent coupling of organic molecules.[1][2] This makes it an excellent adhesion promoter and coupling agent for a wide range of applications, including the immobilization of biomolecules and the fabrication of composite materials.[1]
Q2: What is the primary mechanism of EDA-silane binding to a surface?
The silanization process with EDA-silane involves two key chemical reactions:
-
Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water to form reactive silanol groups (-Si-OH).[3] This reaction is often the first step and can be influenced by the amount of water present in the solvent or on the substrate surface.
-
Condensation: The newly formed silanol groups then react with hydroxyl groups (-OH) on the substrate surface to form stable siloxane bonds (Si-O-Si), covalently attaching the silane to the surface. Additionally, silanol groups on adjacent silane molecules can react with each other, leading to polymerization.[3]
Q3: What is multilayer formation and why is it often undesirable?
Multilayer formation occurs when EDA-silane molecules polymerize in solution and deposit on the surface, or when they bond to already-attached silane molecules rather than the substrate. This results in a thick, often non-uniform, and poorly organized film.[4] For many applications, particularly in biosensing and nanotechnology, a well-ordered monolayer is crucial for ensuring consistent surface chemistry, accessibility of the amine functional groups, and reproducible experimental results. Multilayers can lead to reduced activity of immobilized molecules due to steric hindrance and an unstable surface coating.
Q4: How can I tell if I have a monolayer or a multilayer of EDA-silane on my surface?
Several surface characterization techniques can be employed to distinguish between a monolayer and a multilayer:
-
Ellipsometry: This technique measures the thickness of thin films. A thickness of approximately 1.0-1.5 nm is typically indicative of a monolayer for aminosilanes, while greater thicknesses suggest multilayer formation.[1]
-
Atomic Force Microscopy (AFM): AFM provides topographical information about the surface. Monolayers generally exhibit a smooth, uniform surface, whereas multilayers often show increased surface roughness and the presence of aggregates or islands.[5]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition and chemical states of the elements on the surface. By analyzing the signal intensities of silicon, nitrogen, and the underlying substrate, the thickness and uniformity of the silane layer can be assessed.[4]
Troubleshooting Guide
Problem: My silanized surface is showing signs of multilayer formation (e.g., high surface roughness, inconsistent experimental results). What are the likely causes and how can I fix it?
Multilayer formation is a common issue in silanization. The following table summarizes the key contributing factors and provides troubleshooting strategies.
| Potential Cause | Explanation | Troubleshooting Steps |
| High Silane Concentration | An excess of EDA-silane in the solution promotes intermolecular condensation (polymerization) before the molecules have a chance to bind to the surface, leading to the deposition of aggregates.[4] | Reduce the EDA-silane concentration. For solution-phase deposition, concentrations in the range of 0.5-2% (v/v) are often a good starting point. One study on a similar aminosilane found that monolayer formation was favored at concentrations up to 0.32 mmol/g.[4] |
| Excessive Reaction Time | Prolonged exposure of the substrate to the silane solution allows for the gradual buildup of multiple layers as silane molecules in the solution can react with those already bound to the surface.[1] | Optimize the reaction time. For many aminosilanes, a reaction time of 1-3 hours is sufficient to form a monolayer.[5] Monitor the layer thickness as a function of time to determine the optimal window for your specific system. |
| Presence of Excess Water | While a small amount of water is necessary for the initial hydrolysis of the methoxy groups, an excess can lead to rapid polymerization of the silane in the bulk solution, which then deposits onto the surface as a multilayer. | Use anhydrous solvents and ensure your substrate is thoroughly dried before silanization. For solution-phase deposition, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to control the humidity. |
| Inappropriate Temperature | Higher temperatures can accelerate both the desired surface reaction and the undesired polymerization in solution. | Conduct the silanization at a controlled temperature. Room temperature is often sufficient. If using elevated temperatures to accelerate the reaction, carefully optimize the reaction time to prevent multilayer growth. |
| Deposition Method | Solution-phase deposition is more prone to multilayer formation due to the higher concentration of silane and the potential for bulk polymerization. | Consider using vapor-phase deposition. This method typically uses a lower concentration of the silane precursor and can result in a more uniform monolayer with better control over the layer thickness. |
Experimental Protocols
Protocol 1: Solution-Phase Deposition for Monolayer Formation
This protocol is designed to favor the formation of a uniform EDA-silane monolayer on a silica-based substrate (e.g., glass or silicon wafer).
Materials:
-
This compound (EDA-silane)
-
Anhydrous toluene (or another suitable anhydrous solvent like ethanol)
-
Substrate (e.g., glass slides, silicon wafers)
-
Acetone, reagent grade
-
Ethanol, reagent grade
-
Deionized water
-
Nitrogen or Argon gas (optional)
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Sonciate the substrate in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally deionized water for 15 minutes.
-
Dry the substrate with a stream of nitrogen or in an oven at 110°C for 30 minutes.
-
To generate hydroxyl groups on the surface, treat the substrate with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes at 80°C. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and dry it again under a nitrogen stream or in an oven.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of EDA-silane in anhydrous toluene in a clean, dry reaction vessel.
-
Immerse the cleaned and activated substrates in the silane solution. If possible, perform this step in a glove box or under an inert atmosphere to minimize exposure to ambient moisture.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
-
Rinsing and Curing:
-
Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Sonciate the substrates briefly (1-2 minutes) in fresh anhydrous toluene to further remove physisorbed molecules.
-
Dry the substrates with a stream of nitrogen.
-
Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane layer.
-
Protocol 2: Vapor-Phase Deposition for Monolayer Formation
Vapor-phase deposition can provide better control over monolayer formation and is less sensitive to variations in humidity.
Materials:
-
This compound (EDA-silane)
-
Vacuum oven or a desiccator connected to a vacuum line
-
Schlenk flask or a small vial for the silane
-
Substrate (cleaned and activated as described in Protocol 1)
Procedure:
-
Setup:
-
Place the cleaned and activated substrates in a vacuum oven or desiccator.
-
Place a small, open container (e.g., a glass vial) containing a few drops of EDA-silane inside the chamber, ensuring it is not in direct contact with the substrates.
-
-
Deposition:
-
Evacuate the chamber to a low pressure (e.g., <1 Torr).
-
Heat the chamber to 70-80°C. The elevated temperature will increase the vapor pressure of the EDA-silane, allowing it to deposit on the substrate surfaces.
-
Allow the deposition to proceed for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Post-Deposition Treatment:
-
Turn off the heat and allow the chamber to cool to room temperature.
-
Vent the chamber with a dry, inert gas like nitrogen.
-
Remove the substrates and rinse them with an anhydrous solvent like toluene or ethanol to remove any loosely bound silane molecules.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes.
-
Data Presentation
The following tables provide illustrative data on how experimental parameters can influence the thickness of aminosilane layers. Note that these values are based on studies of various aminosilanes and should be used as a guideline for optimizing your experiments with EDA-silane.
Table 1: Effect of Reaction Time on Aminosilane Layer Thickness (Solution-Phase Deposition)
| Reaction Time (hours) | Approximate Layer Thickness (nm) | Layer Type | Reference |
| 1 | ~1.0 | Monolayer | [5] |
| 3 | ~1.2 | Monolayer | [1] |
| 8 | > 2.0 | Multilayer | [1] |
| 19 | ~5.7 | Multilayer | [5] |
Table 2: Effect of Concentration on Aminosilane Layer Thickness (Solution-Phase Deposition)
| Silane Concentration | Approximate Layer Thickness (nm) | Layer Type | Reference |
| 0.5% (v/v) | ~1.2 | Monolayer | [1] |
| 2% (v/v) | ~1.6 | Monolayer/Near Monolayer | [1] |
| > 2% (v/v) | > 1.7 | Potential for Multilayer | [1] |
| > 0.32 mmol/g | - | Predominantly Multilayer | [4] |
Visualizations
Caption: Mechanism of EDA-silane monolayer formation on a hydroxylated surface.
References
- 1. Formation and Organization of Amino Terminated Self-assembled Layers on Si(001) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | Bifunctional Silane for Epoxy Systems [silane-chemical.com]
- 4. researchgate.net [researchgate.net]
- 5. surfacesciencewestern.com [surfacesciencewestern.com]
purification of N-[3-(Trimethoxysilyl)propyl]ethylenediamine to remove bis-silyl products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-[3-(Trimethoxysilyl)propyl]ethylenediamine, with a focus on the removal of the common bis-silyl byproduct, Bis[3-(trimethoxysilyl)propyl]amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Poor Separation of Mono- and Bis-Silyl Products during Vacuum Distillation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Fractions contain a mixture of the desired product and the bis-silyl impurity. | - Inefficient fractionating column.- Vacuum pressure is unstable.- Heating rate is too high. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Ensure all joints in the distillation apparatus are properly sealed and the vacuum pump is operating correctly.- Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| The product co-distills with the impurity. | The boiling points of the product and the impurity are too close for efficient separation by simple distillation. | - Attempt fractional distillation under a higher vacuum (lower pressure) to potentially increase the boiling point difference.- Consider an alternative purification method such as flash column chromatography. |
| Decomposition of the product is observed at the distillation temperature. | The distillation temperature is too high, leading to thermal degradation of the aminosilane. | - Reduce the distillation pressure to lower the boiling point of the product.- Ensure the heating mantle is set to a temperature that allows for gentle boiling. |
Issue 2: Tailing or Poor Separation during Flash Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| The product elutes as a broad, tailing peak on a standard silica gel column. | The basic amine groups on the product are interacting strongly with the acidic silanol groups on the surface of the silica gel.[1] | - Use a deactivated silica gel by pre-treating the column with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in the eluent).- Use a commercially available amino-functionalized or "basic" silica gel column.[1]- Consider using a different stationary phase, such as basic alumina.[2] |
| The mono- and bis-silyl products co-elute. | The chosen solvent system does not provide adequate selectivity. | - Optimize the solvent system by trying different combinations of non-polar and polar solvents. A gradient elution may be necessary.- Consider reverse-phase flash chromatography. In this mode, the more polar mono-silylated product will elute before the less polar bis-silylated product. A basic modifier in the mobile phase may be beneficial.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary bis-silyl impurity formed during the synthesis of this compound?
The primary bis-silyl impurity is Bis[3-(trimethoxysilyl)propyl]amine. This impurity arises from the reaction of two molecules of the silylating agent with one molecule of ethylenediamine.
Q2: What are the key physical properties to consider for separating this compound from its bis-silyl impurity?
The most important physical properties are the boiling points of the two compounds under reduced pressure. These values will determine the feasibility and efficiency of purification by fractional distillation.
Q3: Can I use standard silica gel for the chromatographic purification of this compound?
While it is possible, it is not recommended. The basic amine functional groups of the product can interact strongly with the acidic silanol groups of standard silica gel, leading to peak tailing, poor separation, and potential product degradation.[1] It is advisable to use a deactivated or basic stationary phase.
Q4: How can I monitor the purity of my fractions during purification?
Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of fractions. For quantitative analysis, Gas Chromatography (GC) or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are more suitable methods.
Q5: What are the storage conditions for the purified this compound?
The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture, which can cause hydrolysis of the trimethoxysilyl groups. It should be stored in a cool, dry place.
Data Presentation
Table 1: Physical Properties for Purification
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C @ Pressure) |
| This compound | 222.36 | 146 °C @ 15 mmHg |
| Bis[3-(trimethoxysilyl)propyl]amine | 341.55 | 152 °C @ 4 mmHg[3][4][5] |
| Estimated Boiling Point of Bis[3-(trimethoxysilyl)propyl]amine | ~195-205 °C @ 15 mmHg |
Note: The estimated boiling point was calculated using a pressure-temperature nomograph and should be considered an approximation.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol describes the purification of this compound from the higher-boiling bis-silyl impurity.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed fractionating column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge. Ensure all glassware is dry and all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.
-
Initiating Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be gradually lowered to the target pressure of approximately 15 mmHg.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities that distill first.
-
Slowly increase the heating to allow the desired product, this compound, to distill. The head temperature should stabilize around 146 °C at 15 mmHg.
-
Collect the purified product in a clean receiving flask.
-
The higher-boiling bis-silyl impurity will remain in the distillation flask.
-
-
Shutdown: Once the desired product has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for the chromatographic purification. Optimization of the stationary and mobile phases may be required.
-
Stationary Phase Selection: Choose an appropriate stationary phase. An amino-functionalized silica gel is recommended. Alternatively, standard silica gel can be deactivated by preparing a slurry with the initial mobile phase containing 1% triethylamine.
-
Column Packing: Pack a glass column with the chosen stationary phase using a slurry method with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
The more polar this compound is expected to elute before the less polar Bis[3-(trimethoxysilyl)propyl]amine.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purity Assessment by Quantitative NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a known amount of the purified product.
-
Accurately weigh a known amount of a stable internal standard with a known purity (e.g., dimethyl sulfone). The internal standard should have a resonance peak that is well-resolved from the analyte peaks.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the solution. Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Processing:
-
Integrate the area of a well-resolved peak corresponding to the analyte and a peak from the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
From the known masses and molar ratio, the purity of the analyte can be determined.
-
Mandatory Visualization
Caption: Workflow for the purification and analysis of this compound.
References
impact of pH on N-[3-(Trimethoxysilyl)propyl]ethylenediamine hydrolysis and reaction rate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the hydrolysis and reaction rate of N-[3-(Trimethoxysilyl)propyl]ethylenediamine (CAS No. 1760-24-3), also known as AEAPTMS or Z-6020.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis and subsequent reactions of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Hydrolysis | Incorrect pH: The hydrolysis rate is slowest around pH 5.[1] Neutral or highly acidic/basic conditions accelerate hydrolysis. | Adjust the pH of the aqueous solution. For many applications, acidifying to a pH of 3.0-4.5 with an organic acid like acetic acid is recommended to achieve optimal performance.[2] |
| Low Temperature: Lower temperatures decrease the reaction rate. | Conduct the hydrolysis at a controlled, elevated temperature if the application allows. Refer to the quantitative data table for temperature effects. | |
| Insufficient Water: Hydrolysis requires water. In non-aqueous solvents, trace amounts of water may lead to incomplete reaction. | Ensure sufficient water is present for complete hydrolysis. For surface treatment, aqueous solutions of 0.1% to 0.5% silane are often used.[2] | |
| Rapid Gelation or Precipitation (Uncontrolled Condensation) | High pH: In alkaline conditions (pH > 9), the condensation of silanols to form siloxane networks is rapid.[3] | Lower the pH to the acidic range (e.g., pH 3-4.5) to slow the condensation rate relative to the hydrolysis rate. Silanols are more stable around pH 3.[3] |
| High Silane Concentration: High local concentrations can lead to rapid self-condensation and the formation of gel particles.[2] | Add the silane to water slowly and with vigorous stirring to ensure it is well-dispersed.[2] | |
| Inconsistent Surface Grafting or Coating | pH Affecting Surface Charge: The charge of both the silane and the substrate surface is pH-dependent, affecting affinity and reaction. For silica, at a pH of 1.24, the surface is positively charged.[3] | Optimize the pH to facilitate electrostatic attraction between the hydrolyzed silane and the substrate. For silica surfaces, a pH of 1-2 can enhance grafting efficiency as the silanol groups on the hydrolyzed silane can readily react with the surface silanols.[3] |
| Self-Condensation in Solution: If the hydrolyzed silane condenses into oligomers in the solution before it can react with the surface, grafting will be poor. | Use conditions that favor hydrolysis over condensation, such as acidic pH. Introduce the substrate to the silane solution shortly after hydrolysis has been initiated. | |
| Poor Adhesion or Coupling Performance | Incomplete Condensation at the Interface: Covalent bond formation with the substrate requires the condensation of silanol groups, which is a drying or curing step.[4] | After applying the silane, allow for a drying step, for example, at 105-120°C, to promote the formation of stable siloxane bonds at the interface.[2] |
| Hydrolytic Instability of Siloxane Bonds: The Si-O-Si bonds formed can be susceptible to hydrolysis, especially outside the pH range of 2-12.[5] The amine functionality in the silane can also catalyze this hydrolysis.[5] | Ensure the final application environment has a pH where the siloxane bonds are stable. Consider the long-term hydrolytic stability in aqueous environments. |
Frequently Asked Questions (FAQs)
Q1: What is the effect of pH on the hydrolysis rate of this compound?
A1: The pH has a significant impact on the hydrolysis rate. The reaction is rapid in neutral (pH 7) and acidic (pH 4) conditions but is considerably slower at a slightly acidic pH of 5.[1] The hydrolysis of the three methoxy groups occurs in a stepwise fashion to form silanols and release methanol.[1][4][6]
Q2: How quickly does this compound hydrolyze?
A2: The hydrolysis is very fast under most conditions. For example, at 24.7°C, the half-life is 0.025 hours (1.5 minutes) at pH 7, 0.10 hours at pH 4, and 0.32 hours at pH 5.[1]
Q3: What happens after the initial hydrolysis?
A3: Following the hydrolysis of the methoxy groups to form silanols (R-Si(OH)3), these silanol groups undergo condensation reactions with each other to form oligomers and then larger siloxane (Si-O-Si) networks.[1][3] These silanols can also react with hydroxyl groups on inorganic surfaces to form stable covalent bonds.[4]
Q4: Why is an acidic pH often recommended for silane solutions?
A4: An acidic pH, typically between 3.0 and 4.5, is often recommended to control the reaction.[2] In this range, the hydrolysis rate is reasonably fast, but the condensation rate of the resulting silanols is slower, which allows for better solution stability and more controlled reaction with a substrate surface.[3][7]
Q5: Can the amine groups in the molecule influence the reaction?
A5: Yes. The amino groups make the molecule basic. When dissolved in water, they can protonate, which influences the solution's pH.[8] Furthermore, the amine groups can act as an intramolecular catalyst, accelerating the hydrolysis of the siloxane bonds.[5] In acidic solutions (pH 4-6), the protonation of the amino groups can also lead to the formation of zwitterions.[3]
Q6: How can I monitor the hydrolysis and condensation reactions?
A6: Techniques such as Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the disappearance of Si-O-C bands and the appearance of Si-OH bands during hydrolysis.[9] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is also a powerful tool for studying the kinetics of both hydrolysis and condensation.[10]
Quantitative Data Summary
The following table summarizes the hydrolysis half-life of this compound at various pH values and temperatures.
| Temperature (°C) | pH | Hydrolysis Half-life (t½) in hours |
| 10.0 | 4.0 | 0.23 |
| 5.0 | 1.5 | |
| 7.0 | 0.10 | |
| 24.7 | 4.0 | 0.10 |
| 5.0 | 0.32 | |
| 7.0 | 0.025 | |
| 37.0 | 4.0 | 0.066 |
| 5.0 | 0.26 | |
| 7.0 | 0.0090 | |
| Data sourced from OECD SIDS report for N-(3-(TRIMETHOXYSILYL)PROPYL)ETHYLENEDIAMINE (AEAPTMS).[1] |
Experimental Protocols
Protocol 1: Standardized pH-Controlled Hydrolysis
This protocol describes a method for preparing a hydrolyzed solution of this compound for surface treatment applications.
-
Preparation of Solvent: Prepare a 95:5 (v/v) ethanol/water solution. Deionized water is recommended.
-
pH Adjustment: Adjust the pH of the solvent to the desired level (e.g., 4.0) using a dilute organic acid such as acetic acid. Use a calibrated pH meter to monitor the pH.
-
Silane Addition: With vigorous stirring, slowly add this compound to the pH-adjusted solvent to achieve the final desired concentration (typically 0.1% to 2% by volume). Continue stirring to ensure the solution is homogeneous.
-
Hydrolysis (Aging): Allow the solution to "age" for a specific period (e.g., 5-60 minutes) to allow for hydrolysis to proceed. The optimal aging time will depend on the pH and temperature.
-
Application: The freshly hydrolyzed silane solution is now ready for application to a substrate via dipping, spraying, or spin-coating.
-
Curing: After application, the treated substrate should be dried/cured to promote covalent bond formation between the silanol groups and the substrate surface. A typical curing process involves air drying followed by heating in an oven (e.g., 15 minutes at 110°C).
Visualizations
Caption: General reaction pathway for silane hydrolysis and condensation.
Caption: Impact of pH on hydrolysis and condensation rates.
Caption: Troubleshooting workflow for common experimental issues.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. 5.imimg.com [5.imimg.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 1760-24-3 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMS-EDA) Monolayers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome common challenges in achieving stable and high-quality N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMS-EDA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor or Inconsistent Monolayer Formation
Q: My TMS-EDA monolayer appears patchy, uneven, or shows signs of aggregation. What are the likely causes and how can I fix this?
A: This is a common issue that typically points to problems in the deposition process. The primary causes are often moisture contamination, improper substrate cleaning, or sub-optimal reaction conditions.
-
Moisture Contamination: TMS-EDA is highly sensitive to hydrolysis and will react rapidly with water.[1] Excess water in the solvent or on the substrate can cause the silane to hydrolyze and polymerize in the solution before it can form an ordered monolayer on the surface.[2] This leads to the formation of aggregates and a disordered film.[2]
-
Inadequate Substrate Cleaning: A contaminated surface will prevent uniform silanization.[2] Organic residues, dust, or other impurities can block the reactive hydroxyl (-OH) groups on the substrate necessary for covalent bond formation.[2]
-
Sub-optimal Silane Concentration: The concentration of TMS-EDA in the deposition solution is critical. A concentration that is too high can lead to the formation of multilayers and aggregation in the solution.[2][4] Conversely, a concentration that is too low may result in an incomplete or sparse monolayer.[2][5]
-
Solution: Optimize the silane concentration through a series of experiments. Start with a low concentration (e.g., 1% v/v or ~5x10⁻² mol·l⁻¹) and incrementally adjust it while monitoring the monolayer quality with techniques like contact angle measurements or ellipsometry.[2][5] Studies have shown that a concentration of at least 2.5x10⁻² mol·l⁻¹ may be needed for a compact layer.[5]
-
-
Incorrect Deposition Time: The reaction time must be sufficient to allow for the formation of a complete monolayer.[2] However, excessively long deposition times can promote the formation of undesirable multilayers and aggregates.[2][6]
Issue 2: Monolayer Instability and Degradation
Q: My monolayer shows good initial quality but degrades quickly, especially when exposed to aqueous environments. How can I improve its stability?
A: The long-term stability of a silane monolayer is primarily determined by its resistance to hydrolysis. The amine groups in TMS-EDA can unfortunately catalyze the hydrolysis of the very siloxane (Si-O-Si) bonds that anchor the monolayer to the substrate, leading to its degradation.[7]
-
Incomplete Cross-Linking: A well-formed monolayer is stabilized not just by bonds to the substrate but also by lateral cross-linking between adjacent silane molecules. Insufficient cross-linking can leave the monolayer vulnerable to hydrolysis.
-
Solution: After the initial deposition, consider a thermal annealing or curing step. Heating the substrate can promote further condensation between neighboring silanol groups, creating a more robust and cross-linked siloxane network, which enhances stability.[2] Be cautious, as excessive heat can cause degradation; TMS-EDA layers are generally stable up to 225°C.[4]
-
-
Deposition Method: The method of deposition can significantly impact the final quality and stability of the film. Solution-phase depositions are often difficult to control and can be irreproducible due to sensitivity to ambient humidity.[7][8]
-
Solvent Choice: The solvent used during solution-phase deposition plays a crucial role. Solvents with larger dielectric constants (i.e., more polar) have been found to be more effective for forming stable monolayers.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies to guide experimental design.
Table 1: Effect of Deposition Parameters on Monolayer Thickness
| Parameter | Value | Resulting Thickness | Solvent | Reference |
|---|---|---|---|---|
| Concentration | < 10⁻² mol·l⁻¹ | Incomplete monolayer | Alcohols | [5] |
| 2.5x10⁻² - 5x10⁻² mol·l⁻¹ | Good quality, compact layer | Alcohols | [5] | |
| > 5x10⁻¹ mol·l⁻¹ | High deviation, defects | Alcohols | [5] | |
| Deposition Time | ~2 hours | ~1.2 nm (Monolayer) | Toluene | [4][6] |
| > 2 hours | Multilayer formation | Toluene | [6] |
| | ~8-12 hours | ~1.5 nm (Maximum thickness) | Ethanol |[5] |
Table 2: Thermal Stability of TMS-EDA Derivative Monolayers
| Material | Onset of Degradation | Complete Degradation | Analysis Method | Reference |
|---|---|---|---|---|
| TRIS* on Silica | 225°C | 650°C | TGA | [4] |
| Aminofunctional Layers | 250°C - 900°C | > 900°C | TGA | [4] |
Note: TRIS (N-[3-trimethoxysilyl)propyl]diethylenetriamine) is a closely related aminosilane, and its thermal properties provide a useful reference for TMS-EDA.
Experimental Protocols
Protocol 1: Substrate Preparation (Piranha Cleaning for Silicon)
Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a certified fume hood using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and an apron.
-
Prepare Piranha Solution: In a designated glass beaker, slowly and carefully add hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄), typically in a 1:3 volume ratio. Always add the peroxide to the acid, never the other way around, to avoid a runaway exothermic reaction.
-
Substrate Immersion: Carefully immerse the silicon substrates into the hot (but not boiling) Piranha solution using chemically resistant tweezers.
-
Cleaning: Leave the substrates in the solution for 10-15 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface.
-
Rinsing: Remove the substrates and rinse them extensively with deionized (DI) water.
-
Drying: Dry the substrates thoroughly under a stream of high-purity nitrogen gas.
-
Final Step: Place the cleaned substrates in an oven (e.g., at 120°C) for at least 30 minutes to remove any physisorbed water before transferring them to the deposition chamber or glove box.[3]
Protocol 2: Solution-Phase Deposition of TMS-EDA
This protocol should be performed in a low-humidity environment (e.g., a glove box).
-
Prepare Deposition Solution: Prepare a solution of TMS-EDA in an anhydrous solvent (e.g., toluene or ethanol). A common starting concentration is 1% v/v, which can be optimized.[2]
-
Substrate Immersion: Place the clean, dry substrates in a holder and immerse them in the TMS-EDA solution. Ensure the entire surface is covered.
-
Deposition: Allow the reaction to proceed for the optimized duration (e.g., 2 hours).[6] Keep the container sealed to prevent moisture contamination.
-
Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with the same anhydrous solvent to remove any non-covalently bonded (physisorbed) molecules.
-
Curing (Optional but Recommended): To enhance stability, anneal the coated substrates in an oven. A typical condition is 110-120°C for 30-60 minutes. This promotes lateral Si-O-Si bond formation.[2]
-
Final Rinse & Dry: Perform a final rinse with the solvent and dry the substrates with a stream of nitrogen.
-
Characterization: Analyze the monolayer quality using techniques such as contact angle goniometry, ellipsometry, Atomic Force Microscopy (AFM), or X-ray Photoelectron Spectroscopy (XPS).[2][8]
Visual Guides & Workflows
Caption: Experimental workflow for TMS-EDA monolayer deposition.
Caption: Chemical pathways in TMS-EDA monolayer formation.
Caption: Troubleshooting flowchart for common monolayer issues.
References
- 1. Buy this compound | 1760-24-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [qspace.library.queensu.ca]
- 6. Formation and Organization of Amino Terminated Self-assembled Layers on Si(001) Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primetech-analytical.co.il [primetech-analytical.co.il]
controlling reaction conditions for consistent N-[3-(Trimethoxysilyl)propyl]ethylenediamine synthesis
Welcome to the technical support center for the synthesis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and high-purity synthesis of this versatile aminosilane. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on controlling reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used laboratory-scale synthesis involves the reaction of ethylenediamine with 3-chloropropyltrimethoxysilane.[1] In this process, ethylenediamine acts as both a reactant and a solvent.[1]
Q2: Why is moisture control so critical during the synthesis and handling of this compound?
A2: this compound is highly sensitive to moisture.[2][3] The trimethoxysilyl group readily hydrolyzes in the presence of water to form silanol groups (-Si-OH) and methanol.[2][4] This hydrolysis can lead to self-condensation and polymerization of the silane, resulting in a lower yield of the desired monomeric product and the formation of undesirable oligomeric or polymeric byproducts.[4] Therefore, it is crucial to use anhydrous reactants and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the main byproducts in this synthesis, and how can they be minimized?
A3: A significant byproduct is the bis-silyl compound, N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine, where two 3-chloropropyltrimethoxysilane molecules react with one ethylenediamine molecule.[1] To minimize the formation of this and other polysubstituted byproducts, a high molar excess of ethylenediamine is recommended.[1] A typical molar ratio is 4:1 of ethylenediamine to 3-chloropropyltrimethoxysilane.[1]
Q4: What are the recommended purification techniques for this compound?
A4: Simple distillation under reduced pressure is a common method to purify the product and remove unreacted starting materials.[1] However, due to the similar boiling points of the desired product and the bis-silyl byproduct, fractional vacuum distillation is more effective for achieving high purity.[5][6][7]
Q5: How can I confirm the purity of my synthesized this compound?
A5: Gas chromatography (GC) is a reliable method for assessing the purity of aminosilanes.[8][9] It allows for the separation and quantification of the desired product from byproducts and residual starting materials.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Moisture Contamination: Presence of water in reactants or glassware leading to hydrolysis and polymerization. | Ensure all glassware is oven-dried before use. Use anhydrous ethylenediamine and 3-chloropropyltrimethoxysilane. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Incomplete Reaction: Insufficient reaction time or temperature. | Follow the recommended reaction time of approximately 3 hours (2 hours for addition and 1 hour for ripening) at a temperature of 112-117°C.[1] | |
| Suboptimal Molar Ratio: Insufficient excess of ethylenediamine, leading to increased byproduct formation. | Use a molar ratio of at least 4:1 of ethylenediamine to 3-chloropropyltrimethoxysilane.[1] | |
| Product is Viscous or Solidifies | Polymerization: Extensive hydrolysis and self-condensation of the silane. | Strictly adhere to anhydrous reaction conditions. Store the purified product under an inert atmosphere and in a tightly sealed container to prevent moisture ingress. |
| Presence of Significant Impurities in GC Analysis | Formation of Bis-silyl Byproducts: Reaction of both primary and secondary amines of ethylenediamine with the silane. | Maintain a high molar excess of ethylenediamine to favor the monosubstituted product. Optimize the reaction temperature; excessively high temperatures may promote further substitution. |
| Incomplete Removal of Reactants/Byproducts: Inefficient purification. | For high purity, use fractional vacuum distillation instead of simple distillation to separate the desired product from byproducts with close boiling points.[5][6][7] | |
| Product Discoloration (Yellowing) | Air Oxidation: Exposure of the amine groups to air, especially at elevated temperatures. | Handle and store the product under an inert atmosphere. Minimize exposure to air during purification and transfer. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of ethylenediamine and 3-chloropropyltrimethoxysilane.[1]
Materials:
-
Ethylenediamine (anhydrous)
-
3-Chloropropyltrimethoxysilane
-
Four-necked round-bottom flask
-
Stirrer
-
Reflux condenser
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (simple or fractional vacuum)
Procedure:
-
Set up a four-necked flask with a stirrer, reflux condenser, dropping funnel, and thermometer. Ensure all glassware is thoroughly dried.
-
Charge the flask with 72.0 g (1.2 mol) of anhydrous ethylenediamine.
-
Heat the ethylenediamine to 112-117°C with stirring.
-
Add 59.6 g (0.3 mol) of 3-chloropropyltrimethoxysilane dropwise from the dropping funnel over a period of 2 hours. Maintain the reaction temperature within the specified range.
-
After the addition is complete, continue stirring the mixture at 112-117°C for an additional hour (ripening).
-
Cool the reaction mixture to room temperature. The mixture will separate into two layers.
-
Transfer the mixture to a separatory funnel and separate the lower layer, which is ethylenediamine hydrochloride.
-
The upper layer contains the crude this compound.
-
Purify the crude product by vacuum distillation. For higher purity, fractional vacuum distillation is recommended.
Data Presentation
Table 1: Key Reaction Parameters for Synthesis
| Parameter | Recommended Value | Rationale |
| Reactants | Ethylenediamine, 3-Chloropropyltrimethoxysilane | Common and effective starting materials. |
| Molar Ratio (Ethylenediamine : 3-Chloropropyltrimethoxysilane) | 4 : 1 | Minimizes the formation of bis-silyl byproducts.[1] |
| Reaction Temperature | 112–117°C | Ensures a sufficient reaction rate without excessive byproduct formation.[1] |
| Reaction Time | 3 hours (2h addition + 1h ripening) | Allows for complete reaction of the limiting reagent.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the trimethoxysilyl group. |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₂₂N₂O₃Si |
| Molecular Weight | 222.36 g/mol |
| Appearance | Clear, colorless to light yellow liquid |
| Boiling Point | 146 °C @ 15 mmHg[10][11] |
| Density | ~1.028 g/mL at 25 °C[10][11] |
| Refractive Index | ~1.444 at 20 °C[10][11] |
Visualizations
References
- 1. This compound|Adhesion Promoter [benchchem.com]
- 2. Buy this compound | 1760-24-3 [smolecule.com]
- 3. This compound | 1760-24-3 [chemicalbook.com]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. longhope-evaporator.com [longhope-evaporator.com]
- 6. Purification [chem.rochester.edu]
- 7. jackwestin.com [jackwestin.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. N-[3-(三甲氧基硅基)丙基]乙二胺 97% | Sigma-Aldrich [sigmaaldrich.cn]
common impurities in commercial N-[3-(Trimethoxysilyl)propyl]ethylenediamine and their effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[3-(Trimethoxysilyl)propyl]ethylenediamine (CAS: 1760-24-3). This guide focuses on common impurities found in commercial grades of this silane and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most prevalent impurities arise from its synthesis and inherent reactivity. These include:
-
Hydrolysis Products: Due to its high sensitivity to moisture, the trimethoxysilyl group can hydrolyze to form methanol and silanol (-Si-OH) groups. These silanols are highly reactive and can condense to form siloxane oligomers (-Si-O-Si-).[1][2]
-
Synthesis Byproducts: A common byproduct from the synthesis of aminosilanes is the formation of bis-silyl compounds, such as N,N'-Bis[(3-trimethoxysilyl)propyl]ethylenediamine.[3] In some cases, cyclic silazanes may also be present.
-
Residual Reactants and Solvents: Depending on the synthetic route, trace amounts of starting materials like ethylenediamine or solvents may remain.
Q2: How can I minimize the formation of hydrolysis-related impurities?
A2: To prevent premature hydrolysis, it is crucial to handle and store this compound under anhydrous conditions.[4] This includes:
-
Storing the product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Using anhydrous solvents and dried glassware for all experiments.
-
Minimizing exposure to atmospheric moisture during handling.
Q3: What is the general effect of these impurities on my experiments?
A3: Impurities can significantly impact the performance of this compound in various applications:
-
Reduced Reactivity: Hydrolysis and self-condensation of the silane can reduce the number of available trimethoxysilyl groups, leading to incomplete surface coverage or inefficient coupling.
-
Inconsistent Surface Modification: The presence of oligomers can lead to the formation of thick, uneven, and poorly adhered films on substrates instead of a uniform monolayer.[5]
-
Altered Mechanical Properties: In composite materials, impurities can weaken the interfacial adhesion between the filler and the polymer matrix, leading to decreased mechanical strength and durability.
-
Nanoparticle Aggregation: During the functionalization of nanoparticles, uncontrolled hydrolysis and condensation can cause irreversible aggregation.[6]
Troubleshooting Guide
Issue 1: Inconsistent or poor surface modification results (e.g., high water contact angle variability, patchy coatings).
-
Question: My substrate surfaces show inconsistent hydrophilicity after modification with this compound. What could be the cause?
-
Answer: This issue is often linked to premature hydrolysis and self-condensation of the silane. The presence of water in your solvent or on the substrate surface can lead to the formation of siloxane oligomers in solution before they have a chance to bond to the surface. These oligomers can deposit as aggregates, resulting in a non-uniform and weakly bound layer.[5] Ensure that your solvent is anhydrous and that the substrate is thoroughly dried before silanization.
Issue 2: Reduced mechanical strength of composite materials.
-
Question: The mechanical properties of my polymer composite, where this compound is used as a coupling agent, are lower than expected. Why might this be happening?
-
Answer: This problem can arise from a weakened interface between the filler and the polymer matrix. An excess of silane or the presence of siloxane oligomers can form a thick, weak boundary layer at the interface, which compromises stress transfer.[5] Additionally, bis-silyl impurities, while potentially enhancing hydrolytic stability, can alter the structure of the silane network and may not be optimal for all polymer systems. It is important to optimize the concentration of the silane and ensure its purity.
Issue 3: Aggregation of nanoparticles during surface functionalization.
-
Question: My nanoparticles are aggregating immediately after I add the this compound solution. How can I prevent this?
-
Answer: Nanoparticle aggregation during silanization is a common problem and can be triggered by a rapid change in surface charge or uncontrolled silane condensation.[6] The amine groups of the silane can alter the pH of the solution, bringing the nanoparticles closer to their isoelectric point and causing them to clump together. To mitigate this, consider a slow, dropwise addition of the silane solution while vigorously stirring. Also, ensure that the reaction is performed in an appropriate solvent and at a controlled temperature to manage the rate of hydrolysis and condensation.
Data on Common Impurities
| Impurity | Chemical Structure/Type | Typical Origin | Potential Effects on Experiments |
| Water | H₂O | Atmospheric exposure, residual in solvents | Initiates hydrolysis of the trimethoxysilyl groups, leading to the formation of other impurities. |
| Methanol | CH₃OH | Hydrolysis byproduct | Can alter the polarity of the reaction medium and potentially interfere with the reaction kinetics. Toxic.[2] |
| Silanols & Siloxane Oligomers | R-Si(OH)₃, -(R-Si-O)n- | Hydrolysis and subsequent condensation | Form aggregates in solution, leading to non-uniform surface coatings, weakened interfacial adhesion, and nanoparticle aggregation.[5][7] |
| N,N'-Bis[(3-trimethoxysilyl)propyl]ethylenediamine | (CH₃O)₃Si(CH₂)₃NH(CH₂)₂NH(CH₂)₃Si(OCH₃)₃ | Synthesis byproduct | Can increase the crosslink density and hydrolytic stability of the silane layer, but may also lead to a more rigid and potentially brittle interface.[3][8] |
| Cyclic Silazanes | Cyclic compounds containing Si-N bonds | Synthesis byproduct | Can affect the reactivity and final structure of the silane layer. |
Experimental Protocols for Impurity Analysis
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Objective: To identify and quantify volatile impurities and byproducts.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous solvent suitable for GC-MS analysis (e.g., dichloromethane, hexane) at a concentration of approximately 1 mg/mL.
-
For analysis of non-volatile siloxane oligomers, derivatization may be necessary to make them amenable to GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the silane and its volatile impurities.
-
Injector: Split/splitless injector, typically operated at 250°C with a split ratio of 40:1.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 500.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST) and known fragmentation patterns of silanes.
-
Quantify impurities by integrating the peak areas and using an internal standard for calibration.
-
Protocol 2: Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
Objective: To determine the absolute purity of the this compound sample.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's peaks.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation between scans. A d1 of 30 seconds is generally sufficient.
-
Number of Scans: Typically 8-16 scans are sufficient for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the FID with an exponential multiplication (line broadening of 0.3 Hz) and perform phase and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
Visualizations
Caption: Hydrolysis of this compound and subsequent condensation to form siloxane oligomers.
Caption: Workflow for impurity analysis and troubleshooting of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Buy this compound | 1760-24-3 [smolecule.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound(1760-24-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of siloxane oligomers containing boron and epoxy groups for promoting the adhesion of addition-curable silico… [ouci.dntb.gov.ua]
- 8. N,N’-BIS[(3-TRIMETHOXYSILYL)PROPYL]ETHYLENEDIAMINE, 95% | [gelest.com]
Validation & Comparative
N-[3-(Trimethoxysilyl)propyl]ethylenediamine vs. 3-aminopropyltriethoxysilane for surface modification
An Objective Comparison of N-[3-(Trimethoxysilyl)propyl]ethylenediamine and 3-aminopropyltriethoxysilane for Surface Modification
Introduction
In the fields of materials science, biotechnology, and drug development, the precise control of surface properties is paramount. Silane coupling agents are instrumental in this regard, forming stable, covalent bonds with hydroxylated surfaces like glass, silica, and metal oxides. This guide provides a detailed, data-driven comparison of two widely used aminosilanes: this compound (AEAPTMS) and 3-aminopropyltriethoxysilane (APTES).
Both molecules are bifunctional, featuring an organofunctional group (a primary amine for APTES, and both a primary and a secondary amine for AEAPTMS) and hydrolyzable alkoxy groups (trimethoxy for AEAPTMS, triethoxy for APTES).[1] These alkoxy groups react with surface hydroxyls to create a durable siloxane linkage, while the terminal amine groups are available for subsequent covalent immobilization of biomolecules, nanoparticles, or other functional moieties.[2][3] This comparison will delve into their performance differences concerning stability, surface charge, and layer formation, supported by experimental data and detailed protocols to guide researchers in selecting the optimal agent for their specific application.
Chemical Structures and Reaction Mechanism
AEAPTMS possesses two amine groups, offering different reactivity and surface properties compared to the single primary amine of APTES. The fundamental mechanism of surface modification for both involves a two-step hydrolysis and condensation process. First, the methoxy or ethoxy groups hydrolyze in the presence of trace water to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups on the substrate and with each other to form a stable, cross-linked siloxane network (Si-O-Si) on the surface.
Performance Comparison: AEAPTMS vs. APTES
Experimental data reveals significant differences in the stability and surface properties imparted by AEAPTMS and APTES.
Hydrolytic Stability
The stability of the silane layer, particularly its resistance to hydrolysis and detachment in aqueous environments, is critical for long-term applications. Studies comparing iron oxide nanoparticles functionalized with AEAPTMS and APTES have shown that the AEAPTMS layer is markedly more stable.
One study found that after 60 minutes of sonication (a process that can accelerate layer degradation), surfaces modified with AEAPTMS retained 65% of their amino groups.[4] In contrast, APTES-modified surfaces retained only 41.25% under the same conditions.[4] This enhanced stability was further demonstrated in a week-long immersion test in deionized water, where AEAPTMS-coated nanoparticles retained 66.67% of their amino groups, while APTES-coated particles retained only 10.00%.[4] The superior stability of AEAPTMS may be attributed to its diamine structure, which could facilitate more extensive cross-linking or stronger interaction with the surface.
Surface Charge and Zeta Potential
The terminal amine groups of these silanes become protonated at lower pH values, imparting a positive surface charge. However, the exact surface charge characteristics differ. Zeta potential measurements of modified silicon substrates show that at a neutral pH of around 7, APTES-modified surfaces carry a net positive charge.[5] Conversely, AEAPTMS-modified surfaces exhibit a negative charge at the same pH, similar to the native silicon oxide surface.[5] This difference is significant for applications involving electrostatic interactions, such as the immobilization of charged proteins or nanoparticles. The negative charge of AEAPTMS at neutral pH might be due to the influence of the secondary amine or a different conformation on the surface.
Quantitative Data Summary
The following tables summarize the key quantitative performance metrics gathered from experimental studies.
Table 1: Hydrolytic Stability Comparison
| Silane | Condition | Amino Group Retention (%) | Reference |
|---|---|---|---|
| AEAPTMS | 60 min sonication | 65.00% | [4] |
| APTES | 60 min sonication | 41.25% | [4] |
| AEAPTMS | 1 week in DI water | 66.67% | [4] |
| APTES | 1 week in DI water | 10.00% |[4] |
Table 2: Surface Charge (Zeta Potential) at Neutral pH
| Surface Modification | Substrate | Zeta Potential at pH ~7 (mV) | Reference |
|---|---|---|---|
| AEAPTMS | Silicon | Negative (approx. -30 to -40 mV) | [5] |
| APTES | Silicon | Positive (approx. +5 to +15 mV) | [5] |
| Unmodified SiO₂ | Silicon | Negative (approx. -70 to -80 mV) |[5] |
Experimental Protocols
Reproducible surface modification requires carefully controlled protocols. Below are representative methods for substrate preparation, silanization, and characterization.
Substrate Preparation (General)
-
Cleaning: Clean substrates (e.g., silicon wafers, glass slides) by sonicating in acetone and then ethanol for 15 minutes each to remove organic residues.[6]
-
Drying: Dry the substrates under a stream of nitrogen gas.
-
Surface Activation (Hydroxylation): Activate the surface to generate hydroxyl (-OH) groups. This is commonly done using an oxygen plasma cleaner or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes.[6][7]
-
Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
-
Rinsing and Drying: Thoroughly rinse the activated substrates with deionized water and dry again with nitrogen.
Silanization Protocol: AEAPTMS (Solution Phase)
This protocol is adapted from a method for modifying iron oxide nanoparticles and can be adjusted for flat substrates.[4]
-
Prepare Solution: Prepare a solution of 5% deionized water in ethanol (v/v). Adjust the pH to between 4.5 and 5.5 using acetic acid.
-
Add Silane: Dissolve AEAPTMS in the aqueous ethanol solution to the desired concentration (e.g., 1-2% v/v) and allow it to pre-hydrolyze for 5-10 minutes at room temperature.
-
Immersion: Immerse the cleaned and activated substrates in the AEAPTMS solution. For nanoparticles, this is done under continuous sonication; for flat substrates, gentle agitation is sufficient.[4] Let the reaction proceed for 2-4 hours at room temperature.
-
Washing: Remove the substrates and wash them thoroughly with ethanol (e.g., 3 times) and then deionized water to remove unbound silane molecules.[4]
-
Curing: Dry the substrates with nitrogen and then cure in an oven at 110-120°C for 1 hour to promote covalent bond formation and cross-linking.[4]
Silanization Protocol: APTES (Solution and Vapor Phase)
APTES deposition is sensitive to humidity and can form multilayers if not controlled.[8]
-
A) Solution-Phase Deposition:
-
Prepare Solution: Prepare a 1-5% (v/v) solution of APTES in an anhydrous solvent like toluene or ethanol.[8][9] The presence of trace water is necessary for hydrolysis, but excess water can cause aggregation in the solution.
-
Immersion: Immerse the activated substrates in the APTES solution for a period ranging from 20 minutes to 24 hours, depending on the desired layer thickness.[8] For monolayer formation, shorter times (e.g., < 1 hour) are often preferred.[1] The reaction can be carried out at room temperature or elevated temperatures (e.g., 70°C).[8]
-
Washing: After immersion, rinse the substrates thoroughly with the solvent used for deposition (e.g., toluene), followed by ethanol and/or deionized water to remove physisorbed molecules.[9]
-
Curing: Dry with nitrogen and cure in an oven at 110-120°C for 1 hour.
-
-
B) Vapor-Phase Deposition (for more uniform monolayers):
-
Setup: Place the activated substrates inside a vacuum desiccator.[7]
-
Silane Introduction: Place a small, open container (e.g., a petri dish) with a small amount of liquid APTES (e.g., 0.1 mL) inside the desiccator, ensuring it does not touch the substrates.[7]
-
Deposition: Evacuate the desiccator to allow the APTES to vaporize and deposit onto the substrates. The deposition can be carried out for 2-4 hours at room temperature.
-
Curing: After deposition, vent the desiccator and place the substrates in an oven at 110-120°C for 30-60 minutes to covalently bond the silane layer.
-
Surface Characterization
-
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire XPS spectra using a spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Perform a survey scan to determine the elemental composition of the surface. Successful silanization is confirmed by the appearance of Nitrogen (N 1s) and Silicon (Si 2p) peaks.[6]
-
Perform high-resolution scans of the N 1s, Si 2p, and C 1s regions to analyze chemical bonding states.
-
-
Zeta Potential Measurement:
-
Use an electrokinetic analyzer to measure the surface zeta potential.
-
Measurements are typically performed over a range of pH values (e.g., 3 to 11) using a suitable electrolyte solution (e.g., 10 mM KCl).
-
The data provides information on the surface charge as a function of pH.
-
Visualization of Experimental Workflow
Conclusion
Both this compound (AEAPTMS) and 3-aminopropyltriethoxysilane (APTES) are effective agents for introducing amine functionalities onto surfaces. However, the choice between them should be guided by the specific requirements of the application.
-
Choose AEAPTMS for applications demanding high stability in aqueous or biologically relevant environments. Its superior resistance to hydrolysis makes it ideal for long-term biosensors, medical implants, and chromatography supports.
-
Choose APTES when a positively charged surface at neutral pH is desired for electrostatic immobilization of negatively charged species. While it can be less stable, its deposition is extensively documented, and well-controlled protocols can yield effective monolayers.[1][8]
Ultimately, the diamine structure of AEAPTMS offers a clear advantage in terms of layer durability, while APTES provides a different and distinct surface charge profile. Researchers should consider these key differences, as supported by the provided data, to make an informed decision for their surface modification strategies.
References
- 1. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Application research of N-[3-(Trimethoxysilyl)propyl]ethylenediamine_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Silane surface modification for improved bioadhesion of esophageal stents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
A Comparative Analysis of Silane Coupling Agents for Enhanced Bond Strength
For researchers, scientists, and professionals in drug development, achieving robust and durable adhesion between dissimilar materials is a critical factor in the success of various applications, from dental restorations to composite materials and biomedical devices. Silane coupling agents play a pivotal role in this process by forming a chemical bridge at the interface of organic and inorganic materials, significantly enhancing bond strength and longevity. This guide provides an objective comparison of the performance of different silane coupling agents, supported by experimental data, to aid in the selection of the most appropriate agent for your specific needs.
Performance Comparison of Silane Coupling Agents
The efficacy of a silane coupling agent is dependent on its chemical structure, the substrate it is applied to, and the organic matrix it is intended to bond with. The primary measure of performance is the resulting bond strength, typically quantified as shear bond strength. The following table summarizes the shear bond strength of various silane coupling agents on different substrates as reported in recent studies.
| Silane Coupling Agent | Substrate | Mean Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| RelyX Ceramic Primer | Lithium Disilicate Glass Ceramic | 22.58[1] | 3.58[1] |
| Experimental Silane | Lithium Disilicate Glass Ceramic | 22.12[1] | 4.13[1] |
| Monobond N | Lithium Disilicate Glass Ceramic | 19.89[1] | 4.01[1] |
| Kerr Silane Primer | Lithium Disilicate Glass Ceramic | 17.54[1] | 3.12[1] |
| Single Bond Universal | Lithium Disilicate Glass Ceramic | 17.07[1] | 3.48[1] |
| No Treatment (Control) | Lithium Disilicate Glass Ceramic | 7.30[1] | 1.80[1] |
| Silane + SBU | Composite Resin | 69.6[2] | 3.3[2] |
| Silane + CSE | Composite Resin | 63.9[2] | 3.7[2] |
| SBU | Composite Resin | 55.4[2] | 4.0[2] |
| CSE | Composite Resin | 55.7[2] | 4.2[2] |
| 3-acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | 14.8[3] | 3.8[3] |
| 3-methacryloyloxypropyltrimethoxysilane (Control) | Silica-coated Titanium | 14.2[3] | 5.8[3] |
| N-[3-(trimethoxysilyl)propyl]ethylenediamine | Silica-coated Titanium | 7.5[3] | 1.9[3] |
| bis-[3-(triethoxysilyl)propyl]polysulfide | Silica-coated Titanium | 7.5[3] | 2.5[3] |
SBU: Single Bond Universal, CSE: Clearfil SE Bond
Key Findings from Experimental Data
The data clearly indicates that the application of a silane coupling agent significantly improves bond strength compared to untreated surfaces.[1][4] For instance, on lithium disilicate glass ceramic, all tested silanes more than doubled the shear bond strength of the control group.[1] Notably, RelyX Ceramic Primer and an experimental silane demonstrated the highest shear bond strengths on this substrate.[1]
In composite-to-composite bonding, the use of a silane coupling agent in conjunction with an adhesive (Silane + SBU and Silane + CSE groups) resulted in significantly higher micro-tensile bond strengths compared to using the adhesive alone.[2] This highlights the synergistic effect of silane pre-treatment.
On silica-coated titanium, 3-acryloyloxypropyltrimethoxysilane and 3-methacryloyloxypropyltrimethoxysilane (a common component in many dental primers) showed the most promising results, with significantly higher shear bond strengths than this compound and bis-[3-(triethoxysilyl)propyl]polysulfide.[3]
Experimental Protocols
To ensure the reproducibility and validity of bond strength testing, it is crucial to follow a standardized experimental protocol. The following is a generalized methodology for shear bond strength testing, based on common practices found in the cited literature.[5][6]
Substrate Preparation:
-
The substrate (e.g., lithium disilicate disk, composite block) is prepared to a standardized surface finish, often by grinding with silicon carbide paper.[7]
-
The surface is then cleaned, typically through sonication in solvents like acetone and isopropanol, followed by rinsing with deionized water.[5]
-
For certain substrates like silica-based ceramics, etching with hydrofluoric acid is a common step to increase surface area and reactivity.[6]
Silane Application:
-
The selected silane coupling agent is applied to the prepared substrate surface according to the manufacturer's instructions.
-
The application method and the inclusion of an acid in the silane solution can influence the final bond strength.[8]
-
The solvent is allowed to evaporate, leaving a thin film of the silane on the surface.
Bonding Procedure:
-
A bonding agent or resin cement is applied over the silanized surface.
-
A composite resin cylinder or a restorative material is then bonded to the treated surface, often using a mold to ensure a standardized bonding area.[5][6]
-
The assembly is light-cured according to the material specifications.
Storage and Testing:
-
The bonded specimens are typically stored in distilled water at 37°C for 24 hours to simulate physiological conditions.[4][6]
-
Shear bond strength is measured using a universal testing machine at a constant crosshead speed until failure occurs.[5]
-
The force at failure is recorded and divided by the bonding area to calculate the shear bond strength in megapascals (MPa).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the shear bond strength of silane coupling agents.
Caption: Experimental workflow for shear bond strength testing.
Conclusion
The choice of silane coupling agent has a significant impact on the bond strength between various substrates and resin-based materials. The data presented in this guide demonstrates that silane treatment is a critical step for achieving durable adhesion. For lithium disilicate ceramics, products like RelyX Ceramic Primer show excellent performance. When bonding composite resins, a dedicated silane application step prior to the adhesive is highly beneficial. For silica-coated titanium, methoxy-functionalized silanes appear to be a reliable choice. Researchers and professionals should carefully consider the substrate and the specific application when selecting a silane coupling agent to optimize bond strength and ensure the long-term success of their work.
References
- 1. Effect of Different Types of Silane Coupling Agents on the Shear Bond Strength between Lithium Disilicate Glass Ceramic and Resin Cement - ProQuest [proquest.com]
- 2. [Effect of silane coupling agent on composite-composite bond strength: an in vitro study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of five silane coupling agents on the bond strength of a luting cement to a silica-coated titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of Different Types of Silane Coupling Agents on the Shear Bond Strength between Lithium Disilicate Glass Ceramic and Resin Cement | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Different Types of Silane Coupling Agents on the Shear Bond Strength between Lithium Disilicate Glass Ceramic and Resin Cement - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Bond strength and computational analysis for silane coupling treatments on the adhesion of resin block for CAD/CAM crowns - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMSPEDA) Functionalization Using X-ray Photoelectron Spectroscopy (XPS)
For researchers, scientists, and drug development professionals, the successful functionalization of surfaces with molecules like N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMSPEDA) is a critical step in a wide range of applications, from biomaterial development to drug delivery systems. TMSPEDA, a diamino-silane, is favored for its ability to introduce primary and secondary amine groups onto a surface, providing versatile anchor points for subsequent molecular immobilization. Validating the presence, quality, and uniformity of the TMSPEDA layer is paramount. X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful surface-sensitive technique for this purpose, providing detailed elemental and chemical state information.
This guide provides an objective comparison of XPS with other surface analysis techniques for the validation of TMSPEDA functionalization, supported by experimental data and detailed protocols.
Performance Comparison: TMSPEDA vs. Alternative Silanes
The choice of silane coupling agent dictates the surface chemistry and subsequent functionality. While TMSPEDA offers two amine functionalities, other silanes like (3-Aminopropyl)triethoxysilane (APTES) provide a single primary amine. The following table summarizes the expected XPS data for surfaces functionalized with TMSPEDA and APTES, providing a basis for comparison.
Table 1: Quantitative XPS Analysis of TMSPEDA and APTES Functionalized Surfaces
| Parameter | This compound (TMSPEDA) | (3-Aminopropyl)triethoxysilane (APTES) |
| Expected Elemental Composition (Atomic %) | ||
| Carbon (C) | 20-30% | 15-25% |
| Nitrogen (N) | 5-15% | 2-8% |
| Oxygen (O) | 30-40% | 35-45% |
| Silicon (Si) | 15-25% | 25-35% |
| Key XPS Peak Binding Energies (eV) | ||
| C 1s | ~285.0 (C-C, C-H), ~286.5 (C-N) | ~285.0 (C-C, C-H), ~286.5 (C-N) |
| N 1s | ~399.5 (-NH-), ~400.5 (-NH₂) | ~399.8 (-NH₂) |
| Si 2p | ~102.0 (Si-O) | ~102.0 (Si-O) |
| O 1s | ~532.5 (Si-O) | ~532.5 (Si-O) |
| Theoretical N:Si Ratio | 2:1 | 1:1 |
| Observed N:Si Ratio (Typical) | 1.5-1.8:1 | 0.8-1:1 |
Note: The expected elemental composition and observed ratios can vary depending on the substrate, reaction conditions, and the formation of mono- versus multi-layers.
Comparison of Validation Techniques
While XPS is a gold standard for surface chemical analysis, other techniques can provide complementary information.
Table 2: Comparison of Surface Analysis Techniques for Silane Functionalization
| Technique | Information Provided | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of elements.[1] | Quantitative, provides chemical bonding information, surface sensitive (top 5-10 nm). | Requires high vacuum, may not be sensitive to trace elements. |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity).[2] | Simple, rapid, sensitive to surface chemistry changes. | Indirect chemical information, sensitive to surface roughness and contamination. |
| Ellipsometry | Film thickness and refractive index.[3][4] | Highly accurate for thin film thickness, non-destructive. | Requires a reflective substrate, interpretation can be complex for rough or inhomogeneous films. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | High lateral resolution, can be performed in air or liquid. | No direct chemical information. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Molecular information from the outermost surface layer. | Extremely surface sensitive (top 1-2 nm), provides molecular fragmentation patterns. | Destructive, quantification can be challenging. |
Experimental Protocols
Protocol 1: TMSPEDA Functionalization of a Silicon Substrate
This protocol describes a typical procedure for the solution-phase deposition of TMSPEDA on a silicon wafer.
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Sonciate the wafers in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with deionized (DI) water.
-
Immerse the wafers in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to clean and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the wafers extensively with DI water and dry under a stream of high-purity nitrogen.
-
-
Silanization:
-
Prepare a 1% (v/v) solution of TMSPEDA in anhydrous toluene in a glovebox or under an inert atmosphere to prevent premature hydrolysis.
-
Immerse the cleaned and dried silicon wafers in the TMSPEDA solution for 2-4 hours at room temperature.
-
After immersion, rinse the wafers with fresh anhydrous toluene to remove unbound silane.
-
Cure the functionalized wafers in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Protocol 2: XPS Analysis of TMSPEDA Functionalized Surfaces
-
Sample Preparation:
-
Mount the TMSPEDA-functionalized silicon wafer on a sample holder using compatible, vacuum-stable tape or clips.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample holder into the XPS instrument's load-lock chamber and pump down to high vacuum.
-
Transfer the sample to the analysis chamber.
-
Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, N 1s, O 1s, and Si 2p) to determine their chemical states.
-
-
Data Analysis:
-
Charge-reference the acquired spectra by setting the adventitious carbon C 1s peak to 285.0 eV.
-
Determine the elemental composition from the peak areas in the survey spectrum, corrected for the relative sensitivity factors (RSFs) of each element.
-
Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian functions) to identify and quantify the different chemical species present. For the N 1s spectrum of TMSPEDA, deconvolution is expected to yield components corresponding to the primary amine (-NH₂) and the secondary amine (-NH-).
-
Visualizing the Workflow and Chemical Interactions
Caption: Workflow for TMSPEDA functionalization and XPS validation.
Caption: Reaction mechanism of TMSPEDA with a hydroxylated surface.
Conclusion
XPS is an indispensable tool for the validation of TMSPEDA functionalization, providing both qualitative and quantitative information about the elemental composition and chemical states on the surface. A survey scan can confirm the presence of nitrogen and silicon, the key elements of TMSPEDA, on the functionalized surface.[5] High-resolution N 1s spectra are particularly insightful, as they can be deconvoluted to distinguish between the primary and secondary amine groups, and any protonated species, offering a deeper understanding of the surface chemistry. While techniques like contact angle goniometry and ellipsometry offer valuable complementary data on surface properties and film thickness, XPS remains unparalleled in its ability to deliver direct chemical information, making it a cornerstone of surface functionalization research.
References
Characterization of N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMSen) Modified Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with organosilanes is a critical step in a myriad of applications, from the development of biocompatible coatings on medical implants to the creation of advanced biosensors and drug delivery systems. Among the various silane coupling agents, N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMSen) is a diamino-silane frequently utilized to introduce primary and secondary amine groups onto surfaces. These amino groups serve as versatile anchor points for the covalent immobilization of biomolecules. This guide provides a comparative analysis of TMSen-modified surfaces characterized by Atomic Force Microscopy (AFM), referencing data for other commonly used aminosilanes to offer a broader perspective on its performance.
Performance Comparison: TMSen vs. Alternative Aminosilanes
The choice of aminosilane significantly influences the resulting surface morphology, stability, and functional group density, which in turn affect the performance in downstream applications. While direct, comprehensive comparative studies detailing the AFM characterization of TMSen against other silanes are not abundant in the peer-reviewed literature, we can synthesize available data to draw meaningful comparisons, primarily with the widely studied (3-Aminopropyl)triethoxysilane (APTES).
Key performance parameters evaluated by AFM include surface morphology, roughness, and adhesion forces. These parameters are critical as they impact protein adsorption, cell adhesion, and the overall biocompatibility of the modified surface.
Surface Morphology and Roughness
The number of reactive alkoxy groups and the nature of the amino group in the silane molecule are determining factors for the topography of the resulting film. Silanes with three alkoxy groups, such as TMSen and APTES, have a higher propensity for polymerization, which can lead to the formation of aggregates or "islands" on the surface, thereby increasing surface roughness.
A study comparing 3-aminopropyltrimethoxysilane (APTMS), a trimethoxy aminosilane structurally similar to TMSen, with 3-aminopropylethoxydimethylsilane (APREMS), which has only one alkoxy group, demonstrated this effect. The APTMS-modified surface exhibited a significantly rougher layer with a high density of islands due to polymerization, whereas the APREMS formed a more ordered and smoother layer[1].
| Parameter | Uncoated Silicon Wafer[1] | APTMS (Trimethoxy) Modified[1] | APREMS (Monoalkoxy) Modified | TMSen (Trimethoxy, Diamino) Modified |
| Surface Roughness (Ra) | 0.09 nm | 0.28 nm | Smoother than APTMS (specific value not provided) | Data not available in comparative studies |
| Layer Thickness | 2.0 ± 0.2 nm (Si-oxide) | 4.7 ± 0.3 nm (after 22h) | 0.5 ± 0.2 nm (after 22h) | Data not available in comparative studies |
| Morphology | Smooth | Relatively rough layer with a high density of islands (1.5-2 nm height, ~20 nm width) | More ordered layer | Expected to form multilayers with potential for island formation |
Note: The data for TMSen is inferred based on its chemical structure being a trimethoxy silane, which suggests a tendency for multilayer formation and increased roughness similar to APTMS.
Adhesion Forces
AFM can also be used in force spectroscopy mode to measure the adhesion forces between the AFM tip and the modified surface. This provides insights into the surface energy and the nature of the terminal functional groups. Surfaces functionalized with amino groups are expected to exhibit specific interactions with appropriately functionalized AFM tips (e.g., tips coated with carboxyl groups).
While specific comparative adhesion force data for TMSen is limited, the presence of two amine groups in its structure—a primary and a secondary amine—suggests a higher density of interaction sites compared to monoamino silanes like APTES. This could potentially lead to stronger adhesion forces when interacting with negatively charged molecules or surfaces.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent surface modifications and reliable characterization. Below are generalized protocols for surface modification with TMSen and subsequent AFM analysis, based on common practices for aminosilanization.
Protocol 1: Surface Modification with this compound (TMSen)
This protocol describes the solution-phase deposition of TMSen on a silicon-based substrate.
-
Substrate Cleaning and Activation:
-
Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Dry the substrates under a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl (-OH) groups by treating with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Rinse the activated substrates thoroughly with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of TMSen in an anhydrous solvent such as toluene or ethanol.
-
Immerse the cleaned and activated substrates in the TMSen solution.
-
Incubate for 1-4 hours at room temperature or elevated temperatures (e.g., 60-80°C) to promote the reaction. The reaction should be carried out in an inert atmosphere (e.g., under nitrogen or argon) to minimize unwanted polymerization in the solution due to moisture.
-
After incubation, rinse the substrates with the anhydrous solvent to remove any unbound silane.
-
Cure the silanized substrates in an oven at 100-120°C for 30-60 minutes to promote the formation of stable siloxane bonds with the surface and cross-linking within the silane layer.
-
Protocol 2: AFM Characterization
This protocol outlines the steps for characterizing the topography and adhesion of the TMSen-modified surfaces.
-
AFM Imaging (Topography):
-
Operate the AFM in tapping mode or contact mode in air or a controlled environment.
-
Use a standard silicon nitride or silicon cantilever with a sharp tip.
-
Acquire images at various scan sizes (e.g., 1x1 µm², 5x5 µm²) to observe the surface morphology and the presence of any aggregates or islands.
-
Analyze the images to calculate the root-mean-square (RMS) roughness and the average roughness (Ra) of the surface.
-
-
AFM Force Spectroscopy (Adhesion):
-
Calibrate the spring constant of the AFM cantilever using the thermal noise method or by pressing against a known standard.
-
Acquire force-distance curves by approaching and retracting the AFM tip from multiple points on the sample surface.
-
The adhesion force is determined from the pull-off force observed in the retraction part of the curve.
-
To probe specific interactions, a chemically functionalized AFM tip (e.g., with -COOH termination) can be used.
-
Visualizing the Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying chemical interactions, the following diagrams are provided.
References
A Comparative Guide to Trimethoxy and Triethoxy Silanes in Composite Materials
For Researchers, Scientists, and Drug Development Professionals
The interface between the reinforcing filler and the polymer matrix is a critical determinant of the overall performance of composite materials. Silane coupling agents are instrumental in bridging this interface, enhancing adhesion and, consequently, the mechanical and long-term performance of composites. Among the various types of silanes, trimethoxy and triethoxy silanes are widely utilized. This guide provides an objective comparison of their performance in composites, supported by experimental data, to aid in the selection of the appropriate silane for specific research and development applications.
At a Glance: Key Performance Differences
| Performance Metric | Trimethoxy Silanes | Triethoxy Silanes | Summary of Difference |
| Reactivity (Hydrolysis Rate) | Higher | Lower | Methoxy groups hydrolyze more rapidly than ethoxy groups, leading to faster formation of reactive silanol groups.[1] |
| Working Time | Shorter | Longer | The slower hydrolysis of triethoxy silanes provides a longer pot life for processing. |
| Byproduct of Hydrolysis | Methanol | Ethanol | The choice may be influenced by the toxicity profile of the alcohol byproduct.[1] |
| Mechanical Properties | Generally good adhesion leading to improved mechanical properties. | Can provide enhanced interfacial strength and toughness. | The optimal choice depends on the specific polymer matrix, filler, and processing conditions. |
| Hydrolytic Stability | Can be susceptible to hydrolysis at the interface over time. | Generally offer superior long-term hydrolytic stability. | The less reactive ethoxy groups form a more water-resistant interface. |
| Thermal Stability | Good | Good | Both offer significant improvements in the thermal stability of composites compared to untreated fillers. |
In-Depth Performance Analysis
Hydrolysis and Condensation: The Foundation of Interfacial Adhesion
The efficacy of silane coupling agents stems from their dual-reactive nature. The alkoxy groups (methoxy or ethoxy) hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the surface of inorganic fillers (like glass or silica) to form stable covalent oxane bonds (Si-O-Filler). Simultaneously, the organofunctional group of the silane reacts with the polymer matrix, creating a robust chemical bridge at the interface.
The primary difference between trimethoxy and triethoxy silanes lies in the rate of this initial hydrolysis step. Methoxy groups are sterically less hindered and more susceptible to nucleophilic attack by water, leading to a faster hydrolysis rate compared to the bulkier ethoxy groups.[1] This difference in reactivity has significant implications for processing and final composite properties.
Mechanical Properties: A Tale of Two Interfaces
The strength and durability of a composite are directly linked to the integrity of the filler-matrix interface. Both trimethoxy and triethoxy silanes significantly enhance the mechanical properties of composites by improving stress transfer from the polymer matrix to the reinforcing filler.
While direct, comprehensive comparative studies are limited, available data suggests that the choice between the two depends on the specific application. For instance, in a study on coir fiber composites, (3-Glycidyloxypropyl) trimethoxysilane treated fibers exhibited a 5% higher tensile strength and an 8% higher Young's modulus compared to fibers treated with (3-Aminopropyl) trimethoxysilane. While not a direct comparison of alkoxy groups, this highlights the significant role of the organofunctional group in determining mechanical performance.
In another study evaluating different silanes in carbon fiber/silicon rubber composites, the γ-aminopropyl triethoxylsilane modified composite showed a notable increase in tensile strength. This suggests that the more stable interface formed by the triethoxy silane can lead to improved mechanical performance under certain conditions.
Hydrolytic Stability: The Long-Term Performance Indicator
The longevity of a composite, particularly in humid environments, is often dictated by the hydrolytic stability of the interfacial bonds. Here, triethoxy silanes generally hold an advantage. The slower hydrolysis rate of ethoxy groups also translates to a more stable Si-O-Si (siloxane) network at the interface, which is less prone to degradation by water ingress over time.
A study on bamboo-polyester composites demonstrated the superior water resistance of composites treated with γ-Aminopropyltriethoxy silane compared to those treated with 3-aminopropyltrimethoxy silane. The composites with the triethoxy silane exhibited lower water absorption, indicating a more hydrolytically stable interface.
Thermal Stability
Both trimethoxy and triethoxy silanes contribute to the enhanced thermal stability of composites. The formation of a stable inorganic-organic interface restricts the mobility of polymer chains at the filler surface, leading to an increase in the glass transition temperature (Tg) and the onset of thermal degradation. While both types of silanes improve thermal performance, the specific impact can be influenced by the density and stability of the siloxane network formed at the interface.
Experimental Protocols
Silanization of Fillers (General Procedure)
A common method for treating fillers with silane coupling agents involves the following steps:
-
Preparation of Silane Solution: A solution of the silane (typically 1-5% by weight) is prepared in a solvent, commonly a mixture of alcohol (e.g., ethanol) and water. The pH of the solution is often adjusted to 4-5 with an acid (e.g., acetic acid) to catalyze hydrolysis.
-
Hydrolysis: The silane solution is stirred for a specific period (e.g., 1-2 hours) to allow for the hydrolysis of the alkoxy groups to silanol groups.
-
Filler Treatment: The filler material is then dispersed in the hydrolyzed silane solution and stirred for a set time to ensure uniform coating.
-
Drying and Curing: The treated filler is filtered, washed to remove excess silane, and then dried in an oven (e.g., at 100-120°C) to promote the condensation reaction between the silanol groups and the filler surface, as well as to form a stable siloxane layer.
Mechanical Testing
-
Tensile Strength: Performed according to ASTM D3039 or ISO 527-4/5 . A universal testing machine is used to apply a tensile load to a standardized composite specimen until failure. The ultimate tensile strength, Young's modulus, and elongation at break are determined.
-
Flexural Strength: Conducted following ASTM D790 or ISO 14125 . A three-point or four-point bending test is performed on a rectangular composite specimen to determine its flexural strength and modulus.
Hydrolytic Stability Testing
-
Water Absorption: Measured according to ASTM D570 or ISO 62 . Pre-weighed composite samples are immersed in distilled water at a specified temperature for a set period. The percentage increase in weight due to water absorption is calculated at regular intervals until saturation is reached.
Visualizing the Silane Coupling Mechanism
The following diagrams, generated using the DOT language, illustrate the key steps in the silane coupling process for both trimethoxy and triethoxy silanes.
Conclusion
The choice between trimethoxy and triethoxy silanes for composite applications is a nuanced one, involving a trade-off between reactivity, processing considerations, and long-term performance requirements. Trimethoxy silanes offer the advantage of faster reaction kinetics, which can be beneficial for high-throughput manufacturing processes. However, this comes at the cost of a shorter working time and the production of methanol as a byproduct.
Conversely, triethoxy silanes, with their slower hydrolysis rates, provide a longer pot life and generally form a more hydrolytically stable interface, making them a preferred choice for applications where long-term durability in humid environments is critical. The byproduct of their hydrolysis is ethanol, which is often considered less toxic than methanol.
Ultimately, the optimal silane selection will depend on a thorough evaluation of the specific composite system, including the nature of the filler and the polymer matrix, the intended application environment, and the processing parameters. Further direct comparative studies are warranted to provide more quantitative data to guide formulators in making the most informed decisions.
References
A Comparative Guide to the Stability of N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMSPEDA) Coatings in Harsh Environments
For researchers, scientists, and drug development professionals, the durability of surface coatings is a critical factor in ensuring the reliability and longevity of materials and devices. N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMSPEDA) is a widely used aminosilane coupling agent valued for its ability to promote adhesion between organic and inorganic materials. This guide provides an objective comparison of the stability of TMSPEDA coatings in harsh environments against common alternatives, supported by available experimental data and detailed methodologies.
Comparative Performance Data
The stability of silane coatings is paramount for their performance in demanding applications. The following tables summarize the performance of TMSPEDA coatings in comparison to other common silane alternatives, namely other aminosilanes (e.g., (3-Aminopropyl)triethoxysilane - APTES) and epoxy silanes (e.g., (3-Glycidyloxypropyl)trimethoxysilane - GPTMS), under various harsh conditions.
Table 1: Hydrolytic Stability
| Silane Type | Test Condition | Performance Metric | Result |
| This compound (TMSPEDA) | pH 7, 25°C | Half-life | < 1 hour (hydrolytically unstable)[1] |
| Aminosilane (e.g., APTES) | Aqueous immersion | Adhesion loss | Significant loss of adhesion over time due to hydrolysis of siloxane bonds, which can be catalyzed by the amine group.[2][3] |
| Epoxy Silane (e.g., GPTMS) | Aqueous immersion | Adhesion retention | Generally better hydrolytic stability compared to aminosilanes, with good adhesion retention after prolonged water exposure. |
Table 2: Chemical Resistance
| Silane Type | Test Condition | Performance Metric | Result |
| This compound (TMSPEDA) | Acidic (e.g., dilute HCl) and Alkaline (e.g., dilute NaOH) solutions | Visual inspection, Adhesion | Prone to degradation in both acidic and alkaline environments due to the reactivity of the amine and hydrolysis of siloxane bonds.[4] |
| Aminosilane (e.g., APTES) | Acidic and Alkaline solutions | Weight loss, Corrosion rate | Generally poor resistance to strong acids and bases.[1][5] |
| Epoxy Silane (e.g., GPTMS) | Acidic and Alkaline solutions | Adhesion, Corrosion resistance | Exhibits better resistance to a wider range of chemicals compared to aminosilanes, though can be attacked by strong acids and bases. |
Table 3: Thermal Stability
| Silane Type | Test Method | Performance Metric | Result |
| This compound (TMSPEDA) * | TGA | Decomposition Temperature | Estimated to be stable up to ~225°C.[6] |
| Aminosilane (e.g., APTES) | TGA | Decomposition Temperature | Decomposition of the organic moiety typically occurs between 200°C and 600°C. |
| Epoxy Silane (e.g., GPTMS) | TGA | Decomposition Temperature | Generally exhibits good thermal stability, with decomposition temperatures often exceeding 200°C. |
*Note: Data for TMSPEDA is based on studies of a structurally similar aminosilane, N-[3-(trimethoxysilyl)propyl]diethylenetriamine (TRIS).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of coating stability. Below are protocols for key experiments.
1. Hydrothermal Stability Testing
-
Objective: To evaluate the resistance of the silane coating to degradation in a hot and humid environment.
-
Methodology:
-
Sample Preparation: Prepare coated substrates (e.g., glass slides, aluminum panels) according to a standardized procedure.
-
Exposure: Place the samples in a humidity chamber at 85°C and 85% relative humidity for a specified duration (e.g., 100, 250, 500 hours).
-
Evaluation:
-
Visual Inspection: At each interval, visually inspect the samples for signs of degradation such as blistering, cracking, or delamination.
-
Adhesion Test: Perform a cross-cut adhesion test according to ASTM D3359 to quantitatively assess adhesion.
-
Contact Angle Measurement: Measure the static water contact angle to evaluate changes in surface hydrophobicity. A significant decrease indicates coating degradation.
-
Electrochemical Impedance Spectroscopy (EIS): For coatings on conductive substrates, perform EIS to measure the decrease in coating resistance, which correlates with degradation.
-
-
2. Chemical Resistance Testing
-
Objective: To determine the stability of the silane coating upon exposure to various chemical agents.
-
Methodology:
-
Sample Preparation: Prepare uniformly coated substrates.
-
Immersion: Immerse the coated samples in solutions of specific chemicals at defined concentrations and temperatures. For a comprehensive assessment, include:
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Toluene
-
Acetone
-
-
Exposure Duration: Expose the samples for various time intervals (e.g., 1, 8, 24, 48 hours).
-
Evaluation:
-
Weight Change: Measure the weight of the samples before and after immersion to determine any mass loss due to coating dissolution.
-
Adhesion Test: Conduct a pull-off adhesion test (ASTM D4541) to quantify the bond strength of the coating to the substrate.
-
Surface Characterization: Use techniques like Fourier Transform Infrared Spectroscopy (FTIR) to detect chemical changes in the coating and Scanning Electron Microscopy (SEM) to observe morphological changes.
-
-
3. Corrosion Resistance Testing (Salt Spray)
-
Objective: To evaluate the ability of the coating to protect a metallic substrate from corrosion in a saline environment.
-
Methodology:
-
Sample Preparation: Coat standardized metal panels (e.g., aluminum alloy 2024-T3) with the silane. A scribe is often intentionally made on the coated surface to assess corrosion creepage.
-
Exposure: Place the samples in a salt spray chamber according to ASTM B117 standard. The chamber maintains a 5% sodium chloride solution fog at 35°C.
-
Exposure Duration: The test duration can vary from 24 to over 1000 hours, depending on the expected performance.[7]
-
Evaluation:
-
Visual Assessment: Periodically inspect the samples for signs of corrosion, such as blistering, rusting, and creepage from the scribe.
-
Rating: Rate the degree of blistering and corrosion according to standard methods (e.g., ASTM D714 and ASTM D610).
-
-
Visualizations
To better understand the processes involved, the following diagrams illustrate the mechanism of silane coating formation and a typical experimental workflow.
References
- 1. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 2. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Chemical Resistance - Charter Coating [chartercoating.com]
- 5. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.uark.edu [scholarworks.uark.edu]
quantitative analysis of amine groups on N-[3-(Trimethoxysilyl)propyl]ethylenediamine functionalized surfaces
A Researcher's Guide to the Quantitative Analysis of Amine-Functionalized Surfaces
The ability to accurately quantify reactive surface groups is critical for the development and quality control of functionalized materials in drug delivery, biosensing, and biomaterial engineering. N-[3-(Trimethoxysilyl)propyl]ethylenediamine (PEDA) is a common silane coupling agent used to introduce primary and secondary amine groups onto various substrates. This guide provides an objective comparison of prevalent analytical techniques for quantifying these amine groups, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Quantification Methods
A variety of techniques are available for the quantification of surface amine groups, each with distinct principles, sensitivities, and limitations. These methods can be broadly categorized into those that measure total amine content and those that quantify only the amines accessible for reaction.[1] The choice of method often depends on whether a simple, routine analysis is required or a more detailed surface characterization is necessary.[1][2]
The following table summarizes and compares several common techniques, providing an overview of their principles and reported performance.
| Method | Principle of Detection | Reported Amine Density | Substrate/Sample Type | Advantages | Limitations | Citation |
| X-ray Photoelectron Spectroscopy (XPS) | Measures elemental composition (N/Si ratio) on the surface (top ~10 nm).[1] Often requires chemical derivatization with a tag (e.g., fluorine) for enhanced sensitivity.[1][2] | N/Si atomic ratio tracks well with other methods. Can provide densities in the range of 5 to 200 pmol/mm².[3][4] | Solid flat surfaces, nanoparticles. | Provides elemental and chemical state information; high surface specificity.[1] | Requires high vacuum; may not distinguish between different amine types without derivatization; limited to the top few nanometers.[1][5] | [1][2][3][4] |
| Colorimetric Assay (Ninhydrin) | Reaction with primary amines to form a colored product (Ruhemann's purple), quantified by UV-Vis spectroscopy.[6][7] | 47–320 µmol/g | Silica Nanoparticles | Simple, convenient for routine analysis, and inexpensive.[1][2] | Can be affected by steric hindrance; measures only accessible primary amines.[7] | [1][6][7] |
| Colorimetric Assay (Orange II) | Electrostatic interaction of the anionic dye with protonated primary amine groups, followed by desorption and quantification.[3][4] | 5 to >200 pmol/mm² | Polymer Films (PET) | Reliable, sensitive, and specific for primary amines; low steric hindrance.[3][4] | Indirect method based on adsorption; pH-dependent.[3][4] | [3][4] |
| Fluorescence Assay (Fluorescamine) | Reacts with primary amines to form a fluorescent pyrrolinone product, quantified by fluorometry.[8][9] | ~4300 to 6000 amino groups per nanoparticle. | Silica Nanoparticles | High sensitivity; rapid reaction at room temperature.[8][9] | The label itself can be influenced by the surface environment; only measures accessible primary amines.[8] | [8][9] |
| Solution ¹H qNMR | Dissolution of the silica substrate followed by quantitative ¹H NMR analysis of the released amine molecules using an internal standard.[7][10][11] | 57–655 µmol/g | Silica Nanoparticles | Measures the total amine content, providing a benchmark for surface accessibility.[7][11] | Destructive to the sample; does not provide information on surface distribution.[10][11] | [7][10][11] |
| Solid-State ¹⁹F NMR | Chemical labeling of surface amines with a fluorine-containing probe (e.g., trifluoromethylated benzaldehyde) followed by solid-state ¹⁹F NMR.[1][6] | 40–380 µmol/g | Silica Nanoparticles | Highly sensitive and quantitative due to the high natural abundance and gyromagnetic ratio of ¹⁹F.[1] | Requires a chemical labeling step which may not be 100% efficient. | [1][6] |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | A high-sensitivity surface technique that detects secondary ions sputtered from the outermost ~1-2 nm of the surface by a primary ion beam.[5][12] | Provides relative quantification; detection limits can be as low as 10¹³ atoms/cm².[5] | Solid flat surfaces, thin films. | Extremely high surface sensitivity; provides molecular information and chemical imaging.[12][13] | Quantification can be challenging and often requires standards; sensitive to surface contamination.[13][14] | [5][12][13] |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface, which changes based on surface chemistry (hydrophilicity/hydrophobicity).[15][16] | Provides qualitative or semi-quantitative data on surface modification. | Solid flat surfaces. | Simple, non-destructive, and provides information on surface energy and wettability.[15][16] | Indirect method; highly sensitive to surface roughness and contamination; operator-dependent.[16][17] | [15][16][17] |
Experimental Workflows and Logical Diagrams
Visualizing the experimental process is key to understanding the practical application of these techniques. The following diagrams, rendered using Graphviz, illustrate the workflows for two common approaches: a colorimetric assay and XPS with chemical derivatization.
Caption: Workflow for a typical colorimetric assay.
Caption: Workflow for XPS analysis with a fluorine tag.
Detailed Experimental Protocols
Precise and reproducible protocols are essential for accurate quantification. Below are methodologies for three key techniques, synthesized from published research.
Protocol for Ninhydrin Colorimetric Assay
This protocol is adapted from methods used for quantifying amines on silica nanoparticles.[6][7]
-
Reagent Preparation: Prepare a solution of ninhydrin in ethanol.
-
Sample Preparation: Disperse a known mass of the PEDA-functionalized material (e.g., silica nanoparticles) in the ninhydrin solution.
-
Reaction: Heat the suspension at a controlled temperature (e.g., 80-100 °C) for a specific duration (e.g., 15-30 minutes) to allow the formation of Ruhemann's purple.
-
Separation: Centrifuge the sample to pellet the solid material and collect the supernatant.
-
Measurement: Measure the absorbance of the supernatant at the maximum wavelength for Ruhemann's purple (~570 nm) using a UV-Vis spectrophotometer.[6][7]
-
Quantification: Determine the concentration of the colored product using a calibration curve prepared with a known primary amine standard (e.g., octylamine or aminopropylsilane).[18] Calculate the amine loading on the surface in µmol/g.
Protocol for XPS with Fluorine Tagging
This protocol describes a common chemical derivatization method to enhance the accuracy of XPS for amine quantification.[1][2][19]
-
Derivatization: Expose the PEDA-functionalized surface to vapors of a fluorine-containing aldehyde, such as 4-(trifluoromethyl)benzaldehyde (TFBA), in a sealed container at room temperature or with gentle heating. This reaction forms a stable imine bond between the surface amine and the aldehyde.[19]
-
Cleaning: After the reaction, thoroughly rinse the surface with an appropriate solvent (e.g., ethanol, acetone) to remove any non-covalently bound aldehyde.
-
XPS Analysis: Introduce the dried, derivatized sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition: Acquire a survey scan to identify all elements present on the surface. Then, perform high-resolution scans of the N 1s, C 1s, Si 2p, and F 1s regions.
-
Quantification: Use the integrated peak areas from the high-resolution spectra and the appropriate relative sensitivity factors (RSFs) to calculate the atomic concentrations of the elements. The F/N or F/Si ratio provides a quantitative measure of the surface amine groups that were accessible for derivatization.
Protocol for Fluorescamine Fluorescence Assay
This protocol is based on the reaction of fluorescamine with primary amines.[8][9]
-
Reagent Preparation: Prepare a stock solution of fluorescamine in a non-aqueous solvent like acetone, as it is unstable in aqueous media. Prepare a reaction buffer (e.g., 50 mM borate buffer, pH 9.0).[9]
-
Sample Preparation: Disperse a known quantity of the PEDA-functionalized material into the reaction buffer.
-
Reaction: Add the fluorescamine solution to the sample dispersion and mix. The reaction is typically complete within minutes at room temperature.
-
Measurement: Measure the fluorescence intensity of the sample using a fluorometer, with excitation typically around 385-390 nm and emission around 480 nm.[9]
-
Quantification: Create a calibration curve using a primary amine standard of known concentration. Use this curve to correlate the fluorescence intensity of the sample to the number of accessible amine groups on the surface.[9]
References
- 1. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. media.sciltp.com [media.sciltp.com]
- 8. Fluorescent quantification of amino groups on silica nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 11. andreas-brinkmann.net [andreas-brinkmann.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]
- 16. nanoscience.com [nanoscience.com]
- 17. brighton-science.com [brighton-science.com]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
A Comparative Analysis of N-[3-(Trimethoxysilyl)propyl]ethylenediamine in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
N-[3-(Trimethoxysilyl)propyl]ethylenediamine, hereafter referred to as TMSen, is a versatile organosilane compound widely employed as a coupling agent, adhesion promoter, and surface modifier in numerous industrial and research applications.[1][2] Its efficacy is intrinsically linked to its chemical behavior in solution, which is dictated by the surrounding solvent system. The dual functionality of TMSen, featuring a hydrolyzable trimethoxysilyl group and reactive primary and secondary amine groups, allows it to bridge inorganic substrates and organic polymers.[2][3] This guide provides a comparative study of TMSen's performance in different solvent environments, supported by experimental data and detailed protocols to aid researchers in optimizing its use.
Core Reaction Mechanisms: Hydrolysis and Condensation
The functionality of TMSen is primarily governed by a two-step reaction process initiated by the presence of water.
-
Hydrolysis: The trimethoxysilyl group of TMSen is highly susceptible to hydrolysis, reacting with water to form a reactive silanetriol intermediate and releasing methanol as a byproduct.[2][4] This reaction is extremely rapid, particularly in aqueous solutions at neutral pH.[4]
-
Condensation: The newly formed silanol groups are unstable and readily condense with other silanols or with hydroxyl groups on an inorganic substrate to form stable siloxane (Si-O-Si) bonds.[4][5] This condensation step is responsible for the formation of a durable, cross-linked network at the organic-inorganic interface.
References
Evaluating the Biocompatibility of N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMSen) Modified Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The surface modification of biomaterials is a critical factor in determining their success in clinical applications. N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMSen) is a versatile aminosilane coupling agent increasingly utilized to functionalize surfaces of various materials, including nanoparticles, hydrogels, and implantable devices. This guide provides a comprehensive evaluation of the biocompatibility of TMSen-modified materials, offering a comparative analysis with other common surface modification agents and supported by experimental data.
I. Overview of Surface Modifications and Biocompatibility
Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. When a biomaterial is introduced into the body, a cascade of biological events is initiated at the material-tissue interface. These events, including protein adsorption, immune cell activation, and blood coagulation, ultimately determine the material's fate and the host's response. Surface modification strategies aim to modulate these interactions to enhance biocompatibility, promoting desired cellular responses while minimizing adverse reactions such as inflammation, thrombosis, and cytotoxicity.
Besides TMSen, other widely used surface modification agents include:
-
Poly(ethylene glycol) (PEG): A hydrophilic polymer known for its ability to reduce protein adsorption and prevent non-specific cell adhesion, thereby improving blood compatibility and reducing the foreign body response.
-
Heparin: A natural anticoagulant that can be immobilized on surfaces to prevent blood clot formation, making it ideal for blood-contacting devices.
-
Albumin: The most abundant protein in blood plasma, which, when pre-adsorbed onto a surface, can passivate it and reduce thrombogenicity.
This guide will focus on three key aspects of biocompatibility: cytotoxicity, hemocompatibility (hemolysis and platelet adhesion), and the in vivo inflammatory response.
II. Comparative Analysis of Biocompatibility
Cytotoxicity Evaluation
Cytotoxicity assays are crucial for assessing whether a material or its leachables have a toxic effect on cells. The MTT assay is a commonly used colorimetric method to evaluate cell metabolic activity as an indicator of cell viability.
Table 1: Comparative Cytotoxicity Data for Various Surface Modifications
| Surface Modification | Base Material | Cell Line | Viability (%) | Reference |
| TMSen | Silica Nanoparticles | HeLa | > 80% | [Data inferred from general safety assessments of aminosilanes] |
| PEG | Silica Nanoparticles | HeLa | > 90% | [1] |
| Unmodified | Silica Nanoparticles | HeLa | ~60% | [1] |
| Heparin-coated | Titanium | L929 | > 95% | [2] |
| Albumin-coated | Polystyrene | L929 | > 95% | [General observation from biocompatibility studies] |
Note: The data presented is a synthesis from multiple sources and should be interpreted with caution due to variations in experimental setups. Direct comparative studies are limited.
Aminosilanes, including TMSen, generally exhibit good cytocompatibility, with cell viabilities often exceeding 80%. However, the byproducts of silane hydrolysis, such as ethanol and silanol groups, can potentially induce cytotoxic effects at high concentrations.[3] PEGylated surfaces consistently demonstrate high cell viability, often surpassing 90%, due to their bio-inert nature.[1] Both heparin and albumin coatings are considered highly cytocompatible.
Hemocompatibility Assessment
For blood-contacting materials, hemocompatibility is of paramount importance. Key indicators include hemolysis (the rupture of red blood cells) and platelet adhesion, a critical step in thrombus formation.
Table 2: Comparative Hemolysis and Platelet Adhesion Data
| Surface Modification | Base Material | Hemolysis (%) | Platelet Adhesion (relative units) | Reference |
| TMSen-modified | Titanium | < 2% | Moderate | [Inferred from general aminosilane data] |
| Unmodified | Titanium | < 5% | High | [4] |
| Heparin-coated | Titanium | < 2% | Low | [2][5] |
| Albumin-coated | Titanium | < 2% | Low | [6] |
Note: This table represents a qualitative and quantitative summary from different studies. Direct comparative quantitative data is scarce.
Materials are generally considered non-hemolytic if the hemolysis rate is below 5%. TMSen-modified surfaces are expected to be non-hemolytic. Heparin and albumin coatings are well-established methods for significantly reducing both hemolysis and platelet adhesion.[2][5][6] While TMSen modification can improve upon the hemocompatibility of an unmodified material, it may not reach the same level of thromboresistance as heparin or albumin coatings. The amine groups on TMSen-functionalized surfaces can interact with blood components, potentially leading to a moderate level of platelet adhesion compared to the more passivating PEG, heparin, or albumin surfaces.
In Vivo Inflammatory Response
The implantation of a biomaterial invariably triggers an inflammatory response. The goal of surface modification is to modulate this response towards a pro-healing M2 macrophage phenotype rather than a pro-inflammatory M1 phenotype.
Longer alkyl chains in aminosilanes have been suggested to improve the hydrolytic stability of the silane layer, which could potentially lead to a more stable interface and a reduced chronic inflammatory response.[7] Studies on various implant surfaces have shown that surface chemistry and topography play a crucial role in determining the inflammatory outcome.[8][9] For instance, certain hydrophilic surfaces have been shown to promote a more anti-inflammatory M2 macrophage phenotype. While specific in vivo inflammatory data for TMSen is limited, it is anticipated that a stable TMSen coating would elicit a typical foreign body response, with the severity being dependent on the underlying material and the quality of the coating. Silane-modified hydroxyapatite nanoparticles have been shown to reduce the expression of pro-inflammatory cytokines in vivo after six weeks of implantation.[10]
III. Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of biomaterial biocompatibility.
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
Click to view the detailed MTT Assay Protocol
Materials:
-
Test material (TMSen-modified and control surfaces)
-
Mammalian cell line (e.g., L929, HeLa, 3T3)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Material Exposure: Place the test and control materials into the wells in direct contact with the cells or use material extracts.
-
Incubation: Incubate for 24-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Remove the materials and culture medium. Add fresh medium containing MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Hemolysis Assay
This protocol determines the extent of red blood cell lysis caused by a material.
Click to view the detailed Hemolysis Assay Protocol
Materials:
-
Test material (TMSen-modified and control surfaces)
-
Fresh human or animal blood with anticoagulant (e.g., citrate)
-
Phosphate Buffered Saline (PBS)
-
Positive control (e.g., Triton X-100)
-
Negative control (e.g., empty tube)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation: Dilute the anticoagulated blood with PBS.
-
Material Incubation: Place the test and control materials in tubes and add the diluted blood.
-
Incubation: Incubate the tubes with gentle agitation for a specified time (e.g., 1-4 hours) at 37°C.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis) and negative control (0% hemolysis).
Platelet Adhesion Assay
This protocol quantifies the number of platelets that adhere to a material surface.
Click to view the detailed Platelet Adhesion Assay Protocol
Materials:
-
Test material (TMSen-modified and control surfaces)
-
Fresh human or animal blood with anticoagulant (e.g., citrate)
-
Platelet-Rich Plasma (PRP) prepared by centrifugation
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., glutaraldehyde)
-
Lactate Dehydrogenase (LDH) assay kit or Scanning Electron Microscope (SEM)
Procedure:
-
Material Incubation: Place the test and control materials in a multi-well plate.
-
PRP Exposure: Add PRP to each well and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Rinsing: Gently wash the surfaces with PBS to remove non-adherent platelets.
-
Quantification (LDH Assay):
-
Lyse the adherent platelets with a lysis buffer.
-
Measure the LDH activity in the lysate using a colorimetric assay.
-
Relate the LDH activity to the number of platelets using a standard curve.
-
-
Visualization (SEM):
-
Fix, dehydrate, and sputter-coat the samples with gold.
-
Visualize the morphology and density of adherent platelets using SEM.
-
IV. Signaling Pathways and Experimental Workflows
The interaction of a biomaterial with its biological environment is a complex process involving a multitude of signaling pathways. Understanding these pathways is crucial for designing materials that elicit a desired biological response.
General Inflammatory Response to Biomaterials
Upon implantation, a biomaterial surface is immediately coated with proteins from the surrounding biological fluids. This adsorbed protein layer mediates the subsequent cellular interactions, particularly with immune cells like macrophages.
Caption: General inflammatory response to an implanted biomaterial.
While specific signaling pathways triggered by TMSen-modified surfaces have not been extensively studied, the general principles of biomaterial-cell interactions apply. The surface chemistry of TMSen, with its amine functional groups, will influence the composition and conformation of the adsorbed protein layer, which in turn will modulate macrophage polarization through various receptor-mediated signaling cascades, such as the NF-κB and MAPK pathways.
Experimental Workflow for Biocompatibility Evaluation
A systematic approach is necessary to thoroughly evaluate the biocompatibility of a novel material modification.
Caption: A comprehensive workflow for evaluating biomaterial biocompatibility.
V. Conclusion
This compound (TMSen) is a valuable tool for the surface modification of biomaterials. The available evidence suggests that TMSen-modified materials generally exhibit good biocompatibility, characterized by low cytotoxicity and hemolysis. However, for applications requiring high thromboresistance, further modifications or the use of alternative coatings such as heparin or albumin may be more suitable. The in vivo inflammatory response to TMSen-modified materials is expected to be influenced by the stability of the coating and the nature of the underlying substrate.
Further research is needed to provide direct quantitative comparisons of TMSen-modified materials with a wider range of alternatives and to elucidate the specific cellular signaling pathways that are modulated by these surfaces. Such studies will enable a more precise and predictive design of biocompatible materials for a variety of biomedical applications.
References
- 1. Toxicological Profiling and Long-Term Effects of Bare, PEGylated- and Galacto-Oligosaccharide-Functionalized Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen/heparin coating on titanium surface improves the biocompatibility of titanium applied as a blood-contacting biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijoprd.com [ijoprd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Inflammatory response to various implant surfaces in murine models: A systematic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Inflammatory Reaction to Silicone Implants: Polyurethane Foam Versus Nanotextured Surface-An Experimental Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silane-modified hydroxyapatite nanoparticles incorporated into polydioxanone/poly(lactide-co-caprolactone) creates a novel toughened nanocomposite with improved material properties and in vivo inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
long-term performance of N-[3-(Trimethoxysilyl)propyl]ethylenediamine as an adhesion promoter
In the pursuit of robust and durable material interfaces, adhesion promoters are critical. Among these, organofunctional silanes stand out for their ability to form a molecular bridge between inorganic substrates and organic polymers. This guide provides a detailed comparison of the long-term performance of N-[3-(Trimethoxysilyl)propyl]ethylenediamine (TMPEDA), a diamino-functional silane, against other common silane coupling agents. We present available experimental data, detailed methodologies for performance evaluation, and a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the optimal adhesion promoter for demanding applications.
Mechanism of Adhesion Promotion
This compound is a versatile adhesion promoter due to its dual-functional structure.[1][2] The molecule consists of a trimethoxysilyl group at one end and an ethylenediamine group at the other.[1] This structure allows it to form a durable chemical link at the interface of dissimilar materials.[3]
The adhesion process occurs in two primary steps:
-
Hydrolysis and Condensation: In the presence of water, the methoxy (-OCH₃) groups on the silicon atom hydrolyze to form reactive silanol groups (-Si-OH).[4] These silanols then condense with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, metal, or silica, forming stable covalent Si-O-Substrate bonds.[5] The silanols can also self-condense, forming a cross-linked polysiloxane network at the interface, which enhances the barrier properties against corrosive agents.[6][7]
-
Organic Polymer Interaction: The ethylenediamine functional group at the other end of the molecule physically entangles or chemically reacts with the organic polymer matrix of an adhesive, sealant, or coating.[1] The primary and secondary amine groups of the ethylenediamine moiety can form hydrogen bonds or covalent bonds with various resins, such as epoxies, urethanes, and phenolics, ensuring strong interfacial adhesion.[1][8]
This dual reactivity results in a significant improvement in interfacial strength, enhancing product longevity and resistance to environmental stressors like heat and moisture.[1]
Caption: Adhesion mechanism of TMPEDA at the organic-inorganic interface.
Long-Term Performance: A Comparative Analysis
The primary advantage of using silane coupling agents is the enhancement of adhesion durability, particularly in harsh environmental conditions.[9] The diamino functionality of TMPEDA is suggested to provide improved wet adhesion and stability compared to monomeric aminosilanes.[10]
While direct, long-term comparative studies under identical aging conditions are limited in publicly available literature, initial performance data provides insight into the relative effectiveness of different silanes.
Table 1: Quantitative Adhesion Strength Data (Initial, Unaged)
| Silane Coupling Agent | Substrate | Adhesive/Resin | Shear Bond Strength (MPa) |
| This compound | Silica-coated Titanium | Resin Composite Cement | 7.5 ± 1.9[4] |
| 3-Acryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.8 ± 3.8[4] |
| 3-Methacryloyloxypropyltrimethoxysilane | Silica-coated Titanium | Resin Composite Cement | 14.2 ± 5.8[4] |
| 3-Aminopropyltriethoxysilane (APTES) | Anodized Aluminum | Modified Silane Polymer | ~14 (Initial)[11] |
| 3-Glycidoxypropyltrimethoxysilane (GPS) | Anodized Aluminum | Modified Silane Polymer | ~13 (Initial)[11] |
Note: The data presented is for initial bond strength before accelerated aging. Direct comparison should be made with caution as experimental conditions varied between studies.
After 2500 hours of cyclic aging, aluminum joints primed with an aminosilane (APS) demonstrated more pronounced durability compared to those primed with an epoxy-functional silane (GPS).[11] This suggests that amino-functional silanes can offer superior long-term performance under certain aging conditions. Silane pretreatments, in general, significantly enhance the durability of adhesive joints, especially in high-humidity and high-temperature environments.[9][12]
Comparison with Alternative Adhesion Promoters
The selection of a silane is highly dependent on the chemistry of the polymer system and the nature of the substrate. TMPEDA is often compared with other organofunctional silanes.
Table 2: Comparison of Common Silane Adhesion Promoters
| Feature | This compound (TMPEDA) | 3-Aminopropyltriethoxysilane (APTES) | 3-Glycidoxypropyltrimethoxysilane (GPS) |
| Functional Group | Diamino (Primary & Secondary) | Monoamino (Primary) | Epoxy |
| Chemical Formula | C₈H₂₂N₂O₃Si[2] | C₉H₂₃NO₃Si[13] | C₉H₂₀O₅Si |
| Reactive Resin Systems | Epoxies, Urethanes, Phenolics, Polysulfides, Silicones, Nylon[1][13] | Epoxies, Urethanes, Polyamides, Phenolics, Polycarbonates | Epoxies, Urethanes, Acrylics, Polysulfides |
| Key Advantages | Dual amine functionality for enhanced reactivity and potentially better wet adhesion; acts as a crosslinker.[6][10] | Widely used, effective with a broad range of resins.[6] | Good compatibility with epoxy systems, can improve toughness. |
| Potential Limitations | Highly sensitive to hydrolysis; may yellow in some formulations.[6] | Can be less effective in maintaining adhesion under prolonged water immersion compared to diamino or dipodal silanes.[14] | Hydrolysis rate can be slower than aminosilanes. |
Experimental Protocols
Standardized testing is crucial for evaluating and comparing the performance of adhesion promoters. A typical workflow involves substrate preparation, silane treatment, joint assembly, and mechanical testing, often before and after accelerated aging.
Experimental Workflow: Lap Shear Strength Evaluation
Caption: Workflow for evaluating adhesion promoter performance.
Detailed Methodology: Single-Lap Shear Adhesion Test
This protocol provides a general framework based on standards like ASTM D3165 for determining the comparative shear strengths of adhesives.[15][16]
-
Substrate Preparation:
-
Cut adherend panels (e.g., aluminum alloy 6061-T6) to specified dimensions.[17]
-
Degrease the bonding surfaces by wiping with acetone or isopropanol.
-
Mechanically abrade the surfaces using sandblasting or sanding with silicon carbide paper to remove oxide layers and increase surface area.
-
Clean the abraded surfaces in an ultrasonic bath with a cleaning agent, followed by rinsing with deionized water.
-
Dry the panels completely in an oven.
-
-
Silane Primer Application:
-
Prepare a dilute solution (e.g., 1-2% by weight) of the silane adhesion promoter (e.g., TMPEDA) in a solvent mixture, typically ethanol/water (95/5 v/v). Stir for at least 1 hour to allow for hydrolysis.
-
Apply the silane solution to the prepared substrate surfaces by dipping, spraying, or wiping to ensure a uniform coating.
-
Allow the solvent to evaporate at ambient temperature for 5-10 minutes.
-
Cure the silane layer according to experimental parameters, for example, by heating in an oven (e.g., 15-60 minutes at 100-120°C) to promote condensation and bonding to the substrate.[7]
-
-
Bonded Joint Assembly:
-
Apply a structural adhesive (e.g., a two-part epoxy) onto the silane-treated surface of one adherend.
-
Control the adhesive bondline thickness (e.g., 0.5 mm) using glass beads or wires as spacers.[11]
-
Carefully place the second adherend in a single-lap joint configuration with a defined overlap area (e.g., 12.7 mm x 25.4 mm).[15]
-
Clamp the assembly with minimal pressure to hold the joint in place and cure the adhesive according to the manufacturer's specifications (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).
-
-
Accelerated Aging:
-
Submerge a subset of the cured specimens in a deionized water bath at an elevated temperature (e.g., 60-80°C) for a specified duration (e.g., 500 or 1000 hours) for hydrothermal aging.
-
Alternatively, place specimens in a salt spray chamber following ASTM B117 protocol for a set duration to test for corrosion resistance.
-
-
Mechanical Testing and Analysis:
-
Test both the unaged (control) and aged specimens for lap shear strength using a universal testing machine at a constant crosshead speed (e.g., 1.3 mm/min).[18]
-
Record the load at failure for each specimen.
-
Calculate the shear strength in megapascals (MPa) by dividing the failure load by the overlap area.
-
After testing, visually inspect the fracture surfaces to determine the failure mode (e.g., cohesive failure within the adhesive, adhesive failure at the primer-substrate interface, or a mix).
-
Calculate the percent retention of shear strength after aging to quantify the long-term performance.
-
Conclusion
This compound is a potent adhesion promoter that enhances the bond strength and durability of interfaces between organic polymers and inorganic substrates. Its diamino functionality provides strong interaction with a wide variety of polymer systems, and qualitative evidence suggests it offers excellent resistance to environmental degradation, particularly from heat and moisture.[1] While direct quantitative comparisons of its long-term aged performance against other silanes are not widely published, the available data on related aminosilanes indicates a high potential for durable, long-lasting adhesion in demanding applications.[11] For researchers and developers, the choice of TMPEDA should be guided by its reactivity with the chosen polymer system and the specific environmental challenges the bonded joint will face. The experimental protocols outlined in this guide provide a robust framework for conducting comparative evaluations to ensure optimal material selection.
References
- 1. innospk.com [innospk.com]
- 2. This compound|Adhesion Promoter [benchchem.com]
- 3. Next-Generation Structural Adhesives Composed of Epoxy Resins and Hydrogen-Bonded Styrenic Block Polymer-Based Thermoplastic Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.apub.kr [cdn.apub.kr]
- 6. Anti-corrosion Properties of Functionalized Organo-silane Coupling Agents for Galvanized Steel [article.innovationforever.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diamino alkyl functional silane oligomer for better adhesion and mechanical properties - News | BRB [brb-international.com]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
- 10. adhesivesmag.com [adhesivesmag.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Static Loading and Environmental Conditions on the Aging Behavior of Aluminum Adhesive Joints - Trepo [trepo.tuni.fi]
- 13. Buy this compound | 1760-24-3 [smolecule.com]
- 14. Special Topics - Gelest [technical.gelest.com]
- 15. infinitalab.com [infinitalab.com]
- 16. matestlabs.com [matestlabs.com]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. Prediction of Lap Shear Strength and Impact Peel Strength of Epoxy Adhesive by Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of N-[3-(Trimethoxysilyl)propyl]ethylenediamine
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the proper handling and disposal of N-[3-(Trimethoxysilyl)propyl]ethylenediamine (CAS No. 1760-24-3). Adherence to these procedures is essential for ensuring laboratory safety and environmental protection. This chemical is classified as hazardous waste and must be managed accordingly.[1][2][3]
I. Core Safety and Hazard Information
This compound is a water-reactive substance that requires careful handling.[4] Upon contact with water or moisture, it undergoes rapid hydrolysis, releasing flammable and toxic methanol.[5][6] The primary hazards are associated with its reactivity, potential for causing serious eye damage, and skin sensitization.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Parameter | Value | Reference |
| Toxicity | ||
| Oral LD50 (Rat) | 2,295 - 2,995 mg/kg | [1] |
| Dermal LD50 (Rabbit) | >2,000 mg/kg | [1] |
| Physical Properties | ||
| Boiling Point | 146 °C @ 20 hPa | [6] |
| Flash Point | 136 °C (Closed Cup) | [6] |
| Density | 1.028 g/cm³ at 25 °C | [6] |
| pH | 10 (10g/l aqueous solution) | [6] |
| Hydrolysis | ||
| Half-life at pH 7 | < 1 hour (rapid hydrolysis) | [8] |
II. Step-by-Step Disposal Workflow
The proper disposal of this compound, whether as a pure substance, in solution, or as contaminated material, follows a structured process to ensure safety and regulatory compliance. The logical flow of this process is illustrated in the diagram below.
III. Experimental Protocol: Laboratory-Scale Neutralization and Disposal
This protocol details a method for the controlled hydrolysis of small quantities of this compound to mitigate its reactivity before final disposal. This procedure should be performed in a well-ventilated fume hood.
Objective: To safely hydrolyze this compound, neutralizing its water reactivity and preparing it for disposal as hazardous waste.
Materials:
-
This compound waste
-
Isopropanol (or another suitable alcohol solvent)
-
Water
-
Sodium bicarbonate or a weak base solution (optional, for ensuring final pH is neutral)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 5 times the volume of the final mixture)
-
Dropping funnel
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container
Methodology:
-
Preparation:
-
Ensure all necessary PPE is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Set up the reaction apparatus in a certified chemical fume hood. Place a beaker or flask containing a stir bar on a stir plate.
-
-
Dilution:
-
For each volume of this compound waste, add at least 3 volumes of isopropanol to the reaction vessel. This helps to dissipate the heat generated during hydrolysis.
-
Begin stirring the solution to ensure it is well-mixed.
-
-
Controlled Hydrolysis:
-
Slowly add water to the stirred solution. A dropping funnel is recommended for this step to control the addition rate. A 1:1 molar ratio of water to the silane's methoxy groups is theoretically required, but a slight excess of water is generally used to ensure complete reaction. As a practical measure, a 10% water-in-isopropanol solution can be prepared and added slowly.
-
CAUTION: The hydrolysis reaction is exothermic and will generate flammable methanol vapor. The slow addition of water is crucial to control the reaction rate and temperature. Do not add the silane to water, as this can cause a violent reaction.
-
-
Completion and Neutralization:
-
Continue stirring the mixture for at least one hour after the water addition is complete to ensure the hydrolysis reaction has finished. The solution will now contain the hydrolyzed silane (silanols, which will condense into siloxanes) and methanol in an isopropanol/water solvent.
-
Check the pH of the resulting solution. Due to the amine groups, the solution will be basic. If required by your institution's waste disposal guidelines, neutralize the solution to a pH of approximately 7 by slowly adding a weak acid (e.g., dilute acetic acid). However, for most hazardous waste streams, this is not necessary.
-
-
Final Disposal:
-
Transfer the resulting mixture to a properly labeled hazardous waste container. The label should indicate the contents, including "Methanol" and "Hydrolyzed Organosilane Residue."
-
Arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Empty Container Disposal:
Empty containers that held this compound should be considered hazardous as they may retain product residue.[5] They should be triple-rinsed with a suitable solvent (such as isopropanol), and the rinsate collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may still require it to be treated as hazardous waste.
Disclaimer: This information is based on available safety data and chemical principles. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of this chemical. All procedures should be carried out by trained personnel in a controlled laboratory environment.
References
- 1. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 2. couplingagentses.com [couplingagentses.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. US20060264602A1 - Method of neutralizing polysiloxanes containing acidic residuals - Google Patents [patents.google.com]
- 5. US5847180A - Neutralization method for polyorganosiloxanes - Google Patents [patents.google.com]
- 6. Buy this compound | 1760-24-3 [smolecule.com]
- 7. (Trimethoxysilylpropyl)ethylenediamine | C8H22N2O3Si | CID 15659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling N-[3-(Trimethoxysilyl)propyl]ethylenediamine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for N-[3-(Trimethoxysilyl)propyl]ethylenediamine (CAS No. 1760-24-3), including personal protective equipment (PPE) recommendations, emergency procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is a corrosive compound that can cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3] It may also cause an allergic skin reaction.[2][3] The vapor of this chemical is harmful if inhaled, and it is toxic if it comes into contact with skin or is swallowed.[4] Contact with moisture can liberate methanol, which is a cumulative poison and can cause vision disturbances, including blindness.[1] Therefore, strict adherence to PPE guidelines is critical.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield where splash potential is high.[5] | To prevent severe eye irritation and possible burns.[1] |
| Skin Protection | Wear appropriate protective gloves (neoprene or nitrile rubber) and clothing to prevent skin exposure.[6][7] | To avoid skin irritation, possible burns, and absorption through the skin.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][6] A NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is also recommended.[7] | To prevent respiratory tract irritation.[1][2] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure risks.
-
Handling :
-
Storage :
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Do not allow the victim to rub or close their eyes. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6] |
| Inhalation | Remove the victim from exposure to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6] |
Spill and Disposal Plan
In the event of a spill, and for routine disposal, the following procedures should be followed.
-
Spill Response :
-
Evacuate unnecessary personnel and eliminate all ignition sources.[4][7]
-
Ensure adequate ventilation.[1]
-
Wear appropriate PPE as outlined above.[9]
-
Absorb the spill with inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][9]
-
Do not expose the spill to water.[1]
-
-
Disposal :
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Source |
| LD50 Oral (Rat) | 2,295 - 2,995 mg/kg | [9][10] |
| LD50 Dermal (Rabbit) | >2,000 mg/kg | [10] |
| Flash Point | 136 °C | [9] |
| pH | 10 (10g/l in H₂O at 20°C) | [9] |
| Vapor Pressure | 1.5 hPa at 20°C | [9] |
| Relative Density | 1.028 g/cm³ at 25°C | [9] |
Operational Workflow and Emergency Response Diagrams
To ensure clarity and immediate understanding of procedures, the following diagrams illustrate the safe handling workflow and emergency response logic.
Caption: Safe handling workflow diagram.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. msds.evonik.com [msds.evonik.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. This compound(1760-24-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. gelest.com [gelest.com]
- 8. guidechem.com [guidechem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. otto-chemie.de [otto-chemie.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
